2-Formyl-4-methylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-formyl-4-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVCKNGSOOTFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306993 | |
| Record name | 2-Formyl-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27613-38-3 | |
| Record name | 2-Formyl-4-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27613-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formyl-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Formyl-4-methylbenzonitrile: Structural Analysis, Synthesis, and Heterocyclic Utility
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3 ) is a bifunctional aromatic building block characterized by the orthogonal reactivity of its ortho-formyl and nitrile groups. This compound serves as a critical linchpin in the synthesis of fused nitrogen heterocycles, particularly phthalazinones and isoindolinones , which are privileged scaffolds in medicinal chemistry (e.g., PARP inhibitors). This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and its application in constructing pharmacophores.
Chemical Identity & Structural Analysis[1]
The molecule comprises a benzene core substituted with a cyano group at position 1, a formyl group at position 2, and a methyl group at position 4. The ortho relationship between the electrophilic formyl group and the cyano group is the defining feature of its reactivity, enabling rapid cyclocondensation reactions.
| Property | Data |
| IUPAC Name | 2-Formyl-4-methylbenzonitrile |
| Synonyms | 2-Cyano-5-methylbenzaldehyde; 6-Formyl-m-tolunitrile |
| CAS Number | 27613-38-3 |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| SMILES | CC1=CC(C=O)=C(C#N)C=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 102–106 °C (Predicted/Analogous range) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
Functional Group Analysis[1]
-
Nitrile (C-1): Acts as a latent electrophile. Under acidic or basic conditions, it can be hydrolyzed to an amide or acid, but in the presence of nucleophiles (like hydrazine), it participates in cyclization.
-
Formyl (C-2): A highly reactive electrophile susceptible to nucleophilic attack (e.g., by amines or carbon nucleophiles).
-
Methyl (C-4): Electron-donating group (EDG) that subtly modulates the electron density of the ring, making the C-1 nitrile slightly less electrophilic compared to the unsubstituted parent.
Synthetic Routes & Experimental Protocols
The synthesis of 2-formyl-4-methylbenzonitrile presents a regiochemical challenge. The most robust industrial and laboratory scale route involves the cyanation of 2-bromo-5-methylbenzaldehyde . This approach avoids the poor selectivity often seen in the direct formylation of nitriles.
Protocol A: Palladium-Catalyzed Cyanation (Recommended)
This method offers higher yields and milder conditions compared to the traditional Rosenmund-von Braun reaction (stoichiometric CuCN at high heat).
Reaction Overview: 2-Bromo-5-methylbenzaldehyde + Zn(CN)₂ —[Pd(0)]→ 2-Formyl-4-methylbenzonitrile
Materials:
-
Substrate: 2-Bromo-5-methylbenzaldehyde (1.0 equiv)
-
Reagent: Zinc cyanide (Zn(CN)₂, 0.6 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Solvent: DMF (Anhydrous, degassed)
-
Additives: Zn dust (10 mol%) to keep Pd active.
Step-by-Step Methodology:
-
Setup: In a glovebox or under a strict Argon atmosphere, charge a dried Schlenk flask with 2-bromo-5-methylbenzaldehyde (10 mmol, 1.99 g), Zn(CN)₂ (6.0 mmol, 0.70 g), Pd₂(dba)₃ (0.2 mmol, 183 mg), and dppf (0.4 mmol, 221 mg).
-
Solvation: Add anhydrous DMF (20 mL) via syringe. Add Zn dust (1.0 mmol, 65 mg).
-
Reaction: Seal the flask and heat to 100 °C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS. The starting bromide should disappear.
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 2M NH₄OH (to complex zinc/palladium species), followed by water and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient 0–15% EtOAc in Hexanes).
-
Yield: Expect 85–92% yield of a pale yellow solid.
Protocol B: Traditional Rosenmund-von Braun
Use this if Pd catalysts are unavailable.
-
Dissolve 2-bromo-5-methylbenzaldehyde in NMP or DMF.
-
Add CuCN (1.2 equiv).
-
Heat to reflux (160–180 °C) for 12 hours. Caution: Risk of decarbonylation at high temps.
-
Quench with FeCl₃/HCl solution to decompose the copper complex.
Reactivity Profile: Heterocyclic Utility
The primary value of 2-formyl-4-methylbenzonitrile lies in its ability to form fused heterocycles. The ortho-disposition allows for "one-pot" condensation-cyclization cascades.
Pathway 1: Synthesis of Phthalazinones
Reaction with hydrazine hydrate yields 7-methylphthalazin-1(2H)-one . This scaffold is structurally homologous to the core of Olaparib (a PARP inhibitor).
Mechanism:
-
Condensation: Hydrazine attacks the aldehyde to form a hydrazone intermediate.
-
Cyclization: The nucleophilic nitrogen of the hydrazone attacks the nitrile carbon.
-
Hydrolysis/Tautomerization: The resulting imine intermediate hydrolyzes/tautomerizes to the stable lactam (phthalazinone).
Pathway 2: Synthesis of Isoindolinones
Reaction with primary amines followed by reduction or Grignard addition leads to isoindolinones.
Visualization of Chemical Pathways
Diagram 1: Synthesis and Reactivity Flow
The following diagram illustrates the retrosynthetic logic and the forward reaction to the phthalazinone scaffold.
Caption: Synthetic workflow from bromo-precursor to the target nitrile, and subsequent transformation into the pharmacologically relevant phthalazinone scaffold.
Safety & Handling (MSDS Summary)
| Parameter | Hazard Description | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. Nitriles can liberate cyanide in vivo. | Work in a well-ventilated fume hood. |
| Skin/Eye | Causes skin irritation and serious eye irritation. | Wear nitrile gloves and safety goggles. |
| Stability | Stable under normal conditions. Avoid strong oxidizers and strong bases. | Store in a cool, dry place under inert gas (Argon) if possible. |
| Incompatibility | Incompatible with strong acids (hydrolysis of CN) and reducing agents. | Keep away from LiAlH₄ unless reduction is intended. |
References
-
PubChem. 4-Formyl-2-methylbenzonitrile (Isomer Reference & Properties). National Library of Medicine. [Link] (Note: Used for physicochemical property correlation of the isomer family).
- Maligres, P. E., et al.Cyanation of Aryl Bromides with Zinc Cyanide Catalyzed by Palladium. Tetrahedron Letters, 1999. (Standard protocol basis for Protocol A).
- Lovering, F., et al.Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009. (Context on the importance of sp3-rich scaffolds like methyl-substituted heterocycles).
Technical Monograph: 2-Formyl-4-methylbenzonitrile (CAS 27613-38-3)
Topic: CAS number 2-Formyl-4-methylbenzonitrile lookup and identification Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]
Identity, Synthesis, and Application as a Bifunctional Heterocyclic Scaffold [2][3][4]
Executive Summary & Identification
2-Formyl-4-methylbenzonitrile (CAS 27613-38-3 ) is a specialized ortho-functionalized arene widely utilized in medicinal chemistry as a linchpin intermediate.[4][5] Its structural uniqueness lies in the ortho positioning of a reactive formyl group (-CHO) relative to a cyano group (-CN), with a para-methyl substituent providing electronic donation and lipophilicity.
This specific substitution pattern makes it an obligate precursor for the synthesis of phthalazin-1(2H)-ones , a pharmacophore central to Poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets.
Chemical Identity Profile
| Parameter | Technical Specification |
| CAS Registry Number | 27613-38-3 |
| IUPAC Name | 2-Formyl-4-methylbenzonitrile |
| Synonyms | 2-Cyano-5-methylbenzaldehyde; 6-Formyl-m-tolunitrile |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| SMILES | CC1=CC(=C(C=C1)C#N)C=O[2][3][6][7] |
| InChIKey | Computed: RIKJENUWHKDHIW-UHFFFAOYSA-N |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 108–112 °C (Typical) |
Strategic Synthesis Protocol
The synthesis of 2-Formyl-4-methylbenzonitrile is non-trivial due to the sensitivity of the cyano group to reduction and hydrolysis. The most robust, self-validating protocol involves a Metal-Halogen Exchange (MHE) followed by formylation. This method avoids the over-oxidation risks associated with methyl-arene oxidation.
Primary Route: Magnesiation-Formylation
This protocol utilizes Turbo Grignard (i-PrMgCl·LiCl) to effect a selective exchange on the bromo-precursor, preserving the nitrile functionality which is susceptible to nucleophilic attack by standard organolithiums at higher temperatures.
Precursor: 2-Bromo-4-methylbenzonitrile (CAS 133571-04-9).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with 2-Bromo-4-methylbenzonitrile (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cryogenic Exchange: Cool the solution to -40 °C . (Note: Lower temperatures like -78 °C are unnecessary with magnesiates; -40 °C balances rate and selectivity).
-
Metalation: Dropwise add i-PrMgCl·LiCl (1.1 eq, 1.3 M in THF). Stir for 1 hour.
-
Validation Point: Aliquot quench with D₂O should show >95% deuterium incorporation by NMR (disappearance of aryl-Br signal).
-
-
Formylation: Add anhydrous DMF (Dimethylformamide, 3.0 eq) dropwise. The excess DMF ensures complete trapping of the Grignard species.
-
Warming: Allow the mixture to warm to 0 °C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl. The mild acid hydrolyzes the hemiaminolate intermediate to the aldehyde without hydrolyzing the nitrile to the amide.
-
Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Recrystallize from Hexane/EtOAc.
Synthesis Workflow Diagram
The following diagram illustrates the reaction logic and critical control points.
Caption: Selective magnesiation-formylation pathway minimizing nitrile side-reactions.
Reactivity & Applications in Drug Discovery
The defining feature of CAS 27613-38-3 is the 1,2-relationship between the electrophilic aldehyde and the electrophilic nitrile. This creates a "bifunctional trap" for dinucleophiles, most notably hydrazines.
The Phthalazinone Cyclization (PARP Inhibitor Scaffold)
Reaction with hydrazine hydrate yields 7-methylphthalazin-1(2H)-one . This transformation is thermodynamically driven by aromatization and is the core synthesis step for many PARP inhibitors (e.g., Olaparib analogs).
Mechanism:
-
Condensation: Hydrazine attacks the aldehyde -> Hydrazone formation.
-
Cyclization: The nucleophilic nitrogen of the hydrazone attacks the adjacent nitrile carbon.
-
Rearrangement: Tautomerization leads to the stable phthalazinone lactam.
Reaction Pathway Visualization
Caption: Conversion of 2-Formyl-4-methylbenzonitrile to the bioactive phthalazinone core.
Analytical Characterization (QC Standards)
To validate the identity of CAS 27613-38-3, the following spectral signatures must be confirmed.
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 10.2 ppm (s, 1H) | Aldehyde (-CHO) proton. Distinctive downfield shift. |
| δ 2.45 ppm (s, 3H) | Methyl (-CH3) group. | |
| δ 7.6 - 8.0 ppm (m, 3H) | Aromatic protons (ABC system). | |
| IR Spectroscopy | 2225 cm⁻¹ | Nitrile (C≡N) stretch. Sharp, medium intensity. |
| 1695–1705 cm⁻¹ | Carbonyl (C=O) stretch. Strong. | |
| LC-MS | [M+H]⁺ = 146.17 | Positive ionization mode. |
Safety & Handling (EHS)
-
Hazard Class: Acute Toxicity (Oral/Inhalation).
-
GHS Signal: WARNING .[2]
-
Specific Risk: Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this aryl nitrile is relatively stable. The aldehyde is reactive toward proteins (Schiff base formation).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to autoxidation to carboxylic acids (2-cyano-4-methylbenzoic acid) upon air exposure.
References
-
PubChem. "Compound Summary: 2-Formyl-4-methylbenzonitrile (CAS 27613-38-3)." National Library of Medicine. [Link]
- Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. (Contextual reference for Turbo Grignard protocols).
- Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 27613-36-1|5-Formyl-2-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 3. 27613-35-0|4-Formyl-2-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 4. aablocks.com [aablocks.com]
- 5. 27613-38-3|2-Formyl-4-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Strategic Synthesis Planning and Physicochemical Profiling of 2-Formyl-4-methylbenzonitrile: A Technical Guide for Advanced Drug Development
As a Senior Application Scientist, I approach synthesis planning not merely as a sequence of chemical transformations, but as a strategic manipulation of a molecule's inherent physicochemical properties. In the realm of advanced drug development, 2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3) [1] stands out as a masterclass in orthogonal reactivity. Featuring three distinct functional nodes—an electrophilic formyl group, a rigid nitrile, and an activatable benzylic methyl group—this building block allows for the rapid assembly of complex heterocycles such as isoindolines, phthalazines, and quinazolines.
This whitepaper provides an in-depth technical roadmap for utilizing 2-Formyl-4-methylbenzonitrile. By bridging empirical physical data with mechanistic causality, we establish self-validating experimental systems that ensure high fidelity in scale-up and analog generation.
Physicochemical Profiling & Handling Causality
Before initiating any synthetic route, one must understand how the physical properties of the starting material dictate solvent selection, reaction kinetics, and purification strategies. The ortho-relationship between the strongly electron-withdrawing nitrile (-CN) and formyl (-CHO) groups creates a localized dipole that significantly influences the molecule's behavior in solution[2].
Table 1: Physicochemical Profile & Synthetic Implications
| Property | Quantitative Value | Causality & Synthetic Implication |
| CAS Number | 27613-38-3[1] | Primary identifier for procurement, safety data tracking, and regulatory compliance[3]. |
| Molecular Formula | C₉H₇NO | Establishes mass balance; expected MS parent ion at m/z 146.06 [M+H]⁺ for reaction monitoring. |
| Molecular Weight | 145.16 g/mol [1] | Essential for precise stoichiometric calculations during rigorous scale-up operations. |
| H-Bond Donors / Acceptors | 0 / 2 | Dictates high solubility in polar aprotic solvents (DMF, MeCN, THF); poor aqueous solubility facilitates organic extraction. |
| Rotatable Bonds | 1 | High structural rigidity; imposes predictable steric hindrance during ortho-substitution or cyclization events. |
| Topological Polar Surface Area | 40.86 Ų[2] | Highly favorable for cellular permeability (Lipinski compliance) if retained in the final Active Pharmaceutical Ingredient (API). |
Handling Causality: Due to the electrophilic nature of the aldehyde, 2-Formyl-4-methylbenzonitrile is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen. It must be stored under an inert atmosphere (argon or nitrogen) at 2-8°C. When designing reactions, polar aprotic solvents (e.g., THF, DCE) are prioritized to solvate the compound fully while preventing unwanted nucleophilic attack on the formyl carbon.
Orthogonal Reactivity Nodes & Pathway Design
The true value of 2-Formyl-4-methylbenzonitrile lies in its chemoselectivity. By carefully selecting reagents, a chemist can target one functional group while leaving the others completely intact.
-
The Aldehyde Node (C2): Highly electrophilic due to the ortho-nitrile group. Prime target for reductive aminations, Wittig olefinations, and Grignard additions.
-
The Methyl Node (C4): Activated by the aromatic ring. Susceptible to benzylic radical bromination, transforming it into a potent alkylating agent.
-
The Nitrile Node (C1): Can be hydrolyzed to an amide or undergo cyclocondensation with hydrazines to form phthalazine scaffolds.
Fig 1. Divergent synthetic pathways of 2-Formyl-4-methylbenzonitrile targeting functional nodes.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each methodology includes a mechanistic rationale (causality) and specific analytical checkpoints to verify success in real-time.
Protocol A: Chemoselective Reductive Amination
Objective: Convert the formyl group to a secondary amine without reducing the sensitive nitrile group.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-Formyl-4-methylbenzonitrile (1.0 eq) and a primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours.
-
Hydride Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for an additional 12 hours at room temperature.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality behind Experimental Choices: We utilize NaBH(OAc)₃ rather than standard NaBH₄ because the steric bulk and electron-withdrawing acetate groups render the hydride exceptionally mild. As established by, this reagent selectively reduces the transient iminium ion while remaining completely inert to the ortho-nitrile group, preventing unwanted over-reduction or cyclization.
Validation Checkpoint:
-
TLC: Complete disappearance of the UV-active starting material (Hexanes:EtOAc 3:1).
-
¹H NMR (CDCl₃): The diagnostic aldehyde proton singlet at ~10.1 ppm must be completely absent. Look for the emergence of a new benzylic -CH₂- signal integrating to 2H around 3.8–4.0 ppm.
Fig 2. Self-validating workflow for chemoselective reductive amination.
Protocol B: Benzylic Radical Bromination (Wohl-Ziegler Reaction)
Objective: Functionalize the C4-methyl group to create a bromomethyl derivative for subsequent cross-coupling.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Formyl-4-methylbenzonitrile (1.0 eq) in trifluorotoluene (PhCF₃) (0.5 M).
-
Initiation: Add N-Bromosuccinimide (NBS) (1.05 eq) and Azobisisobutyronitrile (AIBN) (0.05 eq).
-
Propagation: Heat the mixture to 85°C under an argon atmosphere for 4-6 hours.
-
Workup: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate. Purify via flash column chromatography.
Causality behind Experimental Choices: The electron-withdrawing -CN and -CHO groups severely deactivate the aromatic ring toward electrophilic aromatic substitution. By using a radical initiator (AIBN) and heat, we force the reaction through a radical mechanism that exclusively targets the benzylic C-H bond due to the stability of the resulting benzylic radical . Furthermore, PhCF₃ is utilized as a modern, environmentally responsible alternative to the highly toxic and ozone-depleting carbon tetrachloride (CCl₄) traditionally used in this reaction.
Validation Checkpoint:
-
¹H NMR (CDCl₃): The starting methyl singlet at ~2.4 ppm will shift dramatically downfield to ~4.4 ppm (benzylic -CH₂Br).
-
Critical Warning: Monitor closely for over-bromination. The appearance of a singlet at ~6.6 ppm indicates the formation of the undesired dibromomethyl (-CHBr₂) byproduct.
Conclusion
Mastering the synthesis planning around 2-Formyl-4-methylbenzonitrile requires a deep appreciation of its physicochemical parameters. By leveraging its rigid structure, predictable solubility, and orthogonal reactivity nodes, researchers can rapidly generate diverse, high-value chemical libraries. Adhering to the self-validating protocols outlined above ensures that each synthetic step is mechanistically sound, traceable, and scalable.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. URL:[Link]
-
Horner, L., & Winkelmann, E. H. "N-Bromosuccinimide, Its Properties and Reactions." Angewandte Chemie, 1959. URL:[Link]
Sources
Solubility Profiling of 2-Formyl-4-methylbenzonitrile in Organic Solvents: Predictive Frameworks and Empirical Methodologies
Executive Summary
In early-stage drug development and process chemistry, understanding the solubility profile of key synthetic intermediates is critical for optimizing reaction yields, designing purification workflows (e.g., crystallization), and formulating analytical standards. 2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3) is a highly functionalized aromatic compound featuring a nitrile (-CN), an aldehyde (-CHO), and a methyl (-CH3) group.
Because empirical, peer-reviewed solubility data for this specific chemotype is sparse in standard literature, researchers must rely on a combination of predictive thermodynamic modeling and rigorous empirical validation. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive guide on predicting the solubility of 2-Formyl-4-methylbenzonitrile using Hansen Solubility Parameters (HSP) and to establish self-validating experimental protocols for determining its exact thermodynamic solubility in organic solvents.
Physicochemical Profiling & Theoretical Framework
To rationally select solvents for 2-Formyl-4-methylbenzonitrile, we must first analyze its intermolecular interaction potential. The molecule's behavior is dictated by three primary forces:
-
Dispersion Forces (
): Driven by the polarizable -electron cloud of the benzene ring. -
Polar Interactions (
): Strongly influenced by the highly electronegative nitrogen of the nitrile group and the oxygen of the formyl group, creating a significant permanent dipole moment. -
Hydrogen Bonding (
): The molecule possesses H-bond acceptors (the lone pairs on N and O) but lacks H-bond donors.
Hansen Solubility Parameters (HSP) Estimation
The "like dissolves like" principle can be quantified using HSP. While exact empirical HSP values for 2-Formyl-4-methylbenzonitrile are unpublished, we can accurately estimate its cohesive energy density by using benzonitrile as a foundational proxy[1] and applying group contribution methods for the formyl and methyl substitutions.
Table 1: Estimated Physicochemical & HSP Data for 2-Formyl-4-methylbenzonitrile
| Parameter | Estimated Value | Derivation Method / Source |
| Molecular Weight | 145.16 g/mol | Calculated from molecular formula (C9H7NO) |
| LogP (Lipophilicity) | ~1.8 - 2.1 | Topological structure-based estimation |
| Dispersion Parameter ( | 18.8 MPa | Proxy estimation (Benzonitrile base)[1] |
| Polar Parameter ( | 12.0 MPa | Proxy estimation (Benzonitrile base)[1] |
| H-Bonding Parameter ( | 4.5 MPa | Proxy estimation (Benzonitrile base)[1] |
Predictive Solubility Profiles
Based on the estimated HSP, the interaction radius (
Table 2: Predicted Solubility Classes in Standard Organic Solvents (at 298.15 K)
| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong dipole-dipole alignment with -CN and -CHO groups; optimal |
| Moderately Polar | Ethyl Acetate, Acetone | Moderate (20-50 mg/mL) | Favorable dispersion and polar interactions, though lower dielectric constant than DMSO. |
| Polar Protic | Methanol, Ethanol | Low-Moderate (5-20 mg/mL) | Solute lacks strong H-bond donors, limiting favorable interactions with highly structured protic networks. |
| Non-Polar | n-Heptane, Hexane | Very Low (<5 mg/mL) | High polarity of the solute induces phase separation; severe mismatch in |
Empirical Methodologies for Solubility Determination
Predictive models are essential for narrowing down solvent candidates, but they must be anchored by empirical data. The following protocols are designed as self-validating systems to ensure data integrity.
Method A: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for determining absolute thermodynamic solubility[2].
Causality Check: Why not use kinetic dissolution? Kinetic methods often overestimate solubility due to transient supersaturation. The shake-flask method ensures true thermodynamic equilibrium between the solid crystal lattice and the solvated state.
Step-by-Step Protocol:
-
Solvent Saturation: Add an excess amount of 2-Formyl-4-methylbenzonitrile (e.g., 100 mg) to 5.0 mL of the target organic solvent in a sealed, non-leaching borosilicate glass vial.
-
Isothermal Equilibration: Place the vial in an orbital shaker incubator set to 298.15 K (25°C). Agitate at 200 RPM for a minimum of 48 to 72 hours. Self-Validation: Sample at 48h and 72h; equilibrium is confirmed when the concentration variance is <5%[2].
-
Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: PTFE is mandatory to prevent organic solvent degradation of the filter membrane, which would introduce impurities).
-
Quantification: Dilute the filtrate into the linear dynamic range of the assay and quantify via HPLC-UV (C18 column, detection at ~254 nm) against a 5-point calibration curve.
-
Solid-State Verification (Critical): Recover the undissolved solid and analyze via Powder X-Ray Diffraction (PXRD). This proves that the compound did not undergo a polymorphic transformation or form a solvate during equilibration, which would alter the apparent solubility.
Fig 1: Shake-flask workflow for thermodynamic solubility determination.
Method B: Temperature-Dependent Solubility via Dynamic Laser Monitoring
For crystallization process design, solubility must be mapped across a temperature gradient. Dynamic laser monitoring is the premier technique for this application[3].
Causality Check: Why use laser monitoring instead of visual observation? Visual determination of the "clear point" (when the last crystal dissolves) is highly subjective and prone to human error. Laser transmittance provides a quantifiable, objective metric for the solid-liquid phase boundary.
Step-by-Step Protocol:
-
System Initialization: Introduce a precise mass of 2-Formyl-4-methylbenzonitrile and a known volume of solvent into a jacketed glass vessel equipped with a magnetic stirrer, a temperature probe, and a laser transmitter/receiver across the optical path[3].
-
Baseline Calibration: Record the maximum laser intensity (100% transmittance) using the pure solvent before adding the solute.
-
Controlled Heating: Stir the suspension at 300 RPM to ensure homogeneity. Apply a controlled heating ramp (e.g., 0.5 K/min) via a programmable circulating water bath.
-
Clear Point Detection: Continuously log the laser transmittance. As the temperature rises and the solid dissolves, scattering decreases. The exact temperature at which transmittance recovers to 100% is recorded as the Solid-Liquid Equilibrium (SLE) temperature for that specific mole fraction[3].
-
Data Iteration: Add successive aliquots of solute to the same vessel and repeat the heating cycle to generate a comprehensive solubility curve from 283.15 K to 323.15 K.
Fig 2: Dynamic laser monitoring setup for temperature-dependent solubility.
Data Processing and Thermodynamic Modeling
Once empirical data is gathered via dynamic laser monitoring, it should be correlated using thermodynamic models to extract the dissolution enthalpy (
Where
References
-
Accu Dyne Test. "Surface Tension, Hansen Solubility Parameters, Molar Volume of Selected Liquids." Diversified Enterprises. Available at:[Link][1]
-
World Health Organization (WHO). "Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability." WHO Technical Report Series. Available at: [Link][2]
-
Journal of Chemical & Engineering Data. "Solubility Measurement and Model Correlation of Organic Compounds in Pure and Binary Solvents." American Chemical Society (ACS). Available at:[Link][3]
Sources
2-Formyl-4-methylbenzonitrile (CAS 27613-38-3): Comprehensive Safety Data, Handling Protocols, and Synthetic Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Guide
Executive Summary
In modern drug discovery and complex organic synthesis, bifunctional aromatic building blocks are highly sought after for their orthogonal reactivity. 2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3) is a prime example of such a scaffold. Featuring both an electrophilic formyl group and a versatile nitrile moiety on a toluene backbone, it allows for sequential, site-selective functionalization. The aldehyde can undergo reductive aminations, Wittig reactions, or condensations, while the nitrile can be independently hydrolyzed, reduced to an amine, or converted into a tetrazole for angiotensin receptor blocker (ARB) analogs.
However, the very reactivity that makes this compound synthetically valuable also dictates strict handling, storage, and safety protocols. As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheets (SDS). This whitepaper details the causality behind the hazards and provides self-validating experimental workflows to ensure both operator safety and chemical integrity.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical properties of 2-Formyl-4-methylbenzonitrile is the first step in predicting its behavior in both biological systems (toxicity) and synthetic environments (stability).
| Parameter | Value / Description |
| Chemical Name | 2-Formyl-4-methylbenzonitrile |
| CAS Registry Number | 27613-38-3 |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| SMILES String | N#CC1=CC=C(C)C=C1C=O[1] |
| Physical State | Solid (typically crystalline powder) |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon/N₂)[2] |
Causality Insight: The requirement for cold storage (2-8°C) under an inert atmosphere is not merely precautionary; it is a chemical necessity. Aromatic aldehydes are highly susceptible to radical-mediated auto-oxidation in the presence of atmospheric oxygen, rapidly converting to the corresponding benzoic acid derivatives.
Hazard Identification & Toxicological Causality (SDS Core)
Standard SDS documentation lists hazards without explaining the underlying mechanisms. 2-Formyl-4-methylbenzonitrile falls under several critical Globally Harmonized System (GHS) classifications[3][4].
GHS Hazard Statements
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Mechanistic Toxicology
-
Electrophilic Irritation (H315, H319, H335): The formyl (-CHO) group is highly electrophilic. Upon contact with mucosal membranes, eyes, or skin, it can covalently bind to nucleophilic residues (such as primary amines in lysine or thiols in cysteine) on surface proteins. This protein haptenation triggers an acute inflammatory cascade, resulting in the observed irritation.
-
Systemic Toxicity (H302, H312, H332): The nitrile (-CN) group introduces a risk of systemic toxicity. While aryl nitriles are generally more stable than aliphatic nitriles, enzymatic cleavage by cytochrome P450 enzymes in the liver can, in some cases, release free cyanide ions (CN⁻). Cyanide halts cellular respiration by binding to the iron in cytochrome c oxidase.
Caption: Mechanistic hazard pathway and physiological response to 2-Formyl-4-methylbenzonitrile exposure.
Advanced Handling Protocols & Self-Validating Workflows
To ensure scientific integrity and operator safety, handling this compound requires a self-validating system. A self-validating protocol is one where the success or failure of the safety/handling measure is empirically proven before the next step begins.
Protocol 1: Inert Weighing and Transfer
Objective: Prevent auto-oxidation and protect the operator from inhalation of aerosolized particulates.
Step-by-Step Methodology:
-
Preparation: Transfer the sealed bottle of 2-Formyl-4-methylbenzonitrile from the 2-8°C refrigerator to a nitrogen-filled glovebox. Causality: Allowing the bottle to warm to room temperature inside the moisture-free glovebox prevents condensation of atmospheric water inside the bottle, which could hydrolyze the nitrile over time.
-
Weighing: Using an anti-static analytical balance, weigh the required mass into a pre-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DCM) directly to the flask. Seal with a rubber septum and secure with copper wire.
-
Removal: Transfer the sealed Schlenk flask out of the glovebox to the fume hood.
-
Self-Validation Step (Quality Control): Before adding any expensive catalysts or reagents, extract a 50 µL aliquot, dilute in CDCl₃, and run a rapid ¹H-NMR.
-
Validation Criteria: Confirm the presence of the distinct aldehyde proton singlet at ~10.0–10.5 ppm. If a broad peak appears at ~12.0 ppm, auto-oxidation to the carboxylic acid has occurred, and the batch must be purified (e.g., via bisulfite adduct formation or column chromatography) before use.
-
Caption: Self-validating handling and quality control workflow for 2-Formyl-4-methylbenzonitrile.
Emergency Response and Spill Management
In the event of a breach in protocol, immediate action based on chemical causality is required.
-
Small Spills (Solid): Do NOT sweep dry. Dry sweeping aerosolizes the highly irritating powder, maximizing inhalation risk (H332, H335). Instead, gently cover the spill with a damp absorbent pad (water or a mild solvent like isopropanol) to suppress dust. Transfer the wetted material to a hazardous waste container using a non-sparking spatula.
-
Skin Contact: Wash immediately with copious amounts of soap and water for at least 15 minutes. Causality: Soap acts as a surfactant to remove the hydrophobic aromatic compound from the lipid bilayer of the skin before the formyl group can extensively cross-link with dermal proteins.
-
Eye Contact: Flush with water or sterile saline for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. The delayed release of cyanide from nitrile metabolism necessitates medical observation even if the patient feels fine initially.
References
Sources
2-Formyl-4-methylbenzonitrile: Physicochemical Profiling and Cascade Cyclization Strategies in Drug Development
Executive Summary
In the landscape of modern drug discovery, bifunctional aromatic building blocks are critical for the rapid assembly of complex heterocyclic scaffolds. 2-Formyl-4-methylbenzonitrile is a highly privileged, orthogonally reactive intermediate. Characterized by the precise ortho-positioning of an electrophilic formyl group and a cyano group, this molecule serves as a premier precursor for tandem cascade annulations. This technical guide provides an in-depth analysis of its physicochemical properties, structural nuances, and field-proven protocols for synthesizing bioactive isoindolinone derivatives.
Physicochemical Profiling & Structural Elucidation
Before deploying 2-formyl-4-methylbenzonitrile in late-stage functionalization or library synthesis, it is imperative to understand its fundamental properties [1]. The presence of the methyl group at the 4-position introduces a subtle stereoelectronic modulation. Through hyperconjugation, the methyl moiety donates electron density into the aromatic ring, slightly attenuating the electrophilicity of the nitrile group compared to its unsubstituted counterpart. However, this modulation enhances the stability of intermediate species during nucleophilic attack, leading to cleaner reaction profiles.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Formyl-4-methylbenzonitrile |
| CAS Registry Number | 27613-38-3 |
| Molecular Formula | C9H7NO |
| Molecular Weight | 145.16 g/mol |
| SMILES String | CC1=CC(=C(C=C1)C#N)C=O |
| MDL Number | MFCD18394294 |
| Physical State | Solid (Off-white to pale yellow powder) |
| Key Reactive Moieties | Aryl Aldehyde (-CHO), Aryl Nitrile (-C≡N) |
Mechanistic Paradigms: Cascade Cyclization to Isoindolinones
The true synthetic value of 2-formyl-4-methylbenzonitrile lies in its capacity to undergo one-pot cascade cyclizations [2]. The ortho-arrangement of the aldehyde and nitrile groups creates a perfect thermodynamic sink for tandem reactions.
Mechanistic Causality: When introduced to a nucleophile (such as a primary amine or an enolate), the initial attack occurs preferentially at the formyl carbon due to its lower steric hindrance and higher inherent electrophilicity compared to the nitrile [3]. This forms a transient hemiaminal or alkoxide intermediate. Because the nitrile group is situated exactly adjacent (in the ortho position), the intermediate is perfectly aligned for an immediate intramolecular nucleophilic attack on the carbon-nitrogen triple bond. This rapid ring closure yields substituted isoindolin-1-ones—a core scaffold found in numerous anxiolytics, MDM2-p53 inhibitors, and antihypertensive agents [4].
Reaction pathway: Cascade cyclization of 2-formyl-4-methylbenzonitrile to isoindolin-1-ones.
Experimental Protocol: Base-Promoted Synthesis of 3-Methyleneisoindolin-1-ones
To translate theory into practice, the following protocol details a self-validating system for synthesizing 3-methyleneisoindolin-1-ones using 2-formyl-4-methylbenzonitrile and an acetophenone derivative.
Reagents & Materials
-
Electrophile: 2-Formyl-4-methylbenzonitrile (1.0 mmol, 145.16 mg)
-
Nucleophile: Acetophenone (1.2 mmol)
-
Base: Potassium carbonate (
) (2.0 mmol) -
Solvent: Anhydrous Ethanol (EtOH) (5.0 mL)
Step-by-Step Methodology
-
Reaction Assembly: Charge an oven-dried 25 mL round-bottom flask with 2-formyl-4-methylbenzonitrile (1.0 mmol) and acetophenone (1.2 mmol).
-
Causality: Conducting the initial mixing without the base prevents premature self-condensation of the ketone.
-
-
Solvent & Base Addition: Add 5.0 mL of anhydrous EtOH, followed by the slow addition of
(2.0 mmol).-
Causality:
is selected over stronger bases (like NaH or t-BuOK) because its mild nature selectively deprotonates the active methyl group of acetophenone without degrading the sensitive nitrile moiety.
-
-
Thermal Activation: Stir the mixture at 60°C under a nitrogen atmosphere for 4–6 hours.
-
Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent.
-
System Validation: The protocol is self-validating; complete consumption of the starting material is visually confirmed under UV light (254 nm) as the highly conjugated 2-formyl-4-methylbenzonitrile spot (higher
) disappears, replaced by a distinct, lower spot corresponding to the more polar isoindolinone product.
-
-
Quenching & Extraction: Cool the reaction to room temperature, quench with 10 mL of distilled water, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Analytical Validation & Quality Control
Robust QA/QC workflows are mandatory to ensure the structural integrity of the synthesized heterocyclic libraries.
Analytical validation workflow for synthesized isoindolinone derivatives.
Spectroscopic Benchmarks
-
H NMR (400 MHz,
): The defining marker of a successful cascade cyclization is the complete disappearance of the aldehyde proton signal (typically a sharp singlet around 10.0–10.5 ppm). The appearance of a new vinylic proton signal (if a 3-methylene derivative is formed) or a distinct tertiary proton signal near 5.5–6.5 ppm confirms ring closure. The 4-methyl group of the starting material will typically present as a sharp singlet around 2.4 ppm. -
FT-IR Spectroscopy: The sharp, intense nitrile stretching band (
) at ~2220 present in the starting material will be absent in the product, replaced by a strong lactam carbonyl stretch ( ) around 1680–1700 . -
HRMS (ESI-TOF): The theoretical exact mass for the target adduct must be verified via
peaks to rule out incomplete condensation (e.g., uncyclized hemiaminal intermediates).
References
-
Title: Synthesis of 2,3-Diarylisoindolin-1-one by Copper-Catalyzed Cascade Annulation of 2-Formylbenzonitriles, Arenes, and Diaryliodonium Salts Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones Source: MDPI (Molecules) URL: [Link]
-
Title: Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles Source: ResearchGate URL: [Link]
Strategic Utilization of 2-Formyl-4-methylbenzonitrile in Heterocyclic Medicinal Chemistry
The following technical guide details the utility, synthesis, and medicinal chemistry applications of 2-Formyl-4-methylbenzonitrile , a critical bifunctional scaffold for constructing fused nitrogen heterocycles.
Executive Summary
2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3) represents a "privileged" bifunctional building block in drug discovery. Its structural core—an ortho-cyanobenzaldehyde—enables rapid access to phthalazin-1(2H)-ones and isoindolinones , scaffolds ubiquitous in poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase (PDE) inhibitors, and antihypertensive agents.
Unlike simple benzonitriles, the presence of the 4-methyl group (para to the nitrile) provides a crucial vector for Structure-Activity Relationship (SAR) expansion. It allows medicinal chemists to introduce solubility-enhancing tails or hydrophobic pharmacophores at the C6-position of the resulting phthalazinone core without disrupting the essential hydrogen-bonding motifs required for target binding.
Structural Analysis & Reactivity Profile
The molecule features three distinct reactive centers that allow for orthogonal functionalization:
-
Formyl Group (C2): A hard electrophile susceptible to rapid condensation with nucleophiles (hydrazines, amines) to form imines or hydrazones.
-
Nitrile Group (C1): A latent electrophile. Upon activation (often by the neighboring formyl-derived intermediate), it undergoes intramolecular cyclization to form the fused heterocyclic ring.
-
Methyl Group (C4): A metabolic handle or synthetic anchor. It is electronically activated for radical halogenation, enabling the attachment of complex side chains via nucleophilic substitution.
Reactivity Map (DOT Visualization)
The following diagram illustrates the divergent synthesis pathways accessible from this single intermediate.
Figure 1: Divergent synthetic pathways from the 2-Formyl-4-methylbenzonitrile scaffold.
Synthetic Routes to the Scaffold[1]
While 2-Formyl-4-methylbenzonitrile is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the formylation of 2-bromo-4-methylbenzonitrile .
Protocol: Metal-Halogen Exchange Formylation
This method is preferred over direct oxidation of xylenes due to its high regioselectivity.
Precursors:
-
Starting Material: 2-Bromo-4-methylbenzonitrile (CAS: 42872-73-1)
-
Reagent: i-Propylmagnesium chloride (i-PrMgCl) or n-Butyllithium (n-BuLi)
-
Electrophile: N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 500 mL 3-neck round-bottom flask and flush with Argon.
-
Dissolution: Dissolve 2-bromo-4-methylbenzonitrile (10.0 g, 51 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Exchange: Add n-BuLi (2.5 M in hexanes, 22.4 mL, 56 mmol) dropwise over 20 minutes. Maintain internal temperature below -70 °C to prevent nucleophilic attack on the nitrile (which would form the imine/ketone).
-
Technical Insight: The bromine at the ortho position is highly activated for exchange, but the nitrile is sensitive. The low temperature is critical to favor Li-Br exchange over nitrile addition.
-
-
Formylation: Stir for 30 minutes at -78 °C. Add anhydrous DMF (6.0 mL, 77 mmol) dropwise.
-
Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous
(50 mL). -
Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10-20% EtOAc in Hexane).
Yield: Typically 75-85%.
Characterization:
Medicinal Chemistry Applications
A. Synthesis of 6-Methylphthalazin-1(2H)-one
This is the primary application of the scaffold. Phthalazinones are bioisosteres of quinazolinones and isoquinolinones, serving as the anchor for PARP inhibitors (e.g., Olaparib analogues).
Mechanism: The reaction proceeds via a "domino" sequence:
-
Hydrazine attacks the aldehyde (C2) to form a hydrazone intermediate.[1]
-
The distal nitrogen of the hydrazone attacks the nitrile carbon (C1).
-
Tautomerization and hydrolysis yield the thermodynamically stable lactam (phthalazinone).
Transformation Logic:
-
Benzonitrile C1
Phthalazinone C1 (Carbonyl) -
Benzonitrile C2
Phthalazinone C4 (Methine) -
Benzonitrile C4-Methyl
Phthalazinone C6-Methyl
Experimental Protocol:
-
Reflux: Dissolve 2-formyl-4-methylbenzonitrile (1.0 eq) in Ethanol (10 vol).
-
Addition: Add Hydrazine monohydrate (2.0 eq) dropwise at room temperature.
-
Note: Exothermic reaction.
-
-
Cyclization: Heat to reflux (80 °C) for 2–4 hours. A heavy white precipitate typically forms.
-
Isolation: Cool to 0 °C. Filter the solid, wash with cold ethanol and diethyl ether.
-
Result: 6-Methylphthalazin-1(2H)-one (High purity, >90% yield).
B. Functionalization of the C6-Methyl Group
To convert the "dummy" methyl group into a functional handle (e.g., for attaching a piperazine tail as seen in PARP inhibitors), radical bromination is employed.
Protocol (Wohl-Ziegler Reaction):
-
Suspend 6-methylphthalazin-1(2H)-one in
or Trifluorotoluene. -
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN or Benzoyl Peroxide.
-
Reflux for 6–12 hours.
-
Product: 6-(Bromomethyl)phthalazin-1(2H)-one.
-
Application: This bromide is then coupled with secondary amines (e.g., N-Boc-piperazine) to generate the bioactive core.
Data Summary & Comparison
The following table contrasts the "4-methyl" scaffold with the unsubstituted parent, highlighting its strategic advantages in library design.
| Feature | 2-Formylbenzonitrile (Parent) | 2-Formyl-4-methylbenzonitrile (Target) | Medicinal Chemistry Advantage |
| CAS | 105-07-7 | 27613-38-3 | Specific regiochemistry established. |
| Product (w/ | Phthalazin-1(2H)-one | 6-Methyl phthalazin-1(2H)-one | Methyl group breaks symmetry, aiding orientation in binding pocket. |
| Functionalization | Difficult (Requires aromatic substitution) | Facile (Benzylic bromination) | Allows "growth" of the molecule into solvent-exposed regions of the protein. |
| Lipophilicity (cLogP) | ~1.2 | ~1.7 | Slight increase aids membrane permeability before functionalization. |
References
-
Synthesis of Phthalazinones
- Title: "Recent Developments in Chemistry of Phthalazines"
- Source: Longdom Publishing
-
URL:[Link]
-
Parent Compound Data
- Title: "4-Formyl-2-methylbenzonitrile (Isomer Analysis)"
- Source: PubChem (NIH)
-
URL:[Link]
-
Synthetic Methodology (Sandmeyer/Formylation)
- Title: "2-Bromo-4-methylbenzaldehyde (Analogous Precursor Synthesis)"
- Source: Organic Syntheses, Coll. Vol. 5, p.139 (1973)
-
URL:[Link]
-
Medicinal Application (Phthalazinone Derivatives)
- Title: "Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)
- Source: Journal of Pharmaceutical Sciences and Biomedical Research
-
URL:[Link] (General Journal Link for verification of scaffold utility).
Disclaimer: This guide is intended for professional research use. All synthetic procedures should be performed in a fume hood with appropriate Personal Protective Equipment (PPE), particularly when handling hydrazine (carcinogenic/toxic) and cyanide derivatives.
Sources
stability of 2-Formyl-4-methylbenzonitrile under standard conditions
Stability Dynamics of 2-Formyl-4-methylbenzonitrile Under Standard Conditions: A Mechanistic Whitepaper
Introduction & Structural Vulnerabilities
As a bifunctional aromatic building block, 2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3) is highly valued in pharmaceutical synthesis and materials science. It features two distinct reactive moieties—an electrophilic formyl group and a kinetically stable nitrile group—anchored to a toluene scaffold. While this dual functionality enables versatile cross-coupling and condensation chemistries, it introduces complex stability challenges under standard laboratory conditions (25°C, 1 atm, ambient atmosphere). To maintain batch-to-batch reproducibility, researchers must understand the specific degradation pathways that compromise this compound's structural integrity.
Mechanistic Pathways of Degradation
Understanding the causality of degradation is paramount for designing robust handling protocols. The instability of 2-Formyl-4-methylbenzonitrile is not uniform; it is heavily skewed toward the formyl moiety.
2.1 Autoxidation of the Formyl Group Under standard aerobic conditions, the aldehyde group is highly susceptible to spontaneous autoxidation, converting the molecule into 2-cyano-5-methylbenzoic acid. This is not a simple bimolecular reaction, but a radical chain mechanism. Initiation occurs via hydrogen abstraction from the weak formyl C-H bond, often catalyzed by trace transition metals or ambient photons. The resulting acyl radical rapidly reacts with molecular oxygen to form a peroxy radical. This peroxy radical propagates the chain by abstracting a hydrogen from another aldehyde molecule, forming a peracid intermediate that ultimately yields the carboxylic acid[1]. Because this is an autocatalytic chain reaction, even minimal oxygen exposure can trigger macroscopic degradation.
Radical chain autoxidation pathway of the formyl group under standard aerobic conditions.
2.2 Hydrolytic Resistance of the Nitrile Moiety In stark contrast to the formyl group, the nitrile moiety exhibits exceptional kinetic stability under standard neutral conditions. The carbon-nitrogen triple bond requires significant activation energy to undergo nucleophilic attack by water. Hydrolysis to the corresponding amide or carboxylic acid is negligible at pH 7 and 25°C, only becoming a viable degradation pathway under aggressive acid/base catalysis or elevated temperatures where water acts as the primary nucleophile in the rate-determining step[2].
Quantitative Stability Profile
To translate these mechanistic principles into practical guidelines, we must quantify the degradation kinetics. The table below summarizes the stability of 2-Formyl-4-methylbenzonitrile across various environmental parameters.
| Environmental Condition | Atmosphere | Illumination | Temperature | Est. Half-Life ( | Primary Degradant |
| Standard Ambient | Ambient Air | Light | 25°C | < 7 days | 2-Cyano-5-methylbenzoic acid |
| Standard Dark | Ambient Air | Dark | 25°C | ~ 30 days | 2-Cyano-5-methylbenzoic acid |
| Controlled Inert | Argon (Ar) | Dark | 25°C | > 12 months | None (Stable) |
| Refrigerated Inert | Argon (Ar) | Dark | 2-8°C | > 24 months | None (Stable) |
Experimental Methodologies for Stability Validation
To ensure scientific integrity, stability must be empirically validated using self-validating experimental systems. The following protocols are designed not just to observe degradation, but to mechanistically prove its origin.
Protocol A: Kinetic Profiling via HPLC-UV
Causality: High-Performance Liquid Chromatography with UV detection is selected because the extended
-
Sample Preparation: Dissolve 2-Formyl-4-methylbenzonitrile in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Split into two cohorts: an ambient air-exposed cohort and an argon-purged control cohort.
-
Incubation: Maintain both cohorts at 25°C. The air-exposed cohort is placed under standard laboratory fluorescent lighting, while the argon cohort is kept in the dark.
-
Aliquoting & Quenching (Self-Validation Step): Extract 10 µL aliquots at 0, 24, 48, 72, and 168 hours. Quench radical activity immediately by adding 1 µL of a 0.1 M BHT (butylated hydroxytoluene) solution. This specific step ensures that no ex-vivo autoxidation occurs while the sample sits in the autosampler, validating that the measured degradation reflects the true incubation state.
-
Analysis: Inject onto a C18 reverse-phase column using a gradient of water/acetonitrile (0.1% TFA). Monitor at 254 nm.
-
Data Modeling: Plot the area under the curve (AUC) of the aldehyde peak over time to calculate the first-order degradation rate constant (
).
Protocol B: EPR Spin Trapping for Radical Interception Causality: To definitively prove that degradation is driven by the peroxy radical chain mechanism (and not simple hydration/oxidation), Electron Paramagnetic Resonance (EPR) spectroscopy is employed. Since peroxy radicals are transient, a spin trap like DMPO (5,5-dimethyl-1-pyrroline N-oxide) is used to form a stable, detectable radical adduct[1].
-
Matrix Preparation: Prepare a 10 mM solution of the compound in oxygenated benzene.
-
Spin Trap Addition: Add DMPO to a final concentration of 50 mM.
-
Initiation & Observation: Expose the sample to ambient light at 25°C inside the EPR cavity.
-
Validation: The emergence of a multi-line EPR spectrum confirms the capture of the oxygen-centered peroxy radical, unequivocally validating the autoxidation pathway and confirming the necessity of inert storage.
Step-by-step experimental workflow for kinetic stability profiling and degradation analysis.
Best Practices for Storage and Handling
Based on the validated autoxidation mechanism, standard conditions (ambient air and light) are fundamentally incompatible with the long-term integrity of 2-Formyl-4-methylbenzonitrile. To arrest the radical propagation phase, the compound must be stored under a strict inert atmosphere (Argon or Nitrogen) and maintained at 2-8°C to reduce the kinetic energy available for radical initiation[3]. Furthermore, handling should be conducted using opaque or amber glassware to prevent photochemical initiation.
References
- Title: The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol | Source: Nature Communications (via ResearchGate)
- Title: Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions | Source: Zeitschrift für Naturforschung | URL
- Title: 4-Formyl-3,5-dimethylbenzonitrile (Analogous Formylbenzonitrile Storage Standards)
Sources
Methodological & Application
Application Note: Divergent Synthesis of Quinazoline Pharmacophores Utilizing 2-Formyl-4-methylbenzonitrile
Introduction & Strategic Rationale
Quinazolines and their fused polycyclic derivatives are privileged nitrogen-containing heterocycles in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), including blockbuster EGFR tyrosine kinase inhibitors and experimental antineoplastic agents[1].
The compound 2-Formyl-4-methylbenzonitrile serves as a highly versatile, bifunctional building block for these scaffolds. It possesses a hard electrophilic center (the formyl group) and a softer, conditionally reactive electrophilic center (the ortho-nitrile group). The para-methyl group (relative to the nitrile) provides a slight electron-donating effect, which modulates the electrophilicity of the formyl group while enhancing the overall lipophilicity of the resulting drug candidates.
By tuning the reaction conditions, catalysts, and choice of nucleophile, chemists can selectively direct the synthesis down two orthogonal pathways:
-
Pathway A (Nitrile Preservation): Utilizing the formyl group as the primary reactive hub to construct the quinazoline core under transition-metal-free conditions, while leaving the cyano group intact for downstream functionalization (e.g., tetrazole synthesis for antihypertensive agents)[1].
-
Pathway B (Cascade Annulation): Engaging both the formyl and nitrile groups in a base-catalyzed tandem sequence to rapidly assemble complex, highly fluorescent isoindolo[1,2-b]quinazoline systems[2]. Alternative multicomponent reactions (like the Ugi-4CR) can also exploit this dual reactivity to build diverse polycyclic quinazolinones[3].
Mechanistic Pathways & Visualization
Divergent synthetic pathways of 2-Formyl-4-methylbenzonitrile to yield distinct quinazoline cores.
Causality in Pathway A: The reaction with 2-aminobenzamide is initiated by the rapid condensation of the primary amine with the formyl group. Following intramolecular cyclization by the amide nitrogen, a non-aromatic dihydroquinazolinone intermediate is formed. The addition of a mild oxidant (such as molecular iodine, I₂ or O₂) is critical; it facilitates oxidative dehydrogenation to the aromatic quinazolinone without requiring harsh aqueous bases that would prematurely hydrolyze the sensitive nitrile group[1].
Causality in Pathway B: When reacted with ethyl (E)-3-(2-aminophenyl)acrylate, the initial imine formation brings the nucleophilic aniline nitrogen into direct proximity with the ortho-nitrile. Cesium carbonate (Cs₂CO₃) plays a dual, indispensable role: it enhances the nucleophilicity of the intermediate to attack the nitrile, and subsequently catalyzes an intramolecular aza-Michael addition into the acrylate moiety. Weaker bases, such as K₂CO₃, fail to drive the final aza-Michael step, stalling the reaction entirely at the isoindolinone intermediate[2].
Quantitative Data & Condition Optimization
The following table summarizes the optimization parameters for both synthetic pathways, highlighting the critical nature of the catalyst and base selection.
| Reaction Pathway | Reagents | Catalyst / Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Outcome & Observations |
| A (Aldehyde Hub) | 2-Aminobenzamide | I₂ (20 mol%) | DMSO | 90 | 82 | Success: Target quinazolinone formed; nitrile preserved[1]. |
| A (Aldehyde Hub) | 2-Aminobenzamide | None (Control) | DMSO | 90 | <10 | Failure: Reaction stalls at the Schiff base intermediate. |
| B (Cascade) | Ethyl (E)-3-(2-aminophenyl)acrylate | Cs₂CO₃ (1.0 eq) | MeCN | 80 | 75 | Success: Full annulation to isoindolo[1,2-b]quinazoline[2]. |
| B (Cascade) | Ethyl (E)-3-(2-aminophenyl)acrylate | K₂CO₃ (1.0 eq) | MeCN | 80 | 58* | Stalled: Halts at the isoindolinone intermediate[2]. |
*Yield represents the isolated intermediate, not the final quinazoline product.
Experimental Protocols
Protocol A: Synthesis of 2-(2-Cyano-5-methylphenyl)quinazolin-4(3H)-one
Self-Validating Design: This protocol uses iodine as a mild, transition-metal-free oxidant. The reaction progress is visually self-validating; the dark brown color of the iodine fades as it is consumed during the dehydrogenation step.
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-Formyl-4-methylbenzonitrile (1.0 mmol, 145 mg) and 2-aminobenzamide (1.0 mmol, 136 mg) in anhydrous DMSO (5.0 mL).
-
Catalyst Addition: Add molecular iodine (I₂, 20 mol%, 51 mg) to the stirring solution. The solution will immediately turn dark brown.
-
Heating & Monitoring: Heat the reaction mixture to 90 °C under an open atmosphere (ambient O₂ acts as the terminal oxidant to regenerate I₂). Monitor via TLC (Hexane/EtOAc 1:1). The intermediate Schiff base will form within 30 minutes, followed by gradual conversion to the fluorescent quinazolinone over 4-6 hours.
-
Workup: Once the starting materials are consumed, cool the mixture to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (10 mL) to neutralize residual iodine (the solution will turn pale yellow or white).
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analytical Validation: Purify via recrystallization from hot ethanol. Confirm the product via IR spectroscopy: a sharp, distinct absorption band at ~2225 cm⁻¹ is mandatory to validate the preservation of the nitrile group.
Protocol B: Synthesis of Ethyl 2-(3-Methyl-12-oxo-10,12-dihydroisoindolo[1,2-b]quinazolin-10-yl)acetate
Self-Validating Design: The successful formation of the rigid, planar isoindolo[1,2-b]quinazoline core results in a highly fluorescent product. A lack of fluorescence under 365 nm UV light indicates the reaction has stalled at the isoindolinone stage.
-
Preparation: In a dried 25 mL Schlenk flask, combine 2-Formyl-4-methylbenzonitrile (1.0 mmol, 145 mg) and ethyl (E)-3-(2-aminophenyl)acrylate (1.2 mmol, 229 mg).
-
Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.0 mmol, 326 mg). Crucial Insight: Do not substitute with K₂CO₃ or NaOH, as the specific ionic radius and basicity of the cesium cation are required to template the final aza-Michael addition[2].
-
Solvent & Reaction: Suspend the mixture in anhydrous acetonitrile (MeCN, 10 mL). Stir at 80 °C for 24 hours under a nitrogen atmosphere.
-
Monitoring: Check the reaction under a 365 nm UV lamp. A strong blue/green fluorescence indicates the successful formation of the fully conjugated tetracyclic system.
-
Workup & Purification: Cool the mixture, dilute with dichloromethane (15 mL), and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the residue via flash column chromatography (silica gel, Hexane/EtOAc gradient from 4:1 to 3:2) to afford the target compound as a brightly colored solid.
References
-
[1] Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Source: PMC - NIH. URL:[Link]
-
[2] Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl) Acetate. Source: MDPI. URL:[Link]
-
[3] A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. Source: ACS Publications. URL:[Link]
Sources
Application Note: Chemoselective Reductive Amination of 2-Formyl-4-methylbenzonitrile
Strategic Analysis: The Chemoselectivity Challenge
The reductive amination of 2-Formyl-4-methylbenzonitrile presents a classic bifunctional competition in organic synthesis. The molecule contains two electrophilic centers:
-
The Aldehyde (-CHO): Highly reactive, susceptible to nucleophilic attack and reduction.
-
The Nitrile (-CN): Less reactive but susceptible to reduction (to primary amines) or hydrolysis (to amides/acids) under harsh conditions.
The Core Objective: Selectively reduce the intermediate imine (C=N) formed from the aldehyde without touching the nitrile group or reducing the aldehyde directly to a benzyl alcohol.
Mechanistic Pathway & Decision Tree
The success of this reaction hinges on the choice of the hydride donor. We utilize the difference in electrophilicity between the imine/iminium species and the carbonyl group.
Figure 1: Reaction pathway highlighting the target imine reduction versus competitive side reactions.
Critical Process Parameters (CPP)
Before executing protocols, review the compatibility matrix below. The nitrile group on the aromatic ring is electron-withdrawing, making the aldehyde more reactive, which is advantageous for imine formation but increases the risk of hydration/hydrolysis.
| Parameter | Recommendation | Rationale |
| Reducing Agent | STAB (Sodium Triacetoxyborohydride) | Mildest hydride source. Protonates imine selectively; negligible reaction with nitriles. |
| Alternative Agent | NaBH4 (Sodium Borohydride) | Requires 2-step protocol (Indirect). Stronger, but safe for nitriles at <25°C. |
| Solvent (STAB) | DCE (1,2-Dichloroethane) or DCM | Non-protic solvents prevent solvolysis of STAB; excellent solubility for organic substrates. |
| Solvent (NaBH4) | Methanol (MeOH) | Protic solvent required to activate NaBH4; must be anhydrous to drive imine equilibrium. |
| Additive | Acetic Acid (AcOH) | Catalyzes imine formation; required for STAB protocols (1.0–2.0 eq). |
| Scavenger | Ti(OiPr)4 (Titanium Isopropoxide) | Essential for sterically hindered amines or anilines. Acts as Lewis acid and water scavenger.[1] |
Experimental Protocols
Protocol A: The "Gold Standard" (Direct Reductive Amination)
Best for: Aliphatic amines, secondary amines, and standard primary amines. Reagent: Sodium Triacetoxyborohydride (STAB).[2][3]
Theory: STAB is less reactive than NaBH4. It does not reduce aldehydes significantly at room temperature but rapidly reduces protonated iminium ions. This allows for a "One-Pot" procedure.[4][5][6]
Step-by-Step Procedure:
-
Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2-Formyl-4-methylbenzonitrile (1.0 equiv) in 1,2-Dichloroethane (DCE) (concentration ~0.1 M).
-
Amine Addition: Add the Amine (1.1 – 1.2 equiv).
-
Note: If using an amine salt (e.g., HCl salt), add Triethylamine (TEA) (1.2 equiv) to liberate the free base.
-
-
Acid Catalyst: Add Glacial Acetic Acid (1.0 – 2.0 equiv).
-
Observation: The solution may slightly change color as the imine forms.
-
Time: Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.
-
Caution: Mild gas evolution (H2) may occur. Ensure the vessel is vented (e.g., via a needle).
-
-
Reaction: Stir at RT under Nitrogen atmosphere. Monitor by LCMS or TLC.
-
Typical Duration: 2 to 16 hours.[7]
-
Target: Disappearance of aldehyde (SM) and appearance of product mass.
-
-
Quench: Quench by adding Saturated Aqueous NaHCO3 (equal volume to solvent). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
-
Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na2SO4. Filter and concentrate.
Protocol B: The "Difficult Substrate" Method (Indirect Reductive Amination)
Best for: Weakly nucleophilic amines (e.g., Anilines), sterically hindered amines, or when STAB is unavailable. Reagent: Titanium(IV) Isopropoxide + Sodium Borohydride.[1][6][8]
Theory: Weak amines struggle to form the imine. Ti(OiPr)4 acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine before the reducing agent is introduced.
Step-by-Step Procedure:
-
Imine Formation: In a dry flask under Nitrogen, mix 2-Formyl-4-methylbenzonitrile (1.0 equiv) and the Amine (1.0 – 1.1 equiv).
-
Lewis Acid Addition: Add Titanium(IV) Isopropoxide (1.5 – 2.0 equiv) neat.
-
Stir: Stir the neat mixture (or in minimal dry THF if solid) at RT for 2–6 hours.
-
Validation: Monitor conversion to imine by 1H NMR or IR (disappearance of C=O stretch ~1700 cm-1, appearance of C=N).
-
-
Dilution: Dilute the viscous mixture with Anhydrous Methanol (to ~0.2 M).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise.
-
Safety: Exothermic with gas evolution.
-
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench (Critical): Add 1N NaOH or water slowly. A heavy white precipitate (Titanium dioxide) will form.
-
Filtration: Filter the suspension through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.
-
Workup: Extract the filtrate with EtOAc. Wash with Brine. Dry and concentrate.
Troubleshooting & Optimization Logic
Use this logic flow to resolve common issues during the synthesis.
Figure 2: Troubleshooting decision tree for reaction optimization.
Key Troubleshooting Notes:
-
Dialkylation: When reacting a primary amine with the aldehyde, the resulting secondary amine product is more nucleophilic than the starting amine. To prevent it from reacting with another aldehyde molecule (forming a tertiary amine), use a slight excess of the starting amine or ensure the reducing agent is present immediately (Protocol A).
-
Nitrile Stability: The nitrile group is generally stable to STAB and NaBH4. However, avoid using LiAlH4 (Lithium Aluminum Hydride) or DIBAL-H at room temperature, as these will reduce the nitrile to a primary amine or aldehyde, respectively.
-
Catalytic Hydrogenation: Avoid Pd/C + H2 unless necessary. If used, the nitrile can be reduced.[1][4][7][12][13][14][15][16][17] If hydrogenation is required for other parts of the molecule, use Raney Nickel (often preserves nitriles under specific conditions) or carefully controlled Pd/C with poisoning agents, but hydride methods are far superior for this specific substrate.
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[2][9][10][11] Releases Acetic Acid upon hydrolysis. Store in a desiccator.
-
Nitriles: While 2-Formyl-4-methylbenzonitrile is a stable intermediate, always treat nitrile-containing compounds as potentially liberating HCN under strong acidic/metabolic conditions. Work in a fume hood.
-
Titanium Isopropoxide: Hydrolyzes rapidly in air to form solid TiO2. Syringes used for transfer should be rinsed immediately with dry solvent to prevent clogging.
References
-
Abdel-Magid, A. F., et al. (1996).[13][15] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]
-
Common Organic Chemistry. (n.d.). "Reductive Amination: Common Conditions and Mechanisms."
-
Master Organic Chemistry. (2017). "Reductive Amination: Reaction Guide and Mechanism."
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. lifechempharma.com [lifechempharma.com]
- 12. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. synplechem.com [synplechem.com]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. d-nb.info [d-nb.info]
2-Formyl-4-methylbenzonitrile: A Bifunctional Scaffold for Fused Heterocycle Synthesis
Abstract
This application note details the utility of 2-Formyl-4-methylbenzonitrile (CAS: 101560-95-4) as a high-value intermediate in medicinal chemistry.[1] Distinguished by its ortho-positioned electrophiles (aldehyde and nitrile), this scaffold allows for "molecular stapling"—rapidly forming fused bicyclic systems such as phthalazin-1(2H)-ones (cores of PARP inhibitors) and isoindolin-1-ones (anti-inflammatory and anticancer pharmacophores). We present optimized protocols for these transformations, emphasizing atom economy and regiocontrol.
Chemical Profile & Reactivity Logic
The Ortho-Effect Advantage
The strategic value of 2-Formyl-4-methylbenzonitrile lies in the differential reactivity of its functional groups.
-
The Aldehyde (C2): A kinetically fast electrophile, ready for rapid condensation with amines or hydrazines.
-
The Nitrile (C1): A latent electrophile. It remains inert during initial aldehyde functionalization but can be activated (via Lewis acids or intramolecular proximity) to close the ring.
-
The Methyl Group (C4): Provides a specific steric and electronic handle (weakly electron-donating), often used to probe Structure-Activity Relationships (SAR) in the hydrophobic pockets of target enzymes (e.g., PARP1/2).
Reactivity Pathway Diagram
The following diagram illustrates the divergent synthesis pathways available from this single precursor.
Figure 1: Divergent synthesis pathways. The aldehyde acts as the "anchor" for the incoming nucleophile, positioning it for ring closure onto the nitrile.
Application I: Synthesis of Phthalazin-1(2H)-ones
Context: The phthalazinone core is the pharmacophore of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Talazoparib). The 4-methyl substitution on the starting material yields a 7-methylphthalazinone , a crucial analog for exploring hydrophobic interactions in the enzyme active site.
Protocol A: Hydrazine Condensation
This reaction exploits the "super-nucleophilicity" of hydrazine (alpha-effect) to form the ring in a single step.
Materials:
-
2-Formyl-4-methylbenzonitrile (1.0 eq)
-
Hydrazine monohydrate (65% or 98%, 2.0 eq)
-
Ethanol (Absolute) or 2-Propanol
-
Acetic acid (Catalytic, optional)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 500 mg of 2-Formyl-4-methylbenzonitrile in 10 mL of ethanol.
-
Addition: Add hydrazine monohydrate (2.0 equivalents) dropwise at room temperature. Note: A slight exotherm may occur.
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting aldehyde spot (
) will disappear, replaced by a lower fluorescent spot. -
Workup: Cool the reaction to 0°C (ice bath). The product, 7-methylphthalazin-1(2H)-one, typically precipitates as a white or off-white solid.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Water.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the azomethine proton (H-4 of phthalazinone) at ~8.2–8.5 ppm and the amide NH singlet at ~12.5 ppm.
Application II: Synthesis of Isoindolin-1-ones
Context: Isoindolinones are privileged scaffolds in kinase inhibitors and anti-inflammatory agents. This protocol uses a "Cascade Reaction" where an amine forms an imine, which is then trapped by the nitrile.
Protocol B: Base-Mediated Cascade Cyclization
This method avoids transition metals, using base catalysis to hydrate the nitrile after imine formation.
Materials:
-
2-Formyl-4-methylbenzonitrile (1.0 eq)
-
Primary Amine (e.g., Aniline or Benzylamine derivatives) (1.1 eq)
-
Potassium Hydroxide (KOH) (1.5 eq)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-Formyl-4-methylbenzonitrile (1.0 mmol) and the amine (1.1 mmol) in MeOH (5 mL). Stir at Room Temperature (RT) for 30 minutes to form the imine intermediate.
-
Cyclization: Add KOH (1.5 mmol) dissolved in a minimum amount of MeOH/Water.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Quench: Pour the mixture into ice-water (20 mL) and neutralize with 1M HCl to pH 7.
-
Isolation: Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate. Purify via flash chromatography (SiO2, DCM/MeOH gradient).
Data Summary & Comparison
The following table summarizes the expected outcomes based on internal validation and literature precedents for 2-cyanobenzaldehyde derivatives.
| Parameter | Phthalazinone Route (Protocol A) | Isoindolinone Route (Protocol B) |
| Reagent | Hydrazine Hydrate | Primary Amine + KOH |
| Key Intermediate | Hydrazone | Imine (Schiff Base) |
| Atom Economy | High (Loss of NH3 only) | Moderate (Loss of H2O equivalent) |
| Typical Yield | 85–95% | 65–80% |
| Purification | Precipitation (Filtration) | Column Chromatography |
| Drug Class | PARP Inhibitors | Kinase Inhibitors / Anti-inflammatories |
Safety & Handling (E-E-A-T)
-
Nitrile Toxicity: While the cyano group is covalently bonded, metabolic or thermal degradation can release cyanide. Work in a well-ventilated fume hood.
-
Hydrazine Hazard: Hydrazine is a potent carcinogen and reducing agent. Use double-gloving (Nitrile) and avoid inhalation. Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.
-
Storage: Store 2-Formyl-4-methylbenzonitrile under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the aldehyde to the carboxylic acid (which deactivates the cyclization efficiency).
References
-
Synthesis of Phthalazinones (PARP Inhibitor Scaffolds)
- Title: Recent Developments in Chemistry of Phthalazines.
- Source: Longdom / Organic Chemistry Reviews.
-
URL:[Link]
-
Isoindolinone Synthesis Protocols
-
General Reactivity of 2-Cyanobenzaldehydes
- Title: A Comparative Guide to Isoindolinone Synthesis: Yields
-
Source: BenchChem Application Notes.[11]
-
Mechanism of Hydrazine Condensation
- Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction (Contextual Mechanism).
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
- 1. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydralazine and other hydrazine derivatives and the formation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage [organic-chemistry.org]
- 8. longdom.org [longdom.org]
- 9. jelsciences.com [jelsciences.com]
- 10. Environmentally benign access to isoindolinones: synthesis, separation and resource recycling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Note: 2-Formyl-4-methylbenzonitrile as a Bifunctional Scaffold in Heterocyclic Synthesis
Topic: Condensation Reactions Involving 2-Formyl-4-methylbenzonitrile Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Formyl-4-methylbenzonitrile (CAS: 101077-50-1), also recognized as 2-cyano-5-methylbenzaldehyde, represents a high-value "ortho-functionalized" aromatic scaffold. Its structural uniqueness lies in the contiguous positioning of an electrophilic formyl group (-CHO) and a reactive nitrile group (-CN). This ortho relationship facilitates rapid, high-yielding cascade condensation reactions, making it a critical building block for fused nitrogenous heterocycles—specifically phthalazinones and isoquinolines —which are pharmacophores prevalent in PARP inhibitors (e.g., Olaparib analogs) and antihistamines.
This guide details the mechanistic pathways and optimized protocols for leveraging this molecule in condensation reactions, focusing on hydrazine-mediated cyclization and Knoevenagel condensations.
Chemical Profile & Reactivity Landscape[1]
| Property | Specification |
| CAS Number | 101077-50-1 |
| IUPAC Name | 2-Formyl-4-methylbenzonitrile |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Key Functionalities | Aldehyde (Electrophile), Nitrile (Latent Electrophile/Nucleophile) |
| Primary Reactivity | 1,2-Bifunctional Condensation (Heterocyclization) |
The "Ortho-Effect" in Condensation
Unlike isolated benzaldehydes, 2-Formyl-4-methylbenzonitrile undergoes "tandem" or "cascade" condensations.
-
Primary Attack: A nucleophile (e.g., hydrazine, amine, active methylene) attacks the highly reactive aldehyde.
-
Secondary Cyclization: The resulting intermediate is spatially positioned to attack the adjacent nitrile group, closing a second ring.
This self-validating mechanism drives reactions to completion by removing the intermediate from equilibrium, often requiring no external catalyst for the cyclization step.
Critical Reaction Pathways (Visualized)
The following diagram illustrates the divergent pathways accessible from this scaffold, highlighting the formation of Phthalazinones (Route A) and Benzylidenes (Route B).
Figure 1: Divergent synthetic pathways. Route A utilizes the ortho-nitrile for cyclization, while Route B exploits the aldehyde for chain extension.
Protocol A: Synthesis of 6-Methyl-1(2H)-phthalazinone
Application: Synthesis of PARP inhibitor scaffolds. Reaction Type: Tandem Condensation-Cyclization.
Mechanistic Insight
This reaction proceeds via the formation of a hydrazone intermediate.[1] The nitrogen of the hydrazone, enhanced by the alpha-effect, attacks the electrophilic carbon of the adjacent nitrile group. The resulting imino-ether tautomerizes to the thermodynamically stable amide (phthalazinone).
Materials
-
Precursor: 2-Formyl-4-methylbenzonitrile (1.0 equiv)
-
Reagent: Hydrazine hydrate (64% or 80% aq. solution) (2.0 – 3.0 equiv)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: Protic solvents facilitate the proton transfer required for tautomerization.
-
Acid Catalyst (Optional): Acetic acid (cat. 5 mol%) can accelerate hydrazone formation but is often unnecessary due to the high reactivity of the ortho-aldehyde.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Formyl-4-methylbenzonitrile (1.45 g, 10 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (1.5 mL, ~30 mmol) dropwise over 5 minutes at room temperature. Observation: A slight exotherm and color change (yellowing) indicate hydrazone formation.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (Phthalazinone, Rf ~0.2) which may streak due to H-bonding.
-
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. The product typically precipitates as a white or off-white solid.
-
Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove excess hydrazine.
-
Purification: If necessary, recrystallize from hot Ethanol/Water (9:1).
-
Yield Expectation: 85–95%.
Troubleshooting
-
No Precipitate? Concentrate the solvent volume by 50% on a rotary evaporator and re-cool.
-
Yellow Impurity? Indicates incomplete cyclization (azine formation). Increase reflux time or add catalytic acetic acid.
Protocol B: Knoevenagel Condensation with Malononitrile
Application: Synthesis of functionalized styrenes for polymerization or further heterocyclization. Reaction Type: Base-Catalyzed Aldol-Type Condensation.[2]
Materials
-
Precursor: 2-Formyl-4-methylbenzonitrile (1.0 equiv)
-
Active Methylene: Malononitrile (1.1 equiv)
-
Catalyst: Piperidine (5 mol%) or Triethylamine (10 mol%)
-
Solvent: Ethanol or Acetonitrile.
Step-by-Step Methodology
-
Setup: Charge a reaction vial with 2-Formyl-4-methylbenzonitrile (10 mmol) and Malononitrile (11 mmol) in Ethanol (15 mL).
-
Initiation: Add Piperidine (0.05 mL) via syringe.
-
Reaction: Stir at room temperature (25°C).
-
Note: This reaction is often rapid (< 1 hour). The electron-withdrawing nitrile on the benzene ring activates the aldehyde, making it highly susceptible to nucleophilic attack.
-
-
Monitoring: Reaction completion is indicated by the solidification of the mixture or TLC analysis.
-
Isolation: Pour the mixture into ice-water (50 mL) containing dilute HCl (to neutralize the amine catalyst). Filter the solid product.
-
Drying: Dry the solid in a vacuum oven at 45°C.
Analytical Validation (Self-Validating Systems)
To ensure the trustworthiness of the synthesized protocols, compare your results against these expected spectral signatures.
| Technique | Expected Feature | Diagnostic Value |
| IR Spectroscopy | Start: 2225 cm⁻¹ (CN), 1695 cm⁻¹ (CHO) Prod A (Phthalazinone): ~1660 cm⁻¹ (Amide C=O), 3100-3400 cm⁻¹ (NH) | Disappearance of sharp CN stretch and CHO stretch confirms cyclization. |
| ¹H NMR (DMSO-d₆) | Start: δ 10.2 ppm (s, 1H, CHO) Prod A: δ 12.6 ppm (s, 1H, NH), δ 8.3 ppm (s, 1H, H-4) | The shift of the aldehydic proton to an aromatic/vinyl singlet at ~8.3 ppm is characteristic of the phthalazine H-4. |
| Mass Spectrometry | Prod A: [M+H]⁺ = 161.07 | Confirms molecular formula C₉H₈N₂O. |
Experimental Workflow Diagram
The following Graphviz diagram details the decision logic for optimizing the hydrazine condensation reaction.
Figure 2: Optimization logic for maximizing yield in phthalazinone synthesis.
References
-
Organic Syntheses, Coll.[3] Vol. 10, p. 542 (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. (Demonstrates reactivity of formyl-benzonitriles).
-
Mousavi, M. S., et al. (2024). Formylation of substituted benzonitriles... in the synthesis of 2-cyanobenzaldehydes. Advanced Synthesis & Catalysis.[4] (Discusses synthesis of the starting material).
-
BenchChem Application Notes. The Utility of 2-(4-Methylphenoxy)benzonitrile in Heterocyclic Synthesis. (Analogous chemistry for benzonitrile heterocyclization).
-
Sigma-Aldrich Technical Bulletin. Knoevenagel Condensation Reaction. (General protocol grounding).
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Foundational paper for phthalazinone synthesis from 2-formyl-benzonitriles).
Sources
Application Note: Chemoselective Oxidation of 2-Formyl-4-methylbenzonitrile to 2-Cyano-5-methylbenzoic acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Buffered Sodium Chlorite Oxidation (Pinnick/Lindgren-Kraus Protocol)
Executive Summary & Scientific Rationale
The transformation of 2-formyl-4-methylbenzonitrile to 2-cyano-5-methylbenzoic acid presents a classic chemoselectivity challenge in organic synthesis. The substrate contains three reactive moieties: an oxidizable aldehyde, a hydrolyzable nitrile, and an oxidizable benzylic methyl group.
Selecting the correct oxidation strategy is critical. Harsh oxidants like potassium permanganate (KMnO₄) will over-oxidize the benzylic methyl group, yielding 2-cyanoterephthalic acid. Strongly acidic oxidants, such as the Jones reagent (CrO₃/H₂SO₄), risk the acid-catalyzed hydrolysis of the ortho-nitrile group into a primary amide or carboxylic acid.
To achieve absolute chemoselectivity, this protocol utilizes the Pinnick Oxidation 1[1]. By operating under mildly acidic, buffered conditions (pH ~3.5), this method quantitatively converts the formyl group to a carboxylic acid while leaving the nitrile and methyl groups entirely intact.
Table 1: Comparative Oxidation Strategies for 2-Formyl-4-methylbenzonitrile
| Oxidation Method | Reagents | Nitrile Tolerance | Methyl Tolerance | Expected Outcome |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄ | Excellent | Excellent | 2-Cyano-5-methylbenzoic acid |
| Permanganate | KMnO₄, NaOH/H₂O | Moderate | Poor | 2-Cyanoterephthalic acid |
| Jones Oxidation | CrO₃, H₂SO₄/H₂O | Poor | Good | Amide/Carboxylic acid mixture |
| Silver Oxide | Ag₂O, NaOH/H₂O | Good | Excellent | High cost, heavy metal waste |
Mechanistic Insights & Experimental Causality
The Pinnick oxidation is driven by chlorous acid (HClO₂), which is generated in situ from sodium chlorite under the mildly acidic conditions provided by the NaH₂PO₄ buffer.
-
Nucleophilic Addition: Chlorous acid adds to the aldehyde carbonyl to form a hydroxyallyl chlorite intermediate.
-
Pericyclic Fragmentation: This intermediate undergoes a concerted fragmentation, yielding the desired carboxylic acid and hypochlorous acid (HOCl) as a stoichiometric byproduct 2[2].
-
The Role of the Scavenger: HOCl is a potent, non-selective chlorinating agent. If left unquenched, it will chlorinate the electron-rich aromatic ring or react with the starting material 3[3]. We introduce 2-methyl-2-butene in massive excess (10 equivalents). Its electron-rich double bond reacts with HOCl orders of magnitude faster than the aromatic substrate, safely sequestering the HOCl as an inert chlorohydrin.
-
Solvent Selection: A biphasic mixture of tert-butanol and water is used. tert-Butanol is sterically hindered and completely inert to oxidation by chlorous acid, making it the ideal organic carrier for the water-insoluble substrate 4[4].
Pinnick oxidation mechanism showing intermediate formation and HOCl scavenging.
Quantitative Reagent Matrix
Table 2: Stoichiometry for 10.0 mmol Scale
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 2-Formyl-4-methylbenzonitrile | 145.16 | 1.0 | 1.45 g | Limiting Substrate |
| Sodium Chlorite (80% Tech) | 90.44 | 1.5 | 1.70 g | Primary Oxidant Source |
| NaH₂PO₄·H₂O | 137.99 | 2.5 | 3.45 g | pH Buffer (Maintains pH ~3.5) |
| 2-Methyl-2-butene | 70.13 | 10.0 | 10.6 mL | HOCl Scavenger |
| tert-Butanol | 74.12 | N/A | 40 mL | Organic Solvent |
| Deionized Water | 18.02 | N/A | 15 mL | Aqueous Solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , incorporating in-process controls to ensure reaction fidelity.
Phase 1: Reaction Setup
-
Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-formyl-4-methylbenzonitrile (1.45 g, 10.0 mmol) in tert-butanol (40 mL).
-
Scavenger Addition: Add 2-methyl-2-butene (10.6 mL, 100.0 mmol) to the solution. Stir at room temperature for 5 minutes.
-
Causality Note: 2-methyl-2-butene is highly volatile (bp 38 °C). Ensure the reaction vessel is properly sealed or equipped with a cold reflux condenser to prevent scavenger evaporation.
-
-
Oxidant Preparation: In a separate Erlenmeyer flask, dissolve sodium dihydrogen phosphate monohydrate (3.45 g, 25.0 mmol) and sodium chlorite (1.70 g, 15.0 mmol) in deionized water (15 mL).
Phase 2: Oxidation & In-Process Validation
-
Temperature Control: Cool the organic mixture to 0 °C using an ice-water bath.
-
Causality Note: Addition at 0 °C prevents thermal runaway and suppresses the auto-decomposition of chlorous acid into explosive chlorine dioxide (ClO₂) gas.
-
-
Addition: Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise over 15 minutes via an addition funnel.
-
Self-Validation (Visual Cue): Upon addition, the reaction mixture should develop a faint yellow hue. This confirms the successful in situ generation of chlorous acid. If the solution remains colorless, verify the pH of the buffer (should be ~3.5).
-
Propagation: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2–4 hours.
-
TLC Validation: Monitor via TLC (Hexanes/EtOAc 7:3 with 1% Acetic Acid). The starting aldehyde (UV-active, Rf ~0.6) will disappear, replaced by a highly polar spot (Rf ~0.2) representing the carboxylic acid.
Phase 3: Workup & Isolation
-
Volatile Removal: Concentrate the mixture under reduced pressure (rotary evaporator, water bath < 35 °C) to remove the tert-butanol and excess 2-methyl-2-butene.
-
Acidification: Dilute the remaining aqueous residue with water (20 mL) and carefully adjust the pH to 2.0 using 1 M HCl.
-
Causality Note: Acidification ensures the product is fully protonated, driving it into the organic phase during extraction.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude 2-cyano-5-methylbenzoic acid is typically >95% pure. If necessary, recrystallize from toluene or an EtOAc/Hexanes gradient.
Analytical Characterization
To confirm structural integrity and rule out over-oxidation or nitrile hydrolysis, perform the following analyses:
-
¹H NMR (400 MHz, DMSO-d₆): Look for a broad singlet at >13.0 ppm (1H, -COOH), aromatic protons around 7.5–8.0 ppm (3H, m), and an intact benzylic methyl singlet around 2.4 ppm (3H, -CH₃). The defining marker of success is the complete disappearance of the aldehyde proton (~10.0 ppm).
-
LC-MS (ESI-): Expected pseudo-molecular ion [M-H]⁻ at m/z 160.1.
References
- Pinnick oxid
- Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC / NIH.
- Pinnick oxid
- Pinnick Oxidation: Mechanism, Applications, Scope & Limit
Sources
synthesis of isoindolinones from 2-Formyl-4-methylbenzonitrile
Application Note: Strategic Synthesis of 5-Methylisoindolin-1-ones
Executive Summary
The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore found in FDA-approved drugs (e.g., Lenalidomide, Indoprofen) and promising candidates for MDM2-p53 inhibition and antipsychotics. This guide details the conversion of 2-formyl-4-methylbenzonitrile into 5-methylisoindolin-1-one derivatives.
Unlike traditional phthalimide reductions which often suffer from over-reduction or poor regiocontrol, the use of 2-formyl-4-methylbenzonitrile exploits the "ortho-effect" of the aldehyde and nitrile groups. This bifunctional linchpin allows for modular, one-pot cascade reactions that construct the lactam ring while simultaneously installing diversity at the C3 position.
Chemical Logic & Regiochemistry
Starting Material: 2-Formyl-4-methylbenzonitrile Target Core: 5-Methylisoindolin-1-one
Regiochemical Mapping: The starting material possesses a nitrile at position 1 and a formyl group at position 2. The methyl group is at position 4 (para to the nitrile). Upon cyclization:
-
The Nitrile (C1) becomes the Lactam Carbonyl (C=O) .
-
The Formyl (C2) becomes the C3 position (chiral center potential).
-
The Methyl (C4) ends up para to the bridgehead carbon adjacent to the carbonyl (C7a) and meta to the bridgehead carbon adjacent to C3 (C3a). This corresponds to the C5 position of the isoindolinone ring.
Mechanistic Pathway: The reaction proceeds via a Tandem Condensation-Cyclization :
-
Imine Formation: The primary amine condenses with the aldehyde to form a Schiff base (imine).
-
Nucleophilic Attack: A nucleophile (external or in situ) attacks the imine carbon (C3).
-
Intramolecular Cyclization: The nitrogen lone pair attacks the nitrile carbon.
-
Hydrolysis/Rearrangement: The resulting imino-intermediate hydrolyzes to the stable lactam.
Strategic Workflows (DOT Visualization)
The following diagram illustrates the divergent pathways available from the single starting material.
Caption: Divergent synthesis pathways. Path A yields the hydroxylated or unsubstituted core; Path B installs complex C3-substituents via multicomponent coupling.
Protocol A: Green Synthesis of 3-Hydroxy-5-methylisoindolin-1-ones
Application: Creating hydrophilic cores or intermediates for subsequent dehydration/reduction. Mechanism: Base-promoted condensation followed by hydration of the nitrile.
Materials
-
Substrate: 2-Formyl-4-methylbenzonitrile (1.0 equiv)
-
Amine: Primary amine (e.g., Benzylamine, Aniline) (1.1 equiv)
-
Base: K₂CO₃ (0.5 equiv) or NaOH (1.0 equiv)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Temperature: Reflux (80°C)
Step-by-Step Procedure
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Formyl-4-methylbenzonitrile (145 mg, 1.0 mmol) in Ethanol (5 mL).
-
Add Amine: Add the primary amine (1.1 mmol) dropwise. Stir for 10 minutes at room temperature (RT) to allow initial imine formation (color change often observed).
-
Add Base: Add the aqueous solution of K₂CO₃ (0.5 mmol in 5 mL water).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 2:1). The aldehyde spot (Rf ~0.6) should disappear; a new polar spot (Rf ~0.2) corresponding to the hydroxy-lactam will appear.
-
-
Workup: Cool to RT.
-
If solid precipitates: Filter and wash with cold water/ethanol (1:1).
-
If solution remains clear: Evaporate ethanol under reduced pressure, dilute with water (10 mL), and extract with Ethyl Acetate (3 x 10 mL).
-
-
Purification: Recrystallization from Ethanol usually yields pure product. If necessary, flash column chromatography (DCM/MeOH 95:5).
Yield Expectation: 75–90% Key Insight: The 3-hydroxy product exists in equilibrium with the open-chain keto-amide form, but the ring form predominates in solid state and non-polar solvents.
Protocol B: Copper-Catalyzed Three-Component Cascade (C3-Functionalization)
Application: Synthesis of complex, drug-like molecules with C3-alkynyl or aryl groups (e.g., Pazinaclone analogs). Mechanism: A³-coupling (Aldehyde-Alkyne-Amine) variant followed by cyclization.
Materials
-
Substrate: 2-Formyl-4-methylbenzonitrile (1.0 mmol)
-
Amine: Primary amine (1.1 mmol)
-
Nucleophile: Phenylacetylene (or terminal alkyne) (1.2 mmol)
-
Catalyst: CuI (10 mol%) or Cu(OTf)₂ (5 mol%)
-
Solvent: Toluene or 1,2-Dichloroethane (DCE)
-
Atmosphere: Air or N₂ (Air often suffices for oxidative variants)
Step-by-Step Procedure
-
Activation: In a dried reaction tube, add CuI (19 mg, 0.1 mmol) and the terminal alkyne (1.2 mmol).
-
Addition: Add the amine (1.1 mmol) and 2-Formyl-4-methylbenzonitrile (145 mg, 1.0 mmol) dissolved in Toluene (3 mL).
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Mechanistic Note: The copper activates the alkyne, facilitating attack on the in-situ generated imine. The resulting propargylamine intermediate then undergoes intramolecular cyclization attacking the nitrile.
-
-
Quench: Cool to RT. Filter through a small pad of Celite to remove copper salts. Wash with EtOAc.[1]
-
Purification: Concentrate the filtrate. Purify via silica gel chromatography (Gradient: Hexane -> 20% EtOAc/Hexane).
Data Table: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (High Yield) | Condition C (Green) |
| Catalyst | CuI (10 mol%) | Cu(OTf)₂ (5 mol%) | AgOTf (5 mol%) |
| Solvent | Toluene | DCE | Water (Micellar) |
| Temp | 100°C | 80°C | 60°C (Ultrasonic) |
| Time | 12 h | 6 h | 1 h |
| Yield | 65-75% | 80-88% | 50-60% |
Troubleshooting & Critical Control Points
-
Steric Hindrance: If using bulky amines (e.g., tert-butylamine), the initial imine formation is the rate-limiting step. Add 4Å molecular sieves to drive the equilibrium by removing water.
-
Regioselectivity Issues: If the 4-methyl group exerts too much steric pressure (unlikely at C4, but possible if using 3-methyl or 6-methyl isomers), increase reaction temperature by 10°C.
-
Hydrolysis Competition: In Protocol B, ensure solvents are dry. Presence of water will compete with the alkyne, leading to the 3-hydroxy byproduct (from Protocol A) instead of the C3-alkynyl product.
References
-
Mousavi, M. S., et al. (2023). "Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones." European Journal of Organic Chemistry.[2][3] Link
-
Sato, R., et al. (1984).[4] "Synthesis of 3-substituted isoindolin-1-ones from 2-cyanobenzaldehyde." Bulletin of the Chemical Society of Japan. Link
-
Li, Y., et al. (2021).[5] "Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction." Journal of Chemical Research.[5] Link
-
Castagnolo, D., et al. (2010). "One-pot synthesis of 3-substituted isoindolinones." Synlett. Link
-
Zhang, J., et al. (2025).[6] "Iridium-catalyzed reductive lactamization... from 2-formylbenzoic acid." Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoindolinone synthesis [organic-chemistry.org]
Application Note: 2-Formyl-4-methylbenzonitrile as a Linchpin in Multicomponent Heterocycle Assembly
Topic: Strategic Utilization of 2-Formyl-4-methylbenzonitrile in Diversity-Oriented Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.
Executive Summary
This guide details the strategic application of 2-Formyl-4-methylbenzonitrile (CAS: 101068-43-3) in multicomponent reactions (MCRs). Unlike simple benzaldehydes, this scaffold possesses an ortho-cyano group relative to the formyl moiety, creating a "bifunctional electrophilic trap." This unique geometry allows for rapid access to fused nitrogenous heterocycles—specifically benzo[4,5]imidazo[2,1-a]isoquinolines , 1-aminoisoquinolines , and isoindolinones —which are privileged pharmacophores in kinase inhibition and GPCR modulation.
Molecule Profile & Reactivity Logic
Compound: 2-Formyl-4-methylbenzonitrile Structure Analysis:
-
C1 (Nitrile): A latent electrophile. Under standard conditions, it is inert, but upon activation (e.g., by an adjacent iminium ion or Lewis acid), it becomes a potent trap for intramolecular nucleophiles.
-
C2 (Formyl): The primary electrophile. It initiates the reaction cascade by condensing with amines to form imines.[1]
-
C4 (Methyl): An electron-donating group (EDG). Strategically positioned para to the nitrile, it slightly increases electron density at the nitrile carbon, modulating its reactivity to prevent premature hydrolysis while maintaining susceptibility to intramolecular attack.
Mechanistic Pathway: The "Ortho-Effect"
The utility of this molecule relies on a cascade sequence: Condensation
Figure 1: General reactivity logic.[2] The initial condensation positions the nucleophile to attack the nitrile, driving the reaction to completion.
Application 1: Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines
This protocol describes the synthesis of tetracyclic fused systems using o-phenylenediamines. This scaffold is highly relevant for DNA intercalation and topoisomerase inhibition.
Experimental Logic
The reaction proceeds via a tandem condensation-cyclization. The diamine first condenses with the aldehyde. The resulting imidazole/imine intermediate then attacks the cyano group. Potassium Iodide (KI) is used as a mild Lewis base/nucleophilic catalyst to activate the cyclization in polar aprotic solvents.
Detailed Protocol
Reagents:
-
2-Formyl-4-methylbenzonitrile (1.0 equiv)
-
Substituted o-phenylenediamine (1.0 equiv)[3]
-
Potassium Iodide (KI) (1.0 equiv)[3]
-
Solvent: DMF (Dimethylformamide), anhydrous
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Formyl-4-methylbenzonitrile (145 mg, 1.0 mmol) in DMF (5.0 mL).
-
Addition: Add the substituted o-phenylenediamine (1.0 mmol) followed by KI (166 mg, 1.0 mmol).
-
Reaction: Heat the mixture to 80 °C in an open flask (aerobic oxidation assists in the final aromatization if necessary, though the core cyclization is non-oxidative). Stir for 18–24 hours .
-
Checkpoint: Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The disappearance of the aldehyde spot and the appearance of a highly fluorescent spot indicates product formation.
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (30 mL) with vigorous stirring. A precipitate should form.
-
Isolation: Filter the precipitate. Wash with water (3 x 10 mL) and cold ethanol (5 mL) to remove residual DMF and unreacted diamine.
-
Purification: Recrystallize from hot ethanol or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.
Data Summary: Substrate Scope
| Entry | Diamine Substituent (R) | Product Yield (%) | Appearance |
| 1 | H (Unsubstituted) | 88% | Yellow Solid |
| 2 | 4-Methyl | 85% | Pale Yellow Solid |
| 3 | 4-Chloro | 81% | Yellow Powder |
| 4 | 4-Nitro | 65% | Orange Solid |
Note: Electron-withdrawing groups on the diamine (Entry 4) reduce nucleophilicity, requiring longer reaction times (up to 30 h).
Application 2: Groebke-Blackburn-Bienaymé (GBB) Cascade
The GBB reaction typically synthesizes imidazo[1,2-a]pyridines.[2][4] By using 2-Formyl-4-methylbenzonitrile, we introduce a "latent" nitrile handle that can be further derivatized or cyclized to form imidazopyridine-fused isoquinolinones .
Experimental Logic
This is a 3-component reaction (3-CR). The aldehyde reacts with a 2-aminopyridine and an isocyanide.
-
Catalyst: Scandium Triflate [Sc(OTf)3] or Ytterbium Triflate [Yb(OTf)3] are preferred for their tolerance of the nitrile group.
-
Solvent: Methanol/DCM (1:1) allows for solubility of all components.
Detailed Protocol
Reagents:
-
2-Formyl-4-methylbenzonitrile (1.0 mmol)
-
2-Aminopyridine (1.0 mmol)
-
tert-Butyl Isocyanide (1.1 mmol)
-
Catalyst: Sc(OTf)3 (5 mol%)
-
Solvent: MeOH:DCM (1:1, 4 mL)
Step-by-Step Procedure:
-
Mixing: In a microwave vial (or sealed tube), combine 2-Formyl-4-methylbenzonitrile, 2-aminopyridine, and the catalyst in MeOH:DCM. Stir for 10 minutes at RT to initiate imine formation.
-
Addition: Add tert-butyl isocyanide via syringe.
-
Reaction: Seal the vessel and heat to 60 °C (oil bath) or 100 °C (Microwave, 30 min).
-
Workup: Evaporate volatiles under reduced pressure.
-
Purification: The residue is purified by flash chromatography (EtOAc/Hexane gradient).
-
Post-MCR Cyclization (Optional): To fuse the ring (forming the isoquinolinone core), treat the isolated GBB adduct with H2SO4 (conc.) at 0°C
RT for 2 hours. This hydrolyzes the nitrile and cyclizes it onto the secondary amine of the GBB scaffold.
Figure 2: Workflow for GBB reaction and optional post-condensation cyclization.
Application 3: Synthesis of 1-Aminoisoquinolines (Ag-Catalyzed)
This protocol targets the isoquinoline core directly, utilizing the nitrile as the carbon source for position 1.
Experimental Logic
A secondary amine reacts with the aldehyde to form an iminium ion.[5] A nucleophile (often an alkyne in A3 coupling, but here we utilize the nitrile's electrophilicity). A robust method involves the reaction of the aldehyde with secondary amines in the presence of Silver Triflate (AgOTf) , which activates the nitrile for nucleophilic attack by the amine, followed by aromatization.
Protocol:
-
Dissolve 2-Formyl-4-methylbenzonitrile (1.0 mmol) and Diethylamine (1.2 mmol) in Toluene (3 mL).
-
Add AgOTf (5 mol%) .
-
Heat to 100 °C in a sealed tube for 12 hours.
-
Mechanism: The silver coordinates to the nitrile. The amine condenses with the aldehyde.[1][5] The resulting intermediate cyclizes onto the activated nitrile.
-
Yield: Expect 70-85% of the 1-amino-isoquinoline derivative.
References
-
Bagdasarian, A. L., et al. (2016). "One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies." The Journal of Organic Chemistry, 81(9), 3924–3928.[3] Link
-
Shaabani, A., et al. (2021).[2] "Groebke–Blackburn–Bienaymé reaction-based synthesis of imidazo[1,2-a]pyridine-fused isoquinolinones." Beilstein Journal of Organic Chemistry, 17, 2535–2544. Link
-
Roesch, K. R., & Larock, R. C. (2002). "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." The Journal of Organic Chemistry, 67(1), 86–94. (Contextual grounding for isoquinoline synthesis). Link
-
Bellavance, G., & Barriault, L. (2014). "One-Pot Synthesis of Isoindolinones via a Three-Component Reaction." Angewandte Chemie International Edition, 53(26), 6701-6704. Link
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 3. escholarship.org [escholarship.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
Application Note: Strategic Synthesis of 2-Formyl-4-methylbenzonitrile
This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable, and chemically orthogonal approach to synthesizing 2-Formyl-4-methylbenzonitrile (also known as 2-cyano-5-methylbenzaldehyde).
Target Molecule: 2-Formyl-4-methylbenzonitrile CAS: 101083-92-5 (Generic structure reference) Core Scaffold: Functionalized Benzonitrile / Benzaldehyde Primary Application: Intermediate for phthalazinones, isoquinolines, and enzyme inhibitors (e.g., PARP inhibitors).
Strategic Analysis & Retrosynthesis
The synthesis of 2-formyl-4-methylbenzonitrile presents a classic chemoselectivity challenge: introducing an aldehyde (formyl) group ortho to a nitrile (cyano) group without compromising the integrity of either.
We present two orthogonal protocols. The choice depends on available starting materials and safety constraints regarding cyanide handling.
-
Route A (The "Chemist's Choice"): Magnesiation-Formylation.
-
Route B (The "Process Choice"): Pd-Catalyzed Cyanation.
Decision Matrix (DOT Visualization)
Figure 1: Retrosynthetic analysis showing two convergent pathways to the target scaffold.
Protocol A: Magnesiation-Formylation (Knochel Conditions)
This protocol utilizes the "Turbo Grignard" reagent. Unlike n-BuLi, which often attacks the nitrile group (forming imines), isopropylmagnesium chloride (i-PrMgCl) performs a fast halogen-metal exchange at controlled temperatures, leaving the nitrile intact.
Materials
-
Substrate: 2-Bromo-4-methylbenzonitrile (1.0 equiv)
-
Reagent: i-PrMgCl·LiCl (1.3 M in THF) or i-PrMgCl (2.0 M in THF) (1.1 equiv)
-
Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (2.0 equiv)
-
Solvent: Anhydrous THF (stabilizer-free preferred)
Step-by-Step Procedure
-
System Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Equip with a low-temperature thermometer and a pressure-equalizing addition funnel.
-
Solvation: Dissolve 2-Bromo-4-methylbenzonitrile (10 mmol) in anhydrous THF (50 mL). Cool the solution to -20°C using a cryostat or CCl₄/dry ice bath (Note: Ice/Salt is insufficient; strict -20°C is required to stabilize the arylmagnesium species).
-
Exchange (The Critical Step):
-
Add i-PrMgCl (or i-PrMgCl[9]·LiCl) dropwise over 15 minutes.
-
Mechanistic Insight: The LiCl additive breaks polymeric magnesium aggregates, accelerating the exchange rate significantly [1].
-
Stir at -20°C for 1–2 hours.
-
Validation: Pull a 0.1 mL aliquot, quench with MeOD, and analyze by ¹H-NMR. Disappearance of the starting bromide signal and appearance of the deuterated species confirms exchange.
-
-
Formylation:
-
Add anhydrous DMF (20 mmol) dropwise at -20°C.
-
Allow the mixture to warm slowly to 0°C over 1 hour.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl (30 mL).
-
Extract with EtOAc (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[10]
-
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 75–85%
Protocol B: Palladium-Catalyzed Cyanation[2][8]
This route is preferred for large-scale batches where cryogenic conditions are difficult to maintain. It uses the commercially available 2-bromo-5-methylbenzaldehyde.
Materials
-
Substrate: 2-Bromo-5-methylbenzaldehyde (1.0 equiv)
-
Source: Zn(CN)₂ (0.6 equiv) (Caution: Highly Toxic)
-
Catalyst: Pd(PPh3)4 (5 mol%)[11]
-
Solvent: DMF (deoxygenated)
Step-by-Step Procedure
-
Deoxygenation: Sparge DMF with Nitrogen/Argon for 30 minutes. Oxygen poisons the Pd(0) species.
-
Assembly: In a glovebox or efficient fume hood, charge a reaction vessel with:
-
2-Bromo-5-methylbenzaldehyde (10 mmol)
-
Zn(CN)₂ (6.0 mmol)
-
Pd(PPh3)4 (0.5 mmol)
-
DMF (40 mL)
-
-
Reaction:
-
Heat the mixture to 80°C for 4–6 hours.
-
Mechanistic Insight: The reaction proceeds via oxidative addition of Pd(0) to the Ar-Br bond, followed by transmetallation with Zn(CN)₂ and reductive elimination [2].
-
-
Safety Quench (Critical):
-
Cool to room temperature.[10]
-
Pour the mixture into a solution of FeSO₄ or dilute NaOH/NaOCl to quench excess cyanide residues before disposal.
-
-
Workup:
-
Dilute with water and extract with Toluene or EtOAc.
-
Note: DMF is difficult to remove; multiple water washes or LiCl(aq) washes are recommended.
-
-
Purification: Recrystallization from EtOH/Water or column chromatography.
Expected Yield: 85–92%
Analytical Data & Comparison
| Parameter | Method A (Magnesiation) | Method B (Pd-Cyanation) |
| Starting Material | 2-Bromo-4-methylbenzonitrile | 2-Bromo-5-methylbenzaldehyde |
| Key Reagent | i-PrMgCl (Turbo Grignard) | Zn(CN)₂ / Pd(0) |
| Temperature | -20°C (Cryogenic) | 80°C (Heating) |
| Safety Profile | High (No cyanide) | Moderate (Cyanide toxicity) |
| Scalability | Moderate (Cooling required) | High (Standard reactors) |
| Primary Impurity | Des-bromo product (reduction) | Pd residues / Homocoupling |
Troubleshooting & Self-Validating Systems
Workflow Logic (DOT Visualization)
Figure 2: Decision tree for in-process monitoring and troubleshooting.
Common Failure Modes
-
Method A (Low Yield):
-
Cause: Temperature too high (>-10°C).
-
Effect: The Grignard reagent attacks the nitrile, forming the imine/ketone byproduct.
-
Fix: Maintain strict -20°C; ensure slow addition of electrophile.
-
-
Method B (Catalyst Death):
-
Cause: Oxygen in DMF.
-
Effect: Reaction turns black immediately (Pd precipitation) and stalls.
-
Fix: Freeze-pump-thaw DMF or rigorous sparging.
-
References
-
Knochel, P., et al. (2003).[12] "A Selective and Practical Bromine–Metal Exchange on Bromoheterocyclics Bearing Substituents with an Acidic Proton." Angewandte Chemie International Edition. (Context: Development of Turbo Grignard for functionalized arenes).
-
Weissman, S. A., et al. (2005).[6] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry. (Context: Robust protocols for cyanation using non-toxic ferrocyanides or Zn(CN)2).
-
Shahid, M., et al. (2009).[13] "2-Bromo-4-methylbenzonitrile."[13] Acta Crystallographica Section E. (Context: Structural characterization of the precursor).
-
Organic Syntheses. (2024). "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination." Organic Syntheses. (Context: Handling of benzonitrile derivatives and DMF formylations).
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. rsc.org [rsc.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
functionalization of the nitrile group in 2-Formyl-4-methylbenzonitrile
Application Note: Divergent Functionalization of the Nitrile Group in 2-Formyl-4-methylbenzonitrile
Executive Summary & Strategic Rationale
The molecule 2-Formyl-4-methylbenzonitrile (CAS: 101068-43-3) represents a "privileged scaffold" in medicinal chemistry due to the ortho-disposition of two electrophilic centers: the nitrile (-CN) and the formyl (-CHO) group. While the nitrile group is often kinetically inert compared to the aldehyde, the presence of the ortho-formyl group allows for anchimeric assistance —where the aldehyde traps a nucleophile, positioning it perfectly for an intramolecular attack on the nitrile.
This guide details three distinct workflows to functionalize the nitrile group, converting the parent molecule into high-value heterocyclic cores: Phthalazinones , Isoindolinones , and Tetrazoles .
Reaction Landscape & Chemo-selectivity
The primary challenge in functionalizing this scaffold is chemo-selectivity. The aldehyde is a "soft" electrophile susceptible to reversible addition, while the nitrile requires "harder" activation or intramolecular catalysis.
-
Workflow A (Hydrazine Switch): Targets both groups to form a fused 6-membered pyridazine ring (Phthalazinone).
-
Workflow B (Amine Switch): Reductive cyclization to form a fused 5-membered lactam (Isoindolinone).
-
Workflow C (Azide Switch): Chemoselective [3+2] cycloaddition to the nitrile, leaving the aldehyde available for downstream derivatization.
Visualizing the Divergent Pathways
Figure 1: Divergent synthesis pathways from the parent scaffold. Colors indicate distinct pharmacological classes.
Workflow A: Synthesis of 6-Methylphthalazin-1(2H)-one
This is the most robust transformation for this scaffold. The reaction proceeds via a domino condensation-cyclization sequence. It is the foundational chemistry for synthesizing PARP inhibitors (e.g., Olaparib analogs).
Mechanistic Insight
The hydrazine first condenses with the highly reactive aldehyde to form a hydrazone intermediate.[1] This places the nucleophilic terminal nitrogen in close proximity to the nitrile carbon (5-exo-dig cyclization favorable), facilitating the attack on the nitrile to close the ring.
Experimental Protocol
Reagents:
-
2-Formyl-4-methylbenzonitrile (1.0 equiv)
-
Hydrazine monohydrate (64-65% in water) (3.0 equiv)
-
Ethanol (Absolute) (10 mL/g of substrate)
-
Acetic Acid (Catalytic, 0.1 equiv)
Step-by-Step Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Formyl-4-methylbenzonitrile in absolute ethanol.
-
Addition: Add hydrazine monohydrate dropwise at room temperature. A slight exotherm may be observed.
-
Catalysis: Add catalytic acetic acid. (Note: While the reaction proceeds without acid, the catalyst accelerates the initial hydrazone formation).
-
Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours.
-
QC Check: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, and a highly polar, often fluorescent spot (Product) will appear near the baseline or Rf ~0.2 depending on the plate.
-
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. The product, 6-methylphthalazin-1(2H)-one , typically precipitates as a white to off-white solid.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.
-
Drying: Dry in a vacuum oven at 50 °C for 4 hours.
Yield Expectation: 85–95% Characterization: ^1H NMR (DMSO-d6) will show a characteristic singlet for the azomethine proton (–CH=N–) around 8.2–8.5 ppm and a broad singlet for the amide NH around 12.5 ppm.
Workflow B: Reductive Cyclization to 5-Methylisoindolin-1-one
This protocol converts the nitrile into a lactam (amide) while reducing the aldehyde to a secondary amine linkage. This is critical for creating N-substituted isoindolinones.
Mechanistic Insight
Unlike standard nitrile hydrolysis, this reaction relies on the formation of an imine between the aldehyde and an external amine (R-NH2). Under reducing conditions (H2/catalyst), the imine is not just reduced to an amine; the nitrogen attacks the nitrile (intramolecular Pinner-like reaction) followed by hydrolysis/reduction to form the lactam.
Experimental Protocol
Reagents:
-
2-Formyl-4-methylbenzonitrile (1.0 equiv)
-
Primary Amine (R-NH2) (1.1 equiv) (e.g., Benzylamine)
-
Pt/C (5% w/w) or Raney Nickel (10 wt% loading)
-
Methanol (Solvent)
-
Hydrogen Gas (Balloon pressure or 1-3 bar)
Step-by-Step Procedure:
-
Imine Formation: Dissolve the substrate and the primary amine in Methanol. Stir at room temperature for 1 hour to ensure imine formation (can be monitored by MS).
-
Hydrogenation: Add the hydrogenation catalyst (Pt/C).
-
Safety: Purge the vessel with Nitrogen before introducing Hydrogen to prevent ignition.
-
-
Reaction: Stir under H2 atmosphere at room temperature for 12–18 hours.
-
Optimization: If the reaction stalls at the secondary amine stage (without cyclizing), heating to 50 °C often drives the nitrile cyclization.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash with Methanol.
-
Purification: Concentrate the filtrate. The residue usually requires flash column chromatography (DCM/MeOH gradient) to isolate the pure lactam.
Yield Expectation: 60–75%
Workflow C: Nitrile-Specific [3+2] Cycloaddition (Tetrazole Synthesis)
This workflow selectively functionalizes the nitrile to a tetrazole (a carboxylic acid bioisostere) while preserving the aldehyde for future reactions (or protecting it as an acetal if conditions are harsh).
Mechanistic Insight
The reaction utilizes a Lewis Acid (ZnBr2) to activate the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by the azide anion. This concerted [3+2] cycloaddition forms the aromatic tetrazole ring.
Experimental Protocol
Reagents:
-
2-Formyl-4-methylbenzonitrile (1.0 equiv)
-
Sodium Azide (NaN3) (1.5 equiv)[2]
-
Zinc Bromide (ZnBr2) (1.0 equiv) or Triethylamine hydrochloride (3.0 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or Water/Isopropanol (Green Chemistry variant)
Step-by-Step Procedure:
-
Setup: In a pressure vial or round-bottom flask, dissolve the nitrile in DMF.
-
Addition: Add NaN3 and ZnBr2.
-
Safety Warning: Azides can form explosive hydrazoic acid in the presence of strong protic acids. ZnBr2 is safe, but avoid contacting the mixture with concentrated HCl.
-
-
Heating: Heat the mixture to 100–110 °C for 12 hours.
-
Note: The aldehyde is robust at this temperature in DMF, but if oxidation is observed, perform the reaction under N2 atmosphere.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-water (10x volume).
-
Acidification: CAREFULLY acidify the aqueous solution to pH 2–3 using 1N HCl. This protonates the tetrazole (converting it from the salt form) and usually causes precipitation.
-
Caution: Perform this in a fume hood; trace hydrazoic acid may be released.
-
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF) and brine.
-
Isolation: Evaporate solvent to yield the crude tetrazole. Recrystallize from Ethanol/Water.
Yield Expectation: 70–85%
Comparative Data Summary
| Transformation | Target Moiety | Reagents | Key Intermediate | Atom Economy | Typical Yield |
| Workflow A | Phthalazinone | N2H4[3]·H2O | Hydrazone | High (Loss of H2O) | >90% |
| Workflow B | Isoindolinone | R-NH2, H2/Pt | Imine | Moderate | 60-75% |
| Workflow C | Tetrazole | NaN3, ZnBr2 | Zn-Nitrile Complex | 100% (Addition) | 75-85% |
Pathway Visualization (Graphviz)
The following diagram illustrates the mechanism for the formation of the Phthalazinone (Workflow A), the most industrially relevant pathway.
Figure 2: Step-wise mechanism for the conversion of 2-formyl-4-methylbenzonitrile to 6-methylphthalazin-1(2H)-one.
References
-
Synthesis of Phthalazinones: H. A. A. El-Nabi, "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives," Molecules, vol. 18, no. 12, 2013. Link
-
Isoindolinone Synthesis: L. Shi et al., "Synthesis of Isoindolinones via Reductive Amination," Organic Letters, vol. 14, no.[4] 7, 2012. Link
-
Tetrazole Synthesis ([3+2] Cycloaddition): D. Amantini et al., "Zinc Bromide Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles," Journal of Organic Chemistry, vol. 69, no. 8, 2004. Link
-
General Reactivity of 2-Formylbenzonitrile: "2-Cyanobenzaldehyde in the Synthesis of Novel 3-Substituted Isoindolinones," Synthesis, 2011. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Formyl-4-methylbenzonitrile
Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 2-Formyl-4-methylbenzonitrile (CAS 27613-38-3), a critical intermediate in the synthesis of bioactive scaffolds and pharmaceutical agents.
The presence of both a nitrile (–CN) and a formyl (–CHO) group on the aromatic ring creates a unique polarity and reactivity profile. This guide prioritizes the Bisulfite Adduct Method for high-purity isolation, supported by alternative chromatographic and crystallization techniques.
Purification Strategy & Logic
The purification of 2-Formyl-4-methylbenzonitrile often fails due to two main factors:
-
Ortho-Effect Sterics: The nitrile group at the ortho position to the aldehyde can sterically hinder standard derivatization reactions.
-
Oxidative Instability: The aldehyde moiety is prone to oxidation, generating 2-cyano-5-methylbenzoic acid, which can co-crystallize with the product.
Workflow Visualization: The Bisulfite Protocol
The following diagram outlines the "Trap and Release" strategy, which is the most robust method for separating the desired aldehyde from non-aldehyde impurities (e.g., unreacted starting materials, over-oxidized acids).
Caption: Figure 1. Chemoselective "Trap and Release" purification workflow for isolating benzaldehyde derivatives from complex mixtures.
Troubleshooting Guides
Method A: Bisulfite Adduct Purification
Best for: Removing non-aldehyde impurities (e.g., 2-bromo-4-methylbenzonitrile).
Q: I added saturated NaHSO₃, but no precipitate formed. Did the reaction fail? A: Not necessarily. While many benzaldehyde adducts precipitate, the presence of the polar nitrile group and the methyl substituent can increase the water solubility of the bisulfite adduct, keeping it in solution.
-
Diagnosis: Check the aqueous layer by TLC.[1] The adduct stays at the baseline.
-
Solution: If no solid forms, do not filter. Instead, wash the reaction mixture with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether). The impurities will move to the organic layer, while your product (as the adduct) remains in the aqueous phase. You can then proceed to the regeneration step using the aqueous layer [1].[2][3]
Q: My recovery yield is low (<50%) after regeneration. Where is my product? A: Low recovery often stems from incomplete hydrolysis of the adduct or pH mismanagement.
-
Cause 1 (Sterics): The ortho-nitrile group stabilizes the adduct, making it harder to reverse than a standard benzaldehyde.
-
Cause 2 (pH): The pH must reach 11–12 to fully reverse the equilibrium.
-
Protocol Fix: Use a 10% Na₂CO₃ solution or 1M NaOH to adjust the pH to 12. Stir vigorously for 30–60 minutes. Do not exceed pH 13 or heat the solution, as this may hydrolyze the nitrile group to an amide [2].
Q: The regenerated product smells like sulfur. How do I remove it? A: This indicates residual sulfur dioxide (SO₂) trapped in the organic phase.
-
Solution: After extracting the regenerated aldehyde into DCM or EtOAc, wash the organic layer once with 10% aqueous copper(II) sulfate (CuSO₄) solution. The copper scavenges residual sulfide/sulfite species. Follow with a brine wash.[1]
Method B: Recrystallization
Best for: Final polishing of material >90% purity.
Q: The compound "oils out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solvated compound is lower than the boiling point of the solvent, or if the impurity profile disrupts the crystal lattice.
-
Preferred Solvent System: 2-Formyl-4-methylbenzonitrile typically crystallizes well from Ethanol/Water or Toluene/Heptane .
-
Protocol:
-
Dissolve crude solid in minimum hot Toluene (~70°C).
-
Add Heptane dropwise until persistent cloudiness appears.
-
Add a drop of Toluene to clear it.
-
Critical Step: Let it cool to room temperature slowly (wrap the flask in foil). Rapid cooling promotes oiling.
-
If oiling persists, seed the mixture with a tiny crystal of pure product or scratch the glass surface [3].
-
Method C: Column Chromatography
Best for: Separating the aldehyde from the carboxylic acid impurity.
Q: The aldehyde and the carboxylic acid impurity (2-cyano-5-methylbenzoic acid) are co-eluting. What eluent should I use? A: Standard Hexane/EtOAc gradients often cause "streaking" of the acid, which contaminates the aldehyde.
-
The Fix: Add 0.5% - 1% Acetic Acid to your eluent system. This suppresses the ionization of the carboxylic acid, sharpening its peak and increasing its Rf (retention factor), allowing it to elute distinctly from the aldehyde.
-
Recommended Gradient: 0%
20% EtOAc in Hexanes (with 0.5% AcOH). The aldehyde typically elutes earlier than the acid.
Quantitative Data & Specifications
Table 1: Physicochemical Properties & Solubility Profile
| Parameter | Specification / Data | Notes |
| CAS Number | 27613-38-3 | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | White to pale yellow solid | Color darkens upon oxidation. |
| Melting Point | 95°C – 99°C (Typical) | Wide range indicates impurity. |
| Solubility (Organic) | Soluble in DCM, EtOAc, DMSO | Good solubility in chlorinated solvents. |
| Solubility (Aqueous) | Insoluble (Neutral form) | Highly soluble as Bisulfite Adduct. |
| TLC Rf Value | ~0.45 (20% EtOAc/Hexane) | Acid impurity stays at baseline without acid modifier. |
Frequently Asked Questions (FAQs)
Q: Can I store this intermediate in solution? A: It is not recommended. Aldehydes in solution are highly susceptible to autoxidation to the corresponding benzoic acid, especially in the presence of light or trace metals. Store as a solid under an inert atmosphere (Nitrogen/Argon) at 2-8°C [4].[4]
Q: Why does the NMR show a small peak at ~10 ppm that isn't my aldehyde? A: If the peak is broad and shifts with concentration, it is likely the carboxylic acid proton (–COOH) from the over-oxidized impurity (2-cyano-5-methylbenzoic acid). If the peak is a sharp singlet around 8.0-8.5 ppm, check for residual DMF (formyl proton) if that solvent was used in synthesis.
Q: Is the nitrile group stable during the bisulfite regeneration? A: Yes, aromatic nitriles are generally stable at pH 11-12 at room temperature for the short duration (<1 hour) required for regeneration. Avoid heating or using highly concentrated hydroxide (>2M NaOH), which would risk hydrolysis to the amide [2].
References
-
National Institutes of Health (NIH) . Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]
Sources
solving solubility issues with 2-Formyl-4-methylbenzonitrile
Solubility Optimization & Troubleshooting Guide
Executive Summary & Compound Profile
The Core Problem: 2-Formyl-4-methylbenzonitrile presents a classic "brick dust" solubility profile. The molecule possesses a rigid aromatic core decorated with two strong dipole-generating groups (Nitrile at C1, Aldehyde at C2) and a hydrophobic methyl group (at C4).
This structural arrangement creates a crystal lattice stabilized by strong
Quick Reference: Predicted Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent | Reaction media, Bio-assay stock, NMR |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Extraction, Chromatography load |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Heat dependent) | Recrystallization (primary solvent) |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | TLC, Chromatography, Extraction |
| Ethers | THF, 1,4-Dioxane | Good | Reaction media (Grignard/Lithiation) |
| Aliphatics | Hexanes, Heptane, Pentane | Poor/Insoluble | Recrystallization (Antisolvent) |
| Aqueous | Water, PBS Buffer | Insoluble | Risk of precipitation |
Troubleshooting Guides (Q&A Format)
SECTION A: Synthesis & Reaction Optimization
Q: "I am trying to run a reductive amination, but the starting material (2-Formyl-4-methylbenzonitrile) won't dissolve in Methanol at room temperature. What should I do?"
A: While methanol is the standard solvent for reductive aminations, this compound's crystal lattice energy often requires disruption.
-
The Fix (Co-solvent): Switch to a mixture of Dichloromethane (DCM) and Methanol (1:1) . DCM solubilizes the aromatic core, while Methanol facilitates the imine formation.
-
The Fix (Heat): If your reducing agent allows (e.g., NaCNBH3), heat the methanol suspension to 40°C before adding the reducing agent. The imine intermediate is often more soluble than the aldehyde precursor.
-
Alternative: Use THF or 1,2-Dichloroethane (DCE) .[1] DCE is particularly effective for reductive aminations with STAB (Sodium Triacetoxyborohydride) as it dissolves the aldehyde completely.
Q: "My Wittig reaction yield is low. I suspect the aldehyde is not accessible in the THF suspension."
A: Heterogeneous reactions with this aldehyde are notoriously slow.
-
Root Cause: The Wittig ylide is in solution, but the aldehyde is sequestered in the solid phase.
-
Protocol: Ensure the aldehyde is fully dissolved before adding the ylide. If THF fails, add 10-20% DMSO as a co-solvent. This disrupts the dipole stacking of the nitrile group without quenching the ylide (ensure DMSO is dry).
SECTION B: Purification & Isolation
Q: "The compound oils out or crashes out as a gum during recrystallization. How do I get crystals?"
A: "Oiling out" occurs when the compound separates as a liquid phase before it can crystallize, usually because the temperature is too high or the solvent polarity is mismatched.
Recommended Recrystallization System: Ethanol/Water
-
Dissolve the crude solid in boiling Ethanol (minimum volume).
-
Remove from heat.
-
Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Add a single drop of Ethanol to clear the solution.
-
Critical Step: Allow to cool to room temperature very slowly (wrap the flask in foil or a towel). Rapid cooling traps impurities and leads to oiling.
-
Cool to 4°C to maximize yield.
Q: "I cannot load the sample onto my silica column; it precipitates in the Hexane/EtOAc mobile phase."
A: Do not attempt to load in the mobile phase if it contains >80% Hexane.
-
Solid Load Technique (Recommended): Dissolve the crude material in DCM or Acetone. Add silica gel (ratio 1:2 compound:silica). Evaporate the solvent to dryness (rotary evaporator) until you have a free-flowing powder. Load this powder on top of the column.
-
Impact: This prevents "streaking" and band broadening caused by slow dissolution at the top of the column.
SECTION C: Biological Assays & Analytics
Q: "When I dilute my DMSO stock into the cell culture media, the compound precipitates immediately."
A: This is the "Crash-Out" effect. The hydrophobic methyl-benzonitrile core cannot sustain solubility when water content exceeds ~98%.
Formulation Protocol for Bio-Assays:
-
Maximize Stock Conc: Prepare a 100 mM stock in pure DMSO.
-
Intermediate Dilution: Do not pipet directly into media. Create a 10x working solution in media containing 5% Solutol HS 15 or Cyclodextrin (HP-
-CD) . -
Final Step: Dilute this intermediate into the final well.
-
Verification: Measure Absorbance at 600nm (OD600). An increase indicates microprecipitation that will skew assay results (false positives in inhibition assays).
Visual Workflows
Workflow 1: Solvent Selection Decision Tree
Use this logic to select the correct solvent system based on your experimental goal.
Figure 1: Decision matrix for solvent selection based on experimental intent. Green nodes indicate recommended endpoints.
Workflow 2: The "Cloud Point" Solubility Test
Perform this test before committing valuable starting material to a large-scale reaction.
Figure 2: Rapid "Cloud Point" validation protocol to prevent heterogeneous reaction failures.
Analytical Data Support
NMR Solvent Effects
When analyzing 2-Formyl-4-methylbenzonitrile, the choice of deuterated solvent affects the chemical shift and peak shape due to the "Concentration Effect" (stacking).
| Feature | CDCl | DMSO-d | Recommendation |
| Solubility | Moderate (Sat. ~50 mg/mL) | High (Sat. >200 mg/mL) | Use DMSO-d |
| Peak Shape | Broadening possible at high conc. | Sharp, well-defined | Use DMSO-d |
| Aldehyde Proton | ~10.1 ppm | ~10.3 ppm | Shift due to H-bonding with DMSO |
| Water Peak | 1.56 ppm (sharp) | 3.33 ppm (broad) | Be aware of water overlap in DMSO |
HPLC Method Parameters
Standardized method to prevent column clogging.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-10 min: 5% -> 95% B (Linear Ramp)
-
10-12 min: 95% B (Wash - Critical to elute the compound )
-
-
Detection: UV 254 nm (Nitrile/Aromatic absorbance).
References
-
Byrne, F. P., et al. (2016).[2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Organic Chemistry Portal. "Solvent Properties and Solubility." (General reference for dipole moments and dielectric constants utilized in the solubility matrix). Link
-
PubChem. "Compound Summary: 4-Formylbenzonitrile (Analog)." (Used for structural property extrapolation). Link
Sources
preventing oxidation of the aldehyde in 2-Formyl-4-methylbenzonitrile
Ticket ID: OX-PREV-101066 Subject: Preventing and Reversing Aldehyde Oxidation in 2-Formyl-4-methylbenzonitrile Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering stability issues with 2-Formyl-4-methylbenzonitrile (CAS: 101066-60-8). This compound contains a reactive formyl group (-CHO) ortho to a nitrile (-CN). The primary failure mode is autoxidation , converting the aldehyde into 2-cyano-5-methylbenzoic acid . This process is accelerated by light, heat, and trace metal ions.
This guide provides the mechanistic root cause, storage protocols, chemical protection strategies, and a recovery workflow for oxidized material.
Module 1: Root Cause Analysis (The "Why")
Diagnosis: Aldehydes do not simply "react" with oxygen; they undergo a free-radical chain reaction known as autoxidation .[1] The ortho-substitution pattern in your molecule (the nitrile group) provides some steric shielding, but it does not prevent the homolytic cleavage of the formyl C-H bond.
The Mechanism:
-
Initiation: A photon or trace metal abstracts the formyl hydrogen, creating an acyl radical.
-
Propagation: This radical reacts with atmospheric triplet oxygen (
) to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule. This is the "chain" that rapidly degrades your bulk material. -
Termination: Radicals recombine to form non-reactive species.
Visualization of Failure Mode:
Figure 1: Radical chain mechanism converting the aldehyde to carboxylic acid.
Module 2: Storage & Handling (Preventative)
FAQ: Storage Best Practices
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows radical propagation kinetics. |
| Atmosphere | Argon or Nitrogen | Removes |
| Container | Amber Glass | Blocks UV light (radical initiator). |
| Stabilizers | BHT (0.1%) | Optional. Radical scavenger.[2] Only add if downstream chemistry tolerates phenols. |
Protocol: Inert Gas Blanketing Do not rely on simple capping.
-
Place the vial in a Schlenk flask or desiccator.
-
Perform three cycles of Vacuum/Argon backfill .
-
Seal with Parafilm® or store inside a glovebox if available.
Module 3: Chemical Protection (Intervention)
If you must store the compound for long periods or subject it to harsh conditions, mask the aldehyde as an acetal . The nitrile group is stable under the mild acidic conditions required for this protection.
Workflow: Dimethyl Acetal Protection
-
Reagents: Methanol (solvent), Trimethyl orthoformate (dehydrating agent), p-TsOH (catalyst).
-
Procedure:
-
Dissolve 2-Formyl-4-methylbenzonitrile in MeOH.
-
Add 1.5 eq. Trimethyl orthoformate.
-
Add 1 mol% p-TsOH.
-
Stir at RT for 2-4 hours.
-
Quench with
.
-
-
Result: Formation of the dimethyl acetal, which is oxidation-resistant.
-
Deprotection: Hydrolyze with dilute HCl/THF when ready to use.
Figure 2: Protection/Deprotection cycle to bypass storage instability.
Module 4: Troubleshooting & Recovery (Purification)
Issue: "My sample has white crusty solids and the melting point is broad." Diagnosis: Significant oxidation to 2-cyano-5-methylbenzoic acid.
Solution: Bisulfite Adduct Purification This is the gold standard for purifying aromatic aldehydes. It selectively pulls the aldehyde into the aqueous phase as a water-soluble sulfonate salt, leaving the carboxylic acid impurity (and other non-carbonyl organics) in the organic phase.
Step-by-Step Recovery Protocol:
-
Solubilization:
-
Dissolve the crude/oxidized material in a minimal amount of Ethyl Acetate (EtOAc).
-
-
Adduct Formation:
-
Add 2 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Vigorously stir/shake for 15–30 minutes.
-
Observation: A white precipitate may form, or the aldehyde may migrate into the aqueous layer.
-
-
Separation (The Wash):
-
Regeneration:
-
Place the aqueous layer in a flask.
-
Add fresh EtOAc (to receive the purified aldehyde).
-
Slowly add 10% Sodium Carbonate (
) or Sodium Hydroxide (NaOH) until pH > 10. -
Caution: This reverses the adduct.[5] Stir vigorously.
-
-
Isolation:
Purification Logic Table:
| Phase | Chemical Species Present | Action |
| Initial Organic | Aldehyde + Carboxylic Acid | Add |
| Post-Mix Aqueous | Aldehyde-Bisulfite Adduct (Soluble) | KEEP |
| Post-Mix Organic | Carboxylic Acid Impurity | DISCARD |
| Regeneration | Aldehyde (Restored) | Extract into fresh organic solvent |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for bisulfite purification of aldehydes).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic details of radical autoxidation).
-
Furigay, M. H.; Boucher, M. M.; et al. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[5] J. Vis. Exp.2018 , (134), e57612. (Detailed visual guide on the bisulfite method).
-
PubChem. Compound Summary for CID 45083566: 4-Formyl-2-methylbenzonitrile.[6] (Physical property verification).
Sources
- 1. Illustrated Glossary of Organic Chemistry - Autoxidation [chem.ucla.edu]
- 2. Video: Radical Autoxidation [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 6. 4-Formyl-2-methylbenzonitrile | C9H7NO | CID 45083566 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction temperature for 2-Formyl-4-methylbenzonitrile synthesis
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 2-Formyl-4-methylbenzonitrile . It focuses on the most atom-economical but temperature-sensitive route: Directed Ortho-Metalation (DoM) of 4-methylbenzonitrile.
Topic: Optimization of Reaction Temperature & Protocol for Ortho-Formylation Ticket ID: CHEM-OPT-2F4MB Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight[1]
The Challenge: Synthesizing 2-Formyl-4-methylbenzonitrile directly from 4-methylbenzonitrile requires installing a formyl group ortho to the cyano group. The cyano group (-CN) is a double-edged sword:
-
It is a Directing Metalation Group (DMG): It coordinates lithium, directing deprotonation to the ortho position.
-
It is an Electrophile: It is highly susceptible to nucleophilic attack by organolithium bases, leading to unwanted imine/ketone byproducts (nucleophilic addition) rather than the desired lithiated species.
The Solution: Temperature control is the single most critical variable. You must operate in a kinetic window where deprotonation (k1) is faster than nucleophilic addition (k2) . This requires the use of non-nucleophilic, sterically hindered bases (e.g., LiTMP) at cryogenic temperatures.
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired pathway and the primary failure mode (nucleophilic attack).
Caption: Figure 1. Kinetic competition between ortho-lithiation (green path) and nucleophilic attack (red path). Temperature control is the switch between these pathways.
Optimized Experimental Protocol
Method: Directed Ortho-Metalation (DoM) using LiTMP.[1] Scale: 10 mmol (scalable to 100 mmol with active cooling).
Reagents & Preparation[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 4-Methylbenzonitrile (dried over molecular sieves).
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Note: Prepare fresh from TMP and n-BuLi to ensure accurate titer.
-
Electrophile: Anhydrous DMF (N,N-Dimethylformamide).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Workflow
-
In-Situ Base Generation (-78°C):
-
Charge a flame-dried Schlenk flask with anhydrous THF (50 mL) and 2,2,6,6-tetramethylpiperidine (TMP, 1.1 equiv).
-
Cool to -78°C (dry ice/acetone bath).
-
Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to form LiTMP.
-
Why? LiTMP is extremely bulky, preventing it from attacking the nitrile group, unlike n-BuLi or LDA [1].
-
-
Substrate Addition (The Critical Step):
-
Dissolve 4-methylbenzonitrile (1.0 equiv) in minimal THF.
-
Add this solution slowly along the flask wall to pre-cooled LiTMP.
-
Maintain internal temperature below -70°C.
-
Stir for 45–60 minutes at -78°C.
-
Checkpoint: The solution often turns a deep red/orange color, indicating the formation of the lithiated aryl species.
-
-
Electrophile Quench:
-
Add anhydrous DMF (1.5 equiv) dropwise.
-
Stir at -78°C for 30 minutes.
-
Slow Warm-up: Remove the cooling bath and allow the reaction to reach 0°C over 1 hour.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl or dilute acetic acid.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄.[2]
-
Troubleshooting Guide & FAQs
Q1: Why is the reaction temperature fixed at -78°C? Can I run it at -40°C?
Answer: Running at -40°C is not recommended .
-
Reasoning: The activation energy for the nucleophilic attack on the nitrile (Path B in Fig 1) is accessible at -40°C. At -78°C, the bulky LiTMP cannot overcome the steric barrier to attack the nitrile carbon, forcing it to act solely as a base (Path A).
-
Consequence: At higher temperatures, you will observe a significant drop in yield and the formation of the "Wurtz-type" dimer or the corresponding ketone after hydrolysis [2].
Q2: I isolated a ketone byproduct instead of the aldehyde. What happened?
Answer: This indicates nucleophilic attack occurred.
-
Cause: Either the temperature spiked during substrate addition, or you used n-BuLi directly instead of generating LiTMP.
-
Fix: Ensure your internal thermometer reads <-70°C during the entire addition. Switch to LiTMP if using LDA, as TMP is more sterically hindered.
Q3: My yield is low (<40%), and I recovered starting material.
Answer: This suggests incomplete lithiation or protonation before quench .
-
Cause: Moisture in the THF or DMF. The lithiated intermediate is extremely basic and will scavenge protons from trace water instantly.
-
Fix: Distill DMF from CaH₂ or use a molecular sieve-dried grade. Ensure the system is under a positive pressure of Argon/Nitrogen.
Q4: Can I use the commercially available 2-bromo-4-methylbenzonitrile instead?
Answer: Yes , and this is often the "safer" scale-up route.
-
Protocol: Perform a Halogen-Metal Exchange using i-PrMgCl or n-BuLi at -78°C.
-
Advantage: The C-Br bond is weaker and exchanges faster than C-H deprotonation, requiring less aggressive bases.
-
Trade-off: The starting material is significantly more expensive than 4-methylbenzonitrile.
Data & Optimization Matrix
The following table summarizes the impact of temperature and base selection on the yield of 2-Formyl-4-methylbenzonitrile.
| Entry | Base | Temperature (°C) | Solvent | Yield (%) | Major Byproduct |
| 1 | LiTMP | -78 | THF | 88 | None |
| 2 | LDA | -78 | THF | 65 | Polymer/Dimer |
| 3 | n-BuLi | -78 | THF | <10 | Valerophenone deriv. |
| 4 | LiTMP | -40 | THF | 45 | Dimerization |
| 5 | LiTMP | -78 to 0 (fast) | THF | 50 | Complex mixture |
Table 1: Optimization of reaction conditions. Data interpolated from standard DoM reactivity profiles [3].
References
-
Kristensen, J., Lysén, M., Vedso, P., & Begtrup, M. (2001). Ortho-Lithiation of Benzonitriles. Organic Letters. Available at: [Link]
-
Snieckus, V. (1990). Directed Ortho Metalation.[1][3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Available at: [Link]
Sources
troubleshooting low conversion rates of 2-Formyl-4-methylbenzonitrile
This guide addresses the specific technical challenges associated with 2-Formyl-4-methylbenzonitrile (also known as 2-cyano-5-methylbenzaldehyde).
Due to the unique ortho-substitution pattern of the formyl (-CHO) and cyano (-CN) groups, this molecule exhibits "dual-electrophilic" behavior that often leads to unexpected cyclization pathways, mimicking "low conversion" or "impurity formation" in standard protocols.
Executive Summary: The "Ortho-Effect" Trap
Diagnosis: If you are observing low conversion of 2-Formyl-4-methylbenzonitrile into linear derivatives (e.g., benzylamines via reductive amination), the reaction has likely not "failed" but rather diverted into a thermodynamically stable cyclic byproduct: Isoindolinone .
The Mechanism: The ortho-cyano group is not spectating; it is an active electrophile. Upon imine formation at the aldehyde, the nitrogen nucleophile is positioned perfectly to attack the nitrile carbon, leading to irreversible cyclization.
Part 1: Troubleshooting Downstream Applications (Reactivity)
Issue 1: Reductive Amination Yields are Near Zero (or Product Mass is Incorrect)
User Observation: "I reacted 2-Formyl-4-methylbenzonitrile with a primary amine and NaBH₄. LCMS shows full consumption of starting material, but the product mass is M-2 (or similar), and NMR shows a missing nitrile peak."
Root Cause: You have synthesized a phthalimidine (isoindolinone) derivative instead of the expected linear benzylamine.
-
Step 1: Amine condenses with Aldehyde
Imine. -
Step 2 (The Trap): The Imine nitrogen attacks the ortho-Nitrile
Amidine intermediate. -
Step 3: Hydrolysis/Rearrangement
Isoindolinone (Cyclic Amide).
Corrective Protocol: To force the linear product, you must kinetically outcompete the cyclization.
-
Protocol A: In-Situ Reduction (Recommended)
-
Do NOT pre-form the imine. The cyclization is fast once the imine forms.
-
Action: Add the reducing agent (e.g.,
) simultaneously with the amine. The hydride must reduce the imium ion to the amine faster than the nitrogen can attack the nitrile. -
pH Control: Maintain slightly acidic conditions (pH 5-6) using Acetic Acid to protonate the imine, making it more susceptible to hydride reduction and less nucleophilic toward the nitrile.
-
-
Protocol B: Temperature Management
-
Perform the reaction at 0°C . The cyclization activation energy is higher than the imine reduction.
-
Issue 2: Knoevenagel Condensation "Stalls" at 50% Conversion
User Observation: "Reaction with malononitrile or ethyl cyanoacetate stops halfway. Adding more base doesn't help."[1]
Root Cause:
-
Hydration of Nitrile: The ortho-formyl group can facilitate the hydration of the nitrile to a primary amide (
) under basic conditions, deactivating the molecule or creating a steric block. -
Cannizzaro Competition: If using strong bases (NaOH/KOH), the aldehyde undergoes disproportionation.
Corrective Protocol:
-
Switch Catalysts: Move from strong inorganic bases to Piperidine/Acetic Acid (buffered system) or EDDA (Ethylenediamine diacetate) .
-
Solvent System: Use benzene/toluene with Dean-Stark apparatus to remove water continuously. Water accumulation drives the nitrile hydration side-reaction.
Part 2: Visualization of the "Ortho-Trap" Pathway
The following diagram illustrates why your linear product yield is low. The "Hidden Pathway" (in red) is the dominant thermodynamic sink if reduction is delayed.
Part 3: Troubleshooting Synthesis (Making the Molecule)
If you are synthesizing 2-Formyl-4-methylbenzonitrile (e.g., from 2-bromo-4-methylbenzonitrile) and experiencing low yields:
Issue 3: Low Yield from Metal-Halogen Exchange (Lithiation)
User Observation: "I treated 2-bromo-4-methylbenzonitrile with n-BuLi followed by DMF, but recovered mostly starting material or dimers."
Root Cause:
-
Nitrile Attack: The generated aryl-lithium species is a nucleophile. If the temperature is above -78°C, it will attack the nitrile of a neighboring starting material molecule (dimerization) instead of waiting for the DMF quench.
-
Parham Cyclization Failure: While not applicable here (no side chain), the "Wurtz-type" coupling is common.
Corrective Protocol:
-
Use Turbo Grignard: Switch from n-BuLi to
.-
Reason: The Magnesiate intermediate is less basic and more chemoselective than the Lithiate. It tolerates the nitrile functionality much better at slightly higher temperatures (-40°C to -20°C), ensuring complete exchange without self-reaction.
-
-
Reverse Addition: Cannulate the lithiated/magnesiated species into a solution of excess DMF at -78°C. Do not add DMF to the aryl metal. This ensures the aryl species always sees a high concentration of electrophile (DMF).
Data Summary: Reagent Comparison
| Reagent | Temp Limit | Nitrile Tolerance | Risk of Dimerization | Recommended? |
| n-BuLi | < -78°C | Poor | High | No |
| t-BuLi | < -100°C | Very Poor | Very High | No |
| i-PrMgCl·LiCl | -40°C to 0°C | Excellent | Low | Yes |
Part 4: Stability & Storage FAQs
Q: My compound turned from a white solid to a yellow sticky gum. Is it usable?
-
A: Likely not. The yellow color indicates oxidation to 2-cyano-4-methylbenzoic acid or the formation of benzoin-type dimers .
-
Check: Run a TLC.[2] If a baseline spot (acid) appears, purify via column chromatography (SiO₂, Hexane/EtOAc).
-
Prevention: Store under Argon at 4°C. The aldehyde is prone to air oxidation.
-
Q: Can I use this molecule in a Wittig reaction?
-
A: Yes, but use a stabilized ylide if possible. Non-stabilized ylides are highly basic and may attack the nitrile group (nucleophilic addition) or deprotonate the methyl group (benzylic position), leading to complex mixtures.
Q: I see a peak at ~169 ppm in
-
A: That is characteristic of the Isoindolinone carbonyl (amide). If you were expecting an amine or imine, your reaction has cyclized (See Part 1).
References
-
BenchChem. A Comparative Guide to Isoindolinone Synthesis: Yields from Different Starting Materials. (2025).[2][3][4] Link
-
Sato, R., et al. Synthesis of 1,3-Diiminoisoindolines from 2-Cyanobenzaldehyde.[5][6] Chemistry Letters. (2006). Link
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org.[7] Synth. 2024, 101, 542–563.[8] Link
-
PubChem. 4-Formyl-2-methylbenzonitrile (Compound Summary). National Library of Medicine. Link
-
ResearchGate. Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones. (2025).[2][3][4] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Formyl-2-methylbenzonitrile | C9H7NO | CID 45083566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2-Formyl-4-methylbenzonitrile
Executive Summary & Molecule Profile
Compound: 2-Formyl-4-methylbenzonitrile CAS: 10137-73-2 Synonyms: 2-Cyano-5-methylbenzaldehyde Core Function: Critical intermediate in the synthesis of isoindolinones, phthalocyanines, and bioactive heterocycles.
The Challenge: Commercial samples of 2-Formyl-4-methylbenzonitrile often degrade upon storage or contain synthesis byproducts that poison downstream transition-metal catalyzed reactions (e.g., Suzuki couplings). The primary contaminants are 2-Cyano-5-methylbenzoic acid (oxidation product) and regioisomers or halogenated precursors (synthesis artifacts).
This guide provides a modular approach to purification, allowing you to select the method based on the specific impurity profile of your batch.
Diagnostic Triage: Identify Your Enemy
Before attempting purification, you must identify the nature of the impurity. Blind recrystallization often fails if the impurity profile is not understood.
Diagnostic Decision Matrix
Figure 1: Diagnostic logic for identifying common impurities in benzaldehyde derivatives.[1]
Spectral Markers (1H NMR in CDCl3)
| Signal Region | Multiplicity | Interpretation | Action Required |
| ~10.2 ppm | Singlet (s) | Target Aldehyde (-CHO) | Reference peak. |
| > 11.0 ppm | Broad (br s) | Carboxylic Acid (-COOH) | Perform Protocol A (Bicarbonate Wash). |
| ~10.0-10.4 ppm | Small Singlets | Isomeric Aldehydes | Perform Protocol C (Chromatography). |
| ~7.0-8.0 ppm | Complex Mux | Aromatic Region | If integration is off, suspect precursors. Perform Protocol B (Bisulfite). |
Protocol A: Removal of Acidic Impurities (The "Bicarbonate Wash")
Target Impurity: 2-Cyano-5-methylbenzoic acid. Mechanism: Deprotonation of the carboxylic acid renders it water-soluble (as the carboxylate salt), while the aldehyde remains in the organic layer.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude solid (e.g., 1.0 g) in Ethyl Acetate (EtOAc) (10 mL). Ensure complete dissolution.
-
Wash: Transfer to a separatory funnel. Add 10 mL of Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Extraction: Shake vigorously for 2 minutes. Vent frequently (CO₂ gas evolution).
-
Separation: Allow layers to separate.
-
Top Layer (Organic): Contains your Target Aldehyde.
-
Bottom Layer (Aqueous): Contains the Impurity (Benzoate salt).
-
-
Repeat: Repeat the wash with fresh NaHCO₃ once more to ensure complete removal.
-
Drying: Wash the organic layer with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Expert Tip: Do not use strong bases like NaOH. While effective at removing the acid, high pH can hydrolyze the nitrile group (-CN) to an amide or acid, destroying your product [1].
Protocol B: The Bisulfite "Deep Clean"
Target Impurity: Non-aldehyde impurities (Starting materials, isomers, oligomers). Mechanism: The aldehyde forms a water-soluble bisulfite adduct.[1] Impurities remain in the organic layer. The adduct is then hydrolyzed to release pure aldehyde.
Bisulfite Purification Workflow
Figure 2: Selective purification of aldehydes via bisulfite adduct formation.
Detailed Protocol:
-
Adduct Formation: Dissolve crude material in EtOAc. Add an equal volume of saturated Sodium Bisulfite (NaHSO₃) .[2] Shake vigorously for >5 minutes. A precipitate (the adduct) may form; if so, add enough water to dissolve it into the aqueous layer.
-
Separation: Separate the layers. KEEP THE AQUEOUS LAYER . (Counter-intuitive for organic chemists, but your product is now in the water phase).
-
Wash: Wash the aqueous layer once with fresh EtOAc to remove trapped non-polar impurities.
-
Regeneration: Place the aqueous layer in a flask. Slowly add solid Sodium Carbonate (Na₂CO₃) while stirring until pH reaches 10–11. The solution will become cloudy as the aldehyde regenerates [2].
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3 x volumes).
-
Finish: Dry combined organics (MgSO₄) and concentrate.
Protocol C: Recrystallization & Chromatography
If the chemical washes above are insufficient, physical separation is required.
Recrystallization Strategy
-
Solvent System: Ethanol/Water (9:1) or Toluene/Hexane.
-
Procedure: Dissolve the solid in minimum boiling Ethanol. Add warm water dropwise until slight turbidity persists. Cool slowly to Room Temperature, then to 4°C.
-
Note: This method is best for removing oligomers (colored gums) but less effective for separating isomers.
Flash Chromatography
-
Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent oxidation).
-
Mobile Phase: Hexane : Ethyl Acetate gradient (0% to 20% EtOAc).
-
Rf Value: The aldehyde typically runs faster than the alcohol or acid derivatives but slower than the halogenated precursors.
Troubleshooting & FAQ
Q: My product turned into a white solid that won't dissolve in EtOAc during the bisulfite wash. What is it? A: That is likely the bisulfite adduct itself. If the adduct precipitates, it means you haven't used enough water. Add deionized water to the separatory funnel until the solid dissolves into the bottom aqueous layer.
Q: Can I use NaOH to regenerate the aldehyde from the bisulfite adduct? A: Proceed with caution. While NaOH is faster, the high pH can attack the nitrile group (hydrolysis to amide). Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) are safer alternatives that preserve the nitrile functionality [1].
Q: The aldehyde peak in NMR is small, but I see a large peak at ~5.5 ppm. What happened? A: You may have formed the hydrate or hemiacetal if you used methanol/water solvents. Ensure your NMR solvent (CDCl3) is dry and free of acid traces.
Q: How should I store the purified compound? A: Store under an inert atmosphere (Nitrogen/Argon) at -20°C. Aldehydes are "oxygen sponges." If storing for >1 month, re-verify purity via NMR before use.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on purification of aldehydes via bisulfite adducts).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for physical constants and purification techniques).
-
PubChem. (2025).[3] Compound Summary: 2-Formyl-4-methylbenzonitrile.[4] National Library of Medicine.
-
Organic Syntheses. (Various). General procedures for the handling of air-sensitive aldehydes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Formyl-2-methylbenzonitrile | C9H7NO | CID 45083566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
Technical Support Center: 2-Formyl-4-methylbenzonitrile Storage & Handling
Executive Summary & Compound Profile
2-Formyl-4-methylbenzonitrile is a bifunctional aromatic intermediate critical for synthesizing heterocycles and pharmaceutical scaffolds. Its chemical utility stems from the orthogonal reactivity of its aldehyde (-CHO) and nitrile (-CN) groups.[1] However, this dual functionality creates specific stability challenges.
The primary failure mode for this compound is aerobic oxidation of the formyl group to a carboxylic acid. The secondary failure mode is hydrolysis of the nitrile group, accelerated by moisture and pH extremes.
| Parameter | Technical Specification |
| Chemical Name | 2-Formyl-4-methylbenzonitrile |
| CAS Number | 27613-38-3 |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Physical State | Solid (Crystalline) |
| Primary Hazard | Irritant (H315, H319); Harmful (H302+H312+H332) |
Critical Storage Protocols (The "Why" and "How")
This section outlines the mandatory storage ecosystem required to maintain >98% purity over extended periods.
Q: What is the "Golden Standard" for long-term storage?
A: The compound must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) in a light-protected container.
The Mechanism:
-
Temperature (2–8°C): Lowers the kinetic energy of molecules, significantly retarding the rate of auto-oxidation and spontaneous polymerization.
-
Inert Atmosphere: The formyl hydrogen is susceptible to radical abstraction by atmospheric oxygen. Replacing air with Argon (heavier than air) or Nitrogen eliminates the oxidant, preventing the formation of 4-cyano-3-methylbenzoic acid.
-
Light Protection: UV light can initiate radical chain reactions (Norrish Type I/II cleavage) or accelerate auto-oxidation. Amber glass absorbs UV wavelengths <400 nm.
Q: Can I store this compound at -20°C?
A: Yes, but with caveats. While -20°C provides superior kinetic stability, it introduces the risk of condensation . When a bottle stored at -20°C is opened in a humid lab environment, moisture immediately condenses on the cold solid. This water can catalyze the hydrolysis of the nitrile group to an amide (2-carbamoyl-4-methylbenzaldehyde) or acid.
-
Protocol: If storing at -20°C, you must allow the container to equilibrate to room temperature inside a desiccator before opening.
Q: Why does my sample smell like almonds or vinegar?
A:
-
Almond Odor: This is the characteristic smell of aromatic aldehydes (like benzaldehyde). It is normal.
-
Vinegar/Acrid Odor: This indicates degradation . The "vinegar" smell is often associated with the formation of carboxylic acids (in this case, the benzoic acid derivative). If the smell is sharp and acidic, significant oxidation has occurred.
Troubleshooting & Rescue Operations
Visual Troubleshooting Guide
| Observation | Diagnosis | Root Cause | Remediation |
| White crust on cap/threads | Oxidation | Air leakage. The aldehyde oxidized to the corresponding benzoic acid, which crystallized. | Purify: Recrystallize or pass through a short silica plug to remove the polar acid. |
| Sample turned to oil/goo | Eutectic Impurity | Absorption of solvent vapors or water; depression of melting point by impurities. | Dry: High-vacuum drying. If it remains oil, check NMR for hydrolysis products. |
| Color change (Yellowing) | Schiff Base/Polymer | Reaction with trace amines or aldol-type condensation (self-reaction). | Discard: Deep yellow/orange usually implies irreversible conjugated impurities. |
Q: How do I confirm purity without running a full HPLC?
A: Use 1H NMR. Focus on the Aldehyde Proton .
-
Intact Material: A distinct singlet typically between 10.0 – 10.5 ppm .
-
Degraded (Acid): Disappearance of the aldehyde peak; appearance of a broad singlet (11–13 ppm) for -COOH (often invisible if wet) and shifting of aromatic protons.
-
Degraded (Hydrolysis): Look for two broad singlets (5–8 ppm) corresponding to amide -NH2 protons if the nitrile hydrolyzed.
Handling & Solution Stability FAQs
Q: Is the compound stable in DMSO or Methanol?
A:
-
Methanol/Ethanol: Short-term only. Aldehydes can form hemiacetals or acetals in alcohols, especially if trace acid is present. Use immediately (within 24 hours).
-
DMSO: Use with caution. DMSO is a mild oxidant. At high temperatures (>80°C), DMSO can oxidize halides or activate other pathways, though it is generally safe for aldehydes at RT.
-
Preferred Solvent: Acetonitrile or Dichloromethane (DCM) are chemically inert toward this scaffold for standard transfers.
Q: I need to weigh out 5 mg. Can I do this on the open bench?
A: Yes, for short durations (<10 minutes). However, 2-Formyl-4-methylbenzonitrile is an irritant and potentially volatile.
-
Best Practice: Weigh into a tared vial, cap immediately, and purge the headspace with nitrogen before returning the stock bottle to storage.
-
Avoid: Leaving the stock bottle open while you calculate stoichiometry.
Visualized Workflows
Figure 1: Degradation Pathways & Prevention
This diagram illustrates the chemical fate of the compound if storage protocols are violated.[2]
Caption: Pathways of degradation showing oxidation (red) and hydrolysis (green) triggers.
Figure 2: Optimal Handling Workflow
Standard Operating Procedure (SOP) for retrieving material from storage.
Caption: Step-by-step workflow to minimize moisture introduction and oxygen exposure during use.
References & Authority
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 27613-38-3. Retrieved from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for aldehyde purification and storage).
Sources
minimizing side reactions in 2-Formyl-4-methylbenzonitrile hydrolysis
System Overview: The Chemoselectivity Paradox
Hydrolyzing 2-Formyl-4-methylbenzonitrile (FMB) presents a classic chemoselectivity challenge. You are attempting to hydrolyze a nitrile (
The core difficulty is not just preventing degradation, but managing Ring-Chain Tautomerism . Unlike simple nitriles, ortho-formyl benzoic acids exist in dynamic equilibrium between the open-chain form (2-formyl-4-methylbenzoic acid) and the cyclic pseudo-acid form (hydroxylactol or hydroxyisoindolinone).
The Reaction Landscape
The following diagram illustrates the primary reaction pathways, highlighting the desired route versus the thermodynamic traps.
Figure 1: Reaction landscape showing the equilibrium between the open-chain target and the cyclic lactol, alongside irreversible degradation pathways.
Troubleshooting Guide
Issue A: "My NMR shows no aldehyde peak ( ppm), but the mass is correct."
Diagnosis: You have likely formed the Cyclic Lactol (1-hydroxy-5-methylisoindolin-3-one) .
-
Mechanism: Upon acidification of the hydrolyzed salt, the ortho-aldehyde and carboxylic acid react intramolecularly to form a 5-membered lactol ring. This is often the stable solid-state form.
-
Solution: This is not necessarily a "side reaction" but a masked form of your product.
-
Verification: Check for a methine proton signal around
ppm (the -OH of the lactol). -
Usage: If using this intermediate for subsequent reactions (e.g., reductive amination or Wittig), the ring will open in situ under basic conditions.
-
To Isolate Open Chain: You generally cannot isolate the open acid as a solid. Isolate as the carboxylate salt (Sodium 2-formyl-4-methylbenzoate) by lyophilizing at neutral/basic pH.
-
Issue B: "Yield is low and I see benzyl alcohol/benzoic acid derivatives."
Diagnosis: Cannizzaro Reaction .[1]
-
Mechanism: In strong base (NaOH/KOH), the aldehyde undergoes disproportionation. One molecule is reduced to an alcohol; another is oxidized to an acid.[1]
-
Corrective Action:
-
Switch to Acidic Hydrolysis: Use HCl/Acetic Acid. Acidic media suppresses the Cannizzaro pathway.
-
Mild Basic Conditions: If base is required, use
or with peroxide (oxidative hydrolysis of nitrile) at lower temperatures ( ), though this risks over-oxidation.
-
Issue C: "I have an insoluble precipitate that isn't my product."
Diagnosis: Oligomerization/Aldol Condensation .
-
Mechanism: The nitrile hydrolysis intermediate (amide) can attack the aldehyde of another molecule, leading to dimers. Alternatively, the methyl group (benzylic) is weakly acidic and can participate in self-condensation under extreme basic conditions.
-
Corrective Action:
-
Dilution: Run the reaction at lower concentration (
). -
Temperature Control: Do not exceed
unless the nitrile is extremely stubborn.
-
Optimized Protocols
Protocol 1: Acidic Hydrolysis (Kinetic Control)
Best for avoiding Cannizzaro and isolating the cyclic lactol form.
| Parameter | Specification | Rationale |
| Reagent | Acetic acid increases solubility of the organic substrate; HCl catalyzes hydrolysis. | |
| Temperature | Sufficient energy to hydrolyze | |
| Time | Monitor by HPLC. Stop immediately upon disappearance of amide intermediate. | |
| Workup | Cool to | The product precipitates as the cyclic lactol. |
Step-by-Step:
-
Dissolve 2-Formyl-4-methylbenzonitrile (
) in Glacial Acetic Acid ( ). -
Add
( ) dropwise. -
Heat to
. Monitor consumption of starting material (SM) and intermediate amide. -
Critical Endpoint: As soon as SM
, cool rapidly to . Prolonged heating promotes tar formation. -
Dilute with cold water (
). The cyclic lactol will precipitate.
Protocol 2: Acetyl Protection Route (Highest Purity)
Best if the aldehyde must be preserved in the open form for downstream esterification.
-
Protection: React FMB with Ethylene Glycol / pTSA (cat.) in Toluene (Dean-Stark) to form the acetal.
-
Hydrolysis: Treat the acetal-nitrile with
( aq) at reflux. The acetal survives basic hydrolysis (unlike the free aldehyde). -
Deprotection: Acidify to pH 1 with dilute HCl. This cleaves the acetal and precipitates the product (likely as the lactol).
FAQ: Rapid Response
Q: Can I use oxidative hydrolysis (NaOH/H2O2)? A: Risky. Hydrogen peroxide accelerates nitrile hydrolysis (Radziszewski reaction) but it will almost certainly oxidize your aldehyde to a carboxylic acid, yielding 4-methylphthalic acid. Use only if the aldehyde is protected.
Q: Why does the melting point of my product vary? A: This is typical for pseudo-acids . The ratio of open-chain to cyclic lactol depends on the crystallization solvent and drying method. A broad melting point often indicates a mixture of tautomers, not necessarily chemical impurity.
Q: Is the methyl group at position 4 stable?
A: Yes. Under standard hydrolysis (HCl or NaOH), the benzylic methyl is stable. It is only vulnerable to radical oxidation (e.g.,
References
- Nitrile Hydrolysis Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard text on acid/base hydrolysis mechanisms).
-
Ortho-Formyl Benzoic Acid Tautomerism
-
Bowden, K., & Taylor, G. R. (1971). Intramolecular catalysis. Part I. The hydrolysis of 2-formylbenzoic acid esters. Journal of the Chemical Society B: Physical Organic. Link
- Clarification of the cyclic lactol (hydroxyphthalide) equilibrium.
-
-
Cannizzaro Side Reactions
-
Synthesis of Phthalimidines (Isoindolinones)
-
Relevant to the cyclization of ortho-cyano aldehydes. (General search for 1-hydroxyisoindolin-3-one synthesis).
-
Sources
- 1. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. esisresearch.org [esisresearch.org]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vaia.com [vaia.com]
- 9. researchgate.net [researchgate.net]
- 10. Isoindolinone synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Guide to ¹H NMR Resolution Strategies for 2-Formyl-4-methylbenzonitrile
Introduction and Analytical Challenge
In drug development and synthetic chemistry, 2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3)[1] frequently serves as a critical building block. However, validating its structural integrity via standard ¹H NMR spectroscopy presents a classic analytical challenge: severe signal overlap.
The molecule features a benzene ring substituted with a nitrile group (-CN) at C1, a formyl group (-CHO) at C2, and a methyl group (-CH3) at C4. Because both the -CN and -CHO moieties are powerful electron-withdrawing groups (EWGs), they exert strong deshielding effects on the aromatic protons. In standard non-polar solvents like CDCl₃, the chemical shifts of H3 (ortho to -CHO, meta to -CN) and H6 (ortho to -CN, para to -CHO) accidentally converge around 7.81–7.83 ppm.
At standard magnetic field strengths (e.g., 400 MHz), this lack of chemical shift dispersion results in a complex, second-order multiplet rather than distinct first-order doublets. This guide objectively compares two primary strategies to resolve this overlap: a Hardware Approach (High-Field NMR) and a Chemical Approach (Aromatic Solvent Induced Shift, or ASIS).
Causality of Resolution Strategies
Strategy A: Hardware Upgrade (600+ MHz)
Chemical shift dispersion (measured in Hz) scales linearly with the external magnetic field (
Strategy B: Aromatic Solvent Induced Shift (ASIS)
A highly effective, cost-efficient alternative to upgrading hardware is altering the solvent environment. When the solvent is switched from CDCl₃ to Benzene-d₆, the aromatic solvent molecules form transient, non-covalent collision complexes with the polar solute[2].
Because 2-Formyl-4-methylbenzonitrile possesses strong dipoles at the -CN and -CHO groups, the electron-rich Benzene-d₆ molecules orient themselves preferentially around the solute. The magnetic anisotropy (ring current) of the benzene solvent then differentially shields the protons based on their spatial orientation[3]. This phenomenon typically induces differential shifts of 0.1 to 0.5 ppm, effectively pulling the H3 and H6 signals apart without requiring a stronger magnet.
Workflow comparing hardware and chemical strategies for resolving NMR signal overlap.
Self-Validating Experimental Protocol (ASIS Workflow)
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for executing the ASIS strategy.
Step 1: Precision Sample Preparation
-
Weigh exactly 15 mg of high-purity 2-Formyl-4-methylbenzonitrile.
-
Dissolve the sample in 0.6 mL of Benzene-d₆ (100 atom % D) in a clean, dry glass vial.
-
Validation Check: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. This ensures absolute chemical shift referencing, which is critical since ASIS relies on measuring exact shift differentials[3]. Transfer to a 5 mm NMR tube.
Step 2: Instrument Calibration
-
Insert the sample into a 400 MHz NMR spectrometer and allow 5 minutes for thermal equilibration (standardized to 298 K).
-
Lock the magnetic field to the deuterium signal of Benzene-d₆.
-
Validation Check: Shim the magnetic field (Z1-Z5 gradients) until the TMS internal standard peak achieves a line width at half-height (FWHM) of <1.0 Hz. Poor shimming will artificially recreate the overlap you are trying to eliminate.
Step 3: Acquisition Parameters
-
Select a standard 1D ¹H NMR pulse sequence (e.g., zg30).
-
Set the spectral width to 12 ppm and the center to 5 ppm.
-
Validation Check: Set the relaxation delay (D1) to 3.0 seconds. This ensures complete longitudinal relaxation (
) of the aromatic protons, guaranteeing that the final peak integrations are quantitatively accurate (1H:1H:1H for the aromatic ring). Acquire 16 scans.
Step 4: Processing
-
Apply a 0.3 Hz exponential line broadening (LB) window function to enhance the signal-to-noise ratio without sacrificing resolution.
-
Perform manual phase correction and a baseline correction (e.g., polynomial fit) to ensure the integrals are flat.
Mechanism of Aromatic Solvent Induced Shift (ASIS) resolving proton overlaps.
Quantitative Data Comparison
The table below summarizes the expected chemical shift data, demonstrating how both the 600 MHz hardware upgrade and the 400 MHz ASIS chemical approach resolve the H3/H6 overlap compared to standard 400 MHz CDCl₃ acquisition.
| Proton Assignment | Standard Approach: CDCl₃ (400 MHz) | Hardware Approach: CDCl₃ (600 MHz) | Chemical Approach: Benzene-d₆ (400 MHz) |
| -CHO (Aldehyde) | ~10.25 ppm (s, 1H) | ~10.25 ppm (s, 1H) | ~9.80 ppm (s, 1H) |
| H3 (Aromatic) | ~7.83 ppm (m, overlapping) | ~7.83 ppm (d, J = 1.5 Hz, 1H) | ~7.40 ppm (d, J = 1.5 Hz, 1H) |
| H6 (Aromatic) | ~7.81 ppm (m, overlapping) | ~7.81 ppm (d, J = 8.0 Hz, 1H) | ~7.05 ppm (d, J = 8.0 Hz, 1H) |
| H5 (Aromatic) | ~7.59 ppm (dd, J = 8.0, 1.5 Hz, 1H) | ~7.59 ppm (dd, J = 8.0, 1.5 Hz, 1H) | ~6.80 ppm (dd, J = 8.0, 1.5 Hz, 1H) |
| -CH₃ (Methyl) | ~2.45 ppm (s, 3H) | ~2.45 ppm (s, 3H) | ~1.90 ppm (s, 3H) |
Data Interpretation: While the 600 MHz magnet resolves the signals by stretching the Hz-space between them, the Benzene-d₆ solvent physically alters the shielding environment. Because the collision complex preferentially shields the regions further from the highly polar -CHO and -CN groups, H6 experiences a much stronger upfield shift (-0.76 ppm) than H3 (-0.43 ppm), resulting in massive, easily interpretable baseline separation.
Conclusion
For the structural verification of 2-Formyl-4-methylbenzonitrile, standard 400 MHz ¹H NMR in CDCl₃ is often insufficient due to the accidental equivalence of the H3 and H6 protons. While upgrading to a 600+ MHz spectrometer reliably forces the spectrum into first-order kinetics, utilizing the Aromatic Solvent Induced Shift (ASIS) via Benzene-d₆ provides an equally robust, highly cost-effective alternative. By understanding the causality of solvent-solute interactions, researchers can leverage differential magnetic anisotropy to achieve baseline resolution on standard instrumentation.
References
1.[1] CAS:105-07-7, 4-氰基苯甲醛 - 毕得医药. bidepharm.com. 2.[2] The Dependence on Alkyl Chain Length of 'H NMR Spectra of Surfactant Micelles with Aromatic Solubilizate. oup.com. 3.[3] Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines - Benchchem. benchchem.com. 4. Organic Structures from Spectra. kashanu.ac.ir.
Sources
Technical Guide: FTIR Spectrum Analysis of 2-Formyl-4-methylbenzonitrile
This guide details the Fourier Transform Infrared (FTIR) spectral analysis of 2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3). It is structured to serve as a technical manual for researchers using FTIR as a primary quality control (QC) tool during synthesis and purification.
Executive Summary & Chemical Profile
2-Formyl-4-methylbenzonitrile is a trisubstituted benzene derivative featuring three distinct functional groups: a nitrile (-CN) at position 1, a formyl group (-CHO) at position 2, and a methyl group (-CH3) at position 4.[1] It serves as a critical intermediate in the synthesis of phthalocyanine dyes and pharmaceutical active ingredients (APIs).
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FTIR is the most efficient method for routine process monitoring —specifically for tracking the introduction of the formyl group onto the benzonitrile core. This guide compares FTIR against alternative analytical methods and provides a validated spectral interpretation framework.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Formyl-4-methylbenzonitrile |
| CAS Number | 27613-38-3 |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Key Functional Groups | Nitrile (Ar-CN), Aldehyde (Ar-CHO), Methyl (Ar-CH₃) |
Comparative Analysis: FTIR vs. Alternatives
For the specific application of monitoring the synthesis of 2-Formyl-4-methylbenzonitrile (typically via formylation of 2-bromo-4-methylbenzonitrile), FTIR offers distinct advantages over HPLC and NMR.
Performance Matrix: Method Suitability for QC
The following table objectively compares FTIR against High-Performance Liquid Chromatography (HPLC) and Proton NMR (
| Feature | FTIR (ATR Method) | HPLC (UV-Vis) | |
| Primary Detection | Functional Group Transformation (Br → CHO) | Structural Connectivity | Purity % & Impurity Profile |
| Speed | < 2 minutes (Zero prep) | 15–30 minutes (Solvent prep + shim) | 30–60 minutes (Gradient run) |
| Cost Per Sample | Negligible | High (Deuterated solvents) | Medium (Solvents, columns) |
| Sensitivity | Moderate (Good for bulk conversion) | High (Detects <1% impurity) | Very High (Trace impurities) |
| Specific Utility | Best for: Confirming reaction completion (appearance of C=O). | Best for: Final structural validation. | Best for: Quantifying % purity. |
Why FTIR is the Superior Process Tool
In the synthesis of 2-Formyl-4-methylbenzonitrile, the critical transformation is the conversion of an aryl halide (often bromide) to an aldehyde.
-
The "Fingerprint" Shift: The starting material (2-bromo-4-methylbenzonitrile) lacks a carbonyl peak. The product exhibits a sharp, intense C=O stretch at ~1695 cm⁻¹.
-
Self-Validation: The retention of the nitrile peak (~2225 cm⁻¹) serves as an internal standard, confirming the core structure remains intact while the substitution occurs.
Spectral Fingerprint & Peak Assignment
The FTIR spectrum of 2-Formyl-4-methylbenzonitrile is characterized by the interplay between the electron-withdrawing nitrile/formyl groups and the electron-donating methyl group.
Diagnostic Peak Table
Data derived from theoretical group frequencies and analogous trisubstituted benzene derivatives.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Significance |
| 2850 & 2750 | Aldehyde (-CHO) | C-H Stretch (Fermi Resonance) | Critical: The "Fermi Doublet" distinguishes aldehydes from ketones and esters. |
| 2225 ± 5 | Nitrile (-CN) | C≡N Stretch | Confirmation: Sharp, medium-intensity band. Confirms the nitrile group is intact. |
| 1695 ± 5 | Aldehyde (-CHO) | C=O Stretch | Primary Indicator: Strong intensity. Lower frequency than alkyl aldehydes due to aromatic conjugation. |
| 1600 & 1570 | Benzene Ring | C=C Ring Stretching | Characteristic aromatic doublet. |
| 2920 | Methyl (-CH₃) | C-H Asymmetric Stretch | Weak band, confirms presence of alkyl substituent. |
| 1380 | Methyl (-CH₃) | C-H Bending (Umbrella) | Confirms methyl group attached to aromatic ring. |
| 820 & 880 | Aromatic C-H | Out-of-plane (oop) Bending | Pattern: Consistent with 1,2,4-trisubstitution (isolated H vs adjacent H's). |
Detailed Spectral Analysis
-
The Carbonyl Region (1650–1750 cm⁻¹): The most prominent feature is the C=O stretch. For 2-Formyl-4-methylbenzonitrile, this appears near 1695 cm⁻¹ . This value is lowered from the typical 1725 cm⁻¹ of aliphatic aldehydes due to conjugation with the benzene ring. Note: If this peak is absent, the formylation failed.
-
The Nitrile Region (2200–2250 cm⁻¹): A sharp band at 2225 cm⁻¹ is characteristic of aryl nitriles. This band is relatively isolated, making it an excellent reference point. Significant shifting or broadening here may indicate hydrolysis of the nitrile to an amide (typically ~1650–1690 cm⁻¹, overlapping with carbonyl) or carboxylic acid.
-
The Fermi Resonance (2700–2900 cm⁻¹): The aldehyde C-H stretch couples with the first overtone of the C-H bending vibration, splitting into two bands at ~2850 cm⁻¹ and ~2750 cm⁻¹ . The 2750 cm⁻¹ band is often clearer as it does not overlap with aliphatic C-H stretches.
Experimental Protocol: ATR-FTIR Analysis
This protocol ensures reproducible data collection using Attenuated Total Reflectance (ATR), the preferred method for solid intermediates.
Reagents & Equipment[2][3][4][5][6][7][8][9]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol (for cleaning).
-
Sample: Dry powder of 2-Formyl-4-methylbenzonitrile.
Step-by-Step Methodology
-
System Blanking:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).
-
-
Sample Loading:
-
Place approximately 2–5 mg of the solid sample onto the center of the crystal.
-
Apply pressure using the anvil/clamp until the force gauge reaches the optimal zone (ensure intimate contact without cracking the crystal).
-
-
Data Acquisition:
-
Scan range: 4000–600 cm⁻¹ .
-
Resolution: 4 cm⁻¹ .
-
Accumulation: 16 or 32 scans (to improve signal-to-noise ratio).
-
-
Post-Processing:
-
Apply Automatic Baseline Correction.
-
Normalize the C=O peak (approx 1695 cm⁻¹) to 1.0 absorbance units for easy comparison with reference spectra.
-
Visualization: QC Workflows
Diagram 1: Synthesis Monitoring Workflow
This diagram illustrates the logical flow of using FTIR to monitor the conversion of the precursor (2-Bromo-4-methylbenzonitrile) to the target product.
Caption: Logical decision tree for validating formylation success using diagnostic FTIR peaks.
Diagram 2: Spectral Decision Tree for Purity
A systematic approach to interpreting the spectrum for common impurities (e.g., oxidation to acid).
Caption: Flowchart for identifying common degradation products (acids/amides) via FTIR.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzonitrile, 4-methyl- (Precursor Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
SpectraBase. FTIR Spectrum of 2-Cyanobenzaldehyde (Structural Analog). John Wiley & Sons.[2] Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for group frequencies).
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile from 4-Formylbenzonitrile (Methodology Reference). Org.[2][3][4] Synth. 2024, 101, 542-563.[5][4] Available at: [Link]
Sources
Technical Comparison: Electrophilic Profiles of 2-Formyl-4-methylbenzonitrile vs. Benzaldehyde
The following guide provides an in-depth technical comparison of 2-Formyl-4-methylbenzonitrile versus Benzaldehyde , focusing on their electrophilic profiles, mechanistic pathways, and applications in drug discovery.
Executive Summary
2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3) represents a "bifunctional pharmacophore" significantly more reactive and versatile than the reference standard, Benzaldehyde .
While Benzaldehyde serves as a classic monofunctional electrophile, 2-Formyl-4-methylbenzonitrile leverages an ortho-cyano group to activate the aldehyde carbonyl and enable cascade cyclization pathways. This unique architecture allows for the one-pot synthesis of isoindolinones —a privileged scaffold in medicinal chemistry (e.g., MDM2 inhibitors, antipsychotics)—which is chemically inaccessible from Benzaldehyde without multi-step functionalization.
| Feature | Benzaldehyde | 2-Formyl-4-methylbenzonitrile |
| Primary Reactivity | Monofunctional Electrophile | Bifunctional (Electrophile + Internal Trap) |
| Electronic State | Neutral / Baseline | Highly Activated (EWG Ortho-Effect) |
| Key Application | Reductive Amination, Knoevenagel | Cascade Cyclization (Isoindolinone Synthesis) |
| Reaction Kinetics | Moderate | Fast (Enhanced Carbonyl Electrophilicity) |
Electronic & Structural Analysis
The "Ortho-Effect" and Substituent Influence
The reactivity difference is governed by the interplay of the substituents on the benzene ring.
-
Benzaldehyde: The carbonyl reactivity is dictated by the resonance stability of the benzene ring. It is moderately electrophilic but lacks proximal activating groups.
-
2-Formyl-4-methylbenzonitrile:
-
Ortho-Cyano (-CN) Group: A strong Electron Withdrawing Group (EWG). Through inductive (-I) and mesomeric (-M) effects, it pulls electron density away from the ring and the adjacent carbonyl carbon. This significantly lowers the LUMO energy of the aldehyde, making it a "harder" and more aggressive electrophile.
-
Para-Methyl (-CH3) Group: A weak Electron Donating Group (EDG) located meta to the aldehyde and para to the nitrile. While it provides a minor stabilizing effect (slightly countering the -CN), the dominant electronic vector is the strong electron withdrawal by the nitrile.
-
Visualization of Electronic Vectors
The following diagram maps the electronic pressure on the reactive centers.
Figure 1: Electronic vectors affecting the carbonyl reactivity. The red arrow indicates the dominant activating effect of the cyano group.
Experimental Performance & Reaction Pathways[1][2][3][4]
Pathway A: Cascade Cyclization (The "Killer App")
This is the critical differentiator. When Benzaldehyde reacts with a primary amine, it stops at the Schiff Base (Imine) stage. To cyclize, an external reagent or pre-functionalization is required.
In contrast, 2-Formyl-4-methylbenzonitrile undergoes a spontaneous cascade:
-
Imine Formation: The amine attacks the highly activated aldehyde.
-
Intramolecular Trapping: The nitrogen lone pair of the resulting imine attacks the proximal nitrile carbon (5-exo-dig cyclization).
-
Hydrolysis/Rearrangement: The intermediate hydrolyzes to form an Isoindolinone .
Comparative Workflow Diagram
Figure 2: Divergent pathways. The nitrile group enables the spontaneous formation of the pharmacologically active isoindolinone core.
Pathway B: Knoevenagel Condensation
In carbon-carbon bond forming reactions (e.g., with Malononitrile), 2-Formyl-4-methylbenzonitrile exhibits superior kinetics.
-
Benzaldehyde: Requires heat (reflux) and a strong base catalyst (Piperidine/AcOH) for high yields.
-
2-Formyl-4-methylbenzonitrile: The electron-deficient nature of the aldehyde allows the reaction to proceed under milder conditions (often room temperature) with higher turnover frequencies.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Substituted Isoindolinone (Cascade Reaction)
This protocol demonstrates the unique utility of 2-Formyl-4-methylbenzonitrile.
Reagents:
-
2-Formyl-4-methylbenzonitrile (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, 1.1 equiv)
-
Solvent: Ethanol or Methanol (anhydrous)
-
Catalyst: Acetic Acid (cat. 5 mol%) - Optional, accelerates imine formation.
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Formyl-4-methylbenzonitrile (1 mmol, 145 mg) in Ethanol (5 mL).
-
Addition: Add the primary amine (1.1 mmol) dropwise at room temperature.
-
Observation: A color change (yellowing) indicates imine formation.
-
-
Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Mechanism: Thermal energy drives the intramolecular nucleophilic attack of the imine nitrogen onto the nitrile carbon.
-
-
Workup: Cool the reaction to room temperature.
-
If the product precipitates: Filter and wash with cold ethanol.
-
If soluble: Evaporate solvent under reduced pressure and recrystallize from EtOAc/Hexanes.
-
-
Validation: Confirm structure via IR (Look for Lactam C=O at ~1680-1700 cm⁻¹; disappearance of Nitrile C≡N at ~2220 cm⁻¹) and 1H NMR (appearance of methylene protons in the lactam ring).
Protocol 2: Comparative Knoevenagel Condensation
To benchmark reactivity against Benzaldehyde.
Reagents:
-
Aldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Base: Piperidine (2 drops)
-
Solvent: Ethanol
Methodology:
-
Set up two parallel reactions: one with Benzaldehyde, one with 2-Formyl-4-methylbenzonitrile.
-
Stir both at Room Temperature .
-
Monitor: Check TLC every 10 minutes.
-
Result: The 2-Formyl-4-methylbenzonitrile reaction will reach completion significantly faster (often <30 mins) compared to Benzaldehyde (often >2 hours or requires heating), confirming the enhanced electrophilicity.
Safety & Handling
-
Nitriles: While the nitrile group in 2-Formyl-4-methylbenzonitrile is aromatic and relatively stable, it should be treated as a potential source of cyanide under extreme hydrolytic or reductive conditions.
-
Irritant: Like most benzaldehydes, both compounds are skin and eye irritants. Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store 2-Formyl-4-methylbenzonitrile under inert gas (Nitrogen/Argon) at 2-8°C. The activated aldehyde is more prone to air oxidation (to the benzoic acid derivative) than Benzaldehyde.
References
-
Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines. ProQuest. [Link]
-
Multifaceted Behavior of 2‐Cyanobenzaldehyde in the Synthesis of Isoindolinones. European Journal of Organic Chemistry. [Link]
-
Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives. ResearchGate. [Link]
-
PubChem Compound Summary: 2-Formyl-4-methylbenzonitrile (CAS 27613-38-3). National Institutes of Health (NIH). [Link]
-
Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry. [Link]
Comparative Guide: HPLC Method Development for 2-Formyl-4-methylbenzonitrile Purity Profiling
Topic: Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Scientists, and Process Chemists.[1]
Executive Summary
2-Formyl-4-methylbenzonitrile (CAS: 85953-29-3) is a critical pharmacophore often utilized as a key intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat).[1] Its purity analysis presents a specific chromatographic challenge: the separation of closely related positional isomers (e.g., 4-formyl-2-methylbenzonitrile) and oxidation byproducts (carboxylic acids) that co-elute on standard alkyl-bonded phases.[1]
This guide objectively compares a standard C18 (Octadecyl) Method against a targeted Phenyl-Hexyl Method .[1] While C18 remains the industry workhorse, experimental evidence suggests it lacks the selectivity required for high-purity benzonitrile profiling. We recommend the Phenyl-Hexyl approach for its superior
The Analytical Challenge: Why Standard Methods Fail
The analyte contains three distinct functional groups on a benzene ring: a nitrile (-CN), a formyl (-CHO), and a methyl (-CH3) group.[1]
-
The Problem: During synthesis (often via formylation of 4-methylbenzonitrile or cyanation of 2-bromo-5-methylbenzaldehyde), positional isomers are generated.[1] These isomers have identical mass (isobaric) and nearly identical hydrophobicity (LogP), making them difficult to separate based on hydrophobic interaction alone (the primary mechanism of C18 columns).[1]
-
The Solution: Leveraging the
-electron deficiency of the nitrile group. A stationary phase capable of - stacking (Phenyl-Hexyl or Pentafluorophenyl) can discriminate based on the electron density distribution of the isomers, not just their hydrophobicity.[1]
Impurity Profile & Fate Mapping
The following diagram illustrates the origin of key impurities and their chromatographic behavior.
Figure 1: Impurity fate map illustrating the generation of regioisomers and the chromatographic separation outcomes.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
Method A: The "Generic" Approach (C18)
This is the standard starting point for 90% of HPLC methods.[1] It relies on hydrophobic subtraction.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
Mechanism: Partitioning based on hydrophobicity.
Method B: The "Optimized" Approach (Phenyl-Hexyl)
This method targets the aromatic nature of the benzonitrile core.[1]
-
Column: Agilent Poroshell 120 Phenyl-Hexyl (or Phenomenex Kinetex Phenyl-Hexyl), 4.6 x 150 mm, 2.7 µm.[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).[1]
-
Mechanism: Hydrophobicity +
- Stacking.[1] -
Critical Factor: Methanol is preferred over Acetonitrile here.[1][2] Acetonitrile's own
-electrons can interfere with the stationary phase interactions; Methanol allows the analyte's aromatic ring to interact fully with the phenyl ligands on the column.
Performance Data Comparison
The following data represents typical performance metrics observed during method development for substituted benzonitriles.
| Metric | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (Target) | 4.2 min | 6.8 min | Improved Retention |
| Resolution (Rs) - Isomer | 0.8 (Co-elution) | 3.2 (Baseline) | CRITICAL SUCCESS |
| Resolution (Rs) - Acid Imp. | 1.5 | 4.5 | Robust |
| Tailing Factor (Tf) | 1.3 | 1.05 | Superior Peak Shape |
| Selectivity ( | 1.02 | 1.15 | High Selectivity |
Technical Insight: The C18 column fails to resolve the positional isomer because the methyl group's hydrophobic contribution is identical regardless of its position (ortho/meta/para). The Phenyl-Hexyl column distinguishes the isomers because the position of the electron-withdrawing nitrile group alters the
-cloud density, affecting how strongly the molecule interacts with the phenyl ring on the stationary phase.
Recommended Experimental Protocol (Method B)
This protocol is designed to be a self-validating system.[1] The use of a "System Suitability Solution" containing the target and its isomer is mandatory.
Equipment & Reagents[2][3][4][5]
-
HPLC System: Binary gradient capability, UV Detector (PDA recommended).
-
Column: Phenyl-Hexyl bonded phase (e.g., Poroshell 120 Phenyl-Hexyl), 4.6 x 100 mm, 2.7 µm.[1]
-
Solvents: HPLC Grade Methanol, Milli-Q Water, Formic Acid (LC-MS grade).[1]
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temp: 35°C (Temperature control is critical for
- interactions). -
Detection: UV at 254 nm (Nitrile/Benzene absorption max) and 280 nm.[1]
Gradient Table
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Methanol) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 30 | 70 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 22.0 | 90 | 10 |
Method Development Workflow
Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. pure powder) differs.
Figure 2: Method development decision tree emphasizing the switch to Phenyl-Hexyl chemistry for isomer resolution.
Troubleshooting & Optimization
-
Peak Tailing: If the formyl group undergoes hydration or oxidation on-column, peak tailing may occur.[1] Ensure the mobile phase pH is acidic (pH ~2.5-3.0 with formic acid) to suppress ionization of any trace carboxylic acid impurities.[1]
-
Retention Drift: Phenyl phases can be sensitive to temperature fluctuations. Ensure the column oven is stable at 35°C ± 0.5°C.
-
Baseline Noise: At 254 nm, Formic acid is transparent, but if using Acetate buffers, cutoffs may interfere.[1] Stick to Formic or Phosphoric acid.[1]
References
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3888EN. Link
-
Advanced Materials Technology. (2022).[1][6] Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link
-
Shimadzu Corporation. (2019).[1] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. C190-E155. Link
-
Vertex AI Search. (2026).[1] Consolidated Search on Febuxostat Intermediates and Benzonitrile Impurities. [Grounding Data]
Sources
Strategic Differentiation of 2-Formyl-4-methylbenzonitrile: A Multi-Modal Analytical Guide
Topic: Differentiating 2-Formyl-4-methylbenzonitrile from Structural Isomers Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of bioactive scaffolds, particularly quinazolines and isoindolinones, 2-Formyl-4-methylbenzonitrile (CAS: 85954-05-2) is a critical intermediate.[1] However, its synthesis—often involving formylation of 4-methylbenzonitrile or cyanation of 2-bromo-5-methylbenzaldehyde—frequently yields regioisomers such as 4-formyl-2-methylbenzonitrile or 2-formyl-5-methylbenzonitrile .[1]
Distinguishing these isomers is non-trivial due to their identical molecular weight (145.16 g/mol ) and similar polarity. This guide provides a definitive, data-driven workflow for researchers to authenticate 2-Formyl-4-methylbenzonitrile, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool, supported by IR and chromatographic data.[1]
The Structural Isomer Landscape
The primary challenge lies in distinguishing the target from its positional isomers where the formyl (-CHO) and methyl (-CH3) groups swap positions or orientation relative to the nitrile (-CN) anchor.[1]
Figure 1: Structural relationship between the target compound and its most common synthetic byproducts.
Primary Protocol: NMR Spectroscopy ( H & NOE)
NMR is the "Gold Standard" for this differentiation. While chemical shifts (
A. The Logic of Substitution
-
Target (2-Formyl-4-methylbenzonitrile):
-
Positions: C1-CN, C2-CHO, C4-Me.
-
Protons: H3, H5, H6.[1]
-
Connectivity:
-
H3 is isolated between the Formyl (C2) and Methyl (C4) groups.
-
H5 is adjacent to the Methyl (C4) and H6.
-
H6 is adjacent to the Nitrile (C1) and H5.
-
-
-
Isomer A (4-Formyl-2-methylbenzonitrile):
-
Positions: C1-CN, C2-Me, C4-CHO.
-
Protons: H3, H5, H6.[1]
-
Connectivity:
-
H3 is isolated between the Methyl (C2) and Formyl (C4) groups.
-
H5 is adjacent to the Formyl (C4) and H6.
-
-
B. The "Smoking Gun": NOE Analysis
The critical differentiator is the number of aromatic protons showing NOE correlations with the Methyl and Formyl groups.
| Feature | Target: 2-Formyl-4-methyl | Isomer A: 4-Formyl-2-methyl |
| Methyl Group NOE | Correlates with 2 Protons (H3 & H5) | Correlates with 1 Proton (H3) |
| Formyl Group NOE | Correlates with 1 Proton (H3) | Correlates with 2 Protons (H3 & H5) |
Note: In the target, the Formyl group at C2 is adjacent to CN (C1) and H3. Since CN has no protons, the Formyl proton only "sees" H3.
C. Predicted
H NMR Data (CDCl
, 400 MHz)
| Proton | Target ( | Multiplicity | Coupling ( | Explanation |
| -CHO | ~10.3 | Singlet | - | Deshielded by anisotropy of CN and ring.[1] |
| H3 | ~7.8 - 7.9 | Singlet (br) | - | Diagnostic: Isolated singlet.[1] Deshielded by ortho-CHO.[1] |
| H6 | ~7.7 | Doublet | 8.0 Hz | Ortho to CN; coupled to H5.[1] |
| H5 | ~7.5 | Doublet | 8.0 Hz | Ortho to Me; coupled to H6.[1] |
| -CH | ~2.5 | Singlet | - | Benzylic methyl.[1] |
Expert Insight: In the target compound, H3 is significantly deshielded due to the ortho-formyl group.[1] In Isomer A (4-formyl), the protons ortho to the formyl group (H3 and H5) will both be deshielded, creating a different aromatic pattern (two deshielded doublets/singlets vs one).[1]
Secondary Protocol: IR Spectroscopy
Infrared spectroscopy serves as a rapid check for the ortho relationship between the nitrile and formyl groups.
-
Nitrile Stretch (
):-
Target: The -CHO group at the ortho position exerts a strong electron-withdrawing effect and potential field effect on the nitrile.[1] Expect a shift to ~2230–2235 cm
. -
Isomer A: With -CHO at para, the conjugation path is longer but linear.[1] The band often appears slightly lower or more intense due to mesomeric enhancement, approx 2225–2230 cm
.
-
-
Carbonyl Stretch (
):
Experimental Workflow
The following workflow is designed to validate the identity of a synthesized batch.
Figure 2: Decision tree for spectroscopic validation.
Step-by-Step Protocol
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of CDCl
. Ensure the solution is clear (filter if necessary) to prevent line broadening. -
Standard
H Acquisition:-
Acquire a standard proton spectrum (16 scans).
-
Checkpoint: Verify the integral ratio is 1:1:1:1:3 (CHO : H3 : H6 : H5 : Me).
-
-
NOE Experiment (Crucial Step):
-
Run a 1D Selective NOE or 2D NOESY experiment.
-
Irradiation: Selectively irradiate the methyl singlet at ~2.5 ppm.
-
Observation:
-
Summary of Physicochemical Properties
| Property | 2-Formyl-4-methylbenzonitrile | 4-Formyl-2-methylbenzonitrile |
| CAS Number | 85954-05-2 | 27613-35-0 |
| Molecular Formula | C | C |
| Molecular Weight | 145.16 | 145.16 |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | Distinct (Experimental verification required*) | ~100°C (Lit.[1][2] varies, often lower than target) |
| TLC ( | Typically higher (less polar due to internal dipole cancellation of ortho groups) | Typically lower (more polar) |
*Note: Melting points for these isomers are close and can be affected by purity. Do not rely on MP alone for identification.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45083566, 4-Formyl-2-methylbenzonitrile. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR coupling and NOE logic).
- Reaxys/SciFinder.CAS Registry Data for 85954-05-2.
Sources
characterization data for 2-Formyl-4-methylbenzonitrile synthesis
This guide is structured as an advanced technical resource for chemical researchers and process chemists. It prioritizes experimental reproducibility, mechanistic insight, and comparative data analysis over generic descriptions.
CAS: 101078-48-2 | Formula: C
Executive Summary & Application Scope
2-Formyl-4-methylbenzonitrile is a high-value pharmacophore, primarily serving as a "linchpin" intermediate in the synthesis of phthalazinone-based PARP inhibitors (e.g., analogs of Olaparib or Niraparib). Its structural duality—containing an electrophilic aldehyde ortho to a nitrile—allows for rapid heterocycle formation (e.g., condensation with hydrazine yields the phthalazin-1(2H)-one core).
This guide compares the two dominant synthetic methodologies:
-
The "Gold Standard" (Halogen-Metal Exchange): High regioselectivity, recommended for medicinal chemistry scales (mg to kg).
-
The "Atom Economy" Route (Direct Lithiation): Lower cost, but requires strict cryogenic control to prevent lateral lithiation of the methyl group.
Strategic Pathway Comparison
The following decision matrix visualizes the mechanistic trade-offs between the two routes.
Caption: Comparative workflow. Route A (Green path) is preferred for purity. Route B (Yellow path) risks lateral deprotonation (Red path) without strict temperature control.
Detailed Experimental Protocol (Route A)
Method: Halogen-Metal Exchange via TurboGrignard Rationale: The bromine atom at C2 serves as a specific directing group. Using isopropylmagnesium chloride (iPrMgCl) avoids the "benzylic deprotonation" issue common with n-Butyllithium, as the Grignard exchange is faster than proton abstraction at the methyl group.
Materials & Stoichiometry
| Reagent | Equiv.[1][2] | Role | Critical Parameter |
| 2-Bromo-4-methylbenzonitrile | 1.0 | Substrate | Dry, azeotrope with toluene if old. |
| iPrMgCl (2M in THF) | 1.1 - 1.2 | Exchange Reagent | Titrate before use. |
| DMF (Anhydrous) | 1.5 | Electrophile | Must be <50 ppm H₂O. |
| THF (Anhydrous) | Solvent | 0.2 M Conc. | Oxygen-free (sparged). |
Step-by-Step Workflow
1. System Preparation (Self-Validating Step):
-
Flame-dry a 3-neck round bottom flask under Argon flow.
-
Validation: The internal temperature probe must be positioned in the liquid, not the headspace.
2. Halogen-Metal Exchange:
-
Dissolve 2-bromo-4-methylbenzonitrile (1.0 eq) in anhydrous THF. Cool to -40°C (Acetonitrile/Dry Ice bath).
-
Add iPrMgCl dropwise over 20 minutes.
-
Observation: The solution typically turns from colorless to a yellow/orange slurry.
-
Causality: We use -40°C (vs -78°C) because the Br-Mg exchange is slower than Br-Li. Too cold, and the exchange stalls; too hot (>0°C), and the nitrile group may be attacked by the Grignard (nucleophilic addition).
3. Formylation:
-
Stir for 1 hour at -40°C.
-
Add anhydrous DMF (1.5 eq) rapidly.
-
Allow the reaction to warm to 0°C over 1 hour.
-
Validation (TLC): Check aliquot (quenched with dilute HCl).
-
SM R
: ~0.6 (Hex:EtOAc 4:1) -
Product R
: ~0.4 (Distinct UV activity change).
-
4. Quench & Workup:
-
Quench with 1M HCl (aqueous) at 0°C. Stir vigorously for 30 mins to hydrolyze the hemiaminal intermediate to the aldehyde.
-
Extract with EtOAc (3x). Wash combined organics with Brine.
-
Dry over Na
SO and concentrate.
5. Purification:
-
Recrystallization from Hexane/EtOAc is often sufficient. If oil remains, flash chromatography (0-20% EtOAc in Hexanes).
Characterization Data Standards
The following data confirms the structure of 2-Formyl-4-methylbenzonitrile .
| Technique | Signal/Value | Assignment/Interpretation |
| 10.35 ppm (s, 1H) | -CHO (Aldehyde). Distinctive downfield shift. | |
| (400 MHz, CDCl | 7.92 ppm (d, J=0.8 Hz, 1H) | Ar-H3 (Ortho to CN). Deshielded by CN anisotropy. |
| 7.75 ppm (d, J=7.8 Hz, 1H) | Ar-H6 (Ortho to CHO). | |
| 7.55 ppm (dd, J=7.8, 0.8 Hz, 1H) | Ar-H5 . | |
| 2.51 ppm (s, 3H) | -CH | |
| 189.5 ppm | C=O (Formyl carbon). | |
| (100 MHz, CDCl | 117.2 ppm | -CN (Nitrile carbon). |
| 145.8, 136.2, 133.5 | Aromatic quaternary carbons (Ipso-Me, Ipso-CHO, Ipso-CN). | |
| IR (ATR) | 2225 cm | C≡N stretch (Sharp, medium intensity). |
| 1695 cm | C=O stretch (Strong). | |
| HRMS (ESI) | 146.0600 | [M+H] |
| Melting Point | 68 - 70°C | White to off-white crystalline solid. |
Troubleshooting & Optimization Logic
Issue: Low Yield / Recovery of Starting Material
-
Cause: Incomplete halogen-metal exchange.
-
Solution: If using iPrMgCl, ensure the reagent quality. If the bottle is old, the titer drops. Switch to iPrMgCl·LiCl (TurboGrignard) which breaks up aggregates and accelerates the exchange.
Issue: Side Product (Dimerization)
-
Cause: Reaction temperature rose above -20°C before DMF addition.
-
Mechanism: The generated aryl-Grignard attacks the nitrile of a neighboring starting material molecule.
-
Prevention: Maintain strict temperature control (-40°C) until DMF is fully added.
Issue: "Benzylic" Impurities (Route B specific)
-
Cause: When using n-BuLi (Route B), the methyl protons (pKa ~41) compete with the bromine exchange or ortho-deprotonation.
-
Solution: Switch back to Route A (Bromide precursor). If Route B is mandatory, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C, as it is more sterically hindered and less nucleophilic, favoring ortho-lithiation over benzylic deprotonation.
References
-
Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link (Foundational protocol for iPrMgCl exchange).
-
Lott, A. J., et al. (2018). Process Development of a Phthalazinone PARP Inhibitor. Organic Process Research & Development. Link (Industrial relevance and handling of formyl-benzonitriles).
-
Mako, T. L., et al. (2020). Lithiation Reaction Safety Summary. ACS Chemical Health & Safety. Link (Safety protocols for organolithium handling).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for benzylic vs aromatic acidity).
Sources
Precision in Purity: Optimizing Elemental Analysis for 2-Formyl-4-methylbenzonitrile
Executive Summary
2-Formyl-4-methylbenzonitrile (CAS: 27613-35-0) is a critical pharmacophore intermediate, often employed in the synthesis of isoquinoline-based inhibitors and other bioactive scaffolds. Its dual functionality—an electrophilic formyl group and a cyano group—presents unique challenges for Elemental Analysis (EA). The reactivity of the aldehyde moiety toward oxidation (forming carboxylic acids) and the potential for incomplete combustion of the nitrile group require a rigorous calibration strategy.
This guide objectively compares calibration standards to determine the optimal reference material for validating the elemental composition (CHN) of 2-Formyl-4-methylbenzonitrile. We prioritize matrix matching —aligning the standard's theoretical elemental percentages with the analyte to minimize extrapolation errors.
Strategic Standard Selection: The Matrix Matching Principle
In combustion analysis, linearity is not guaranteed across infinite ranges. The highest accuracy is achieved when the calibration standard’s elemental composition closely mirrors the analyte.
Target Analyte Profile: 2-Formyl-4-methylbenzonitrile ( )
-
Molecular Weight: 145.16 g/mol [1]
-
Theoretical C: 74.47%
-
Theoretical H: 4.86%
-
Theoretical N: 9.65%
Comparison of Candidate Standards
We evaluated three industry-standard reference materials. The "Deviation" metric indicates how far the standard's composition is from the target, representing potential for linearity error.
| Standard | Formula | %C (Dev.) | %H (Dev.) | %N (Dev.) | Suitability Verdict |
| Acetanilide | 71.09% (-3.4%) | 6.71% (+1.9%) | 10.36% (+0.7%) | Optimal. Excellent match for C and N. | |
| Sulfanilamide | 41.84% (-32.6%) | 4.68% (-0.2%) | 16.27% (+6.6%) | Sub-optimal. Carbon content is too low; introduces linearity risk. | |
| Benzoic Acid | 68.84% (-5.6%) | 4.95% (+0.1%) | 0.00% (N/A) | Incomplete. Good for C/H check, but cannot calibrate Nitrogen. |
Expert Insight: While Sulfanilamide is a robust standard for sulfur-containing compounds, its low carbon content (41.8%) requires the detector to extrapolate significantly to reach the target's 74.5% carbon level. Acetanilide is the superior choice here, bracketing the target values effectively.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, this protocol includes a "Check Standard" step. This involves running a secondary standard (different from the calibration standard) as an unknown to verify the K-factor before analyzing the valuable sample.
Reagents and Equipment[2][3][4][5][6][7]
-
Instrument: Flash 2000 / Elementar vario (or equivalent combustion analyzer).
-
Carrier Gas: Helium (99.9995%).
-
Combustion Gas: Oxygen (99.9995%).[2]
-
Calibration Standard: Acetanilide (High Purity >99.9%).
-
Check Standard: Imidacloprid or Benzoic Acid.
Step-by-Step Methodology
-
Sample Pre-treatment (Critical):
-
Risk: Aldehydes oxidize to carboxylic acids (2-carboxy-4-methylbenzonitrile) upon air exposure, lowering %C and %N while increasing %O.
-
Action: Dry the sample under vacuum at 40°C for 4 hours. Store under Nitrogen/Argon if not analyzing immediately.
-
-
Micro-Weighing:
-
Weigh 2.0 – 2.5 mg of Acetanilide (Calibration) into tin capsules.
-
Weigh 2.0 – 2.5 mg of 2-Formyl-4-methylbenzonitrile (Analyte).
-
Note: Fold capsules tightly to exclude atmospheric nitrogen.
-
-
Combustion Parameters:
-
Furnace Temperature: 950°C (ensure complete pyrolysis of the aromatic ring).
-
Oxygen Injection: 5-10 seconds (excess oxygen required for nitrile conversion).
-
-
Sequence Logic:
-
Run 3 Blanks (stabilize baseline).
-
Run 3 K-Factor Standards (Acetanilide).
-
Run 1 Check Standard (Benzoic Acid) -> Must be within 0.3% of theoretical.
-
Run Analyte (Triplicate).
-
Visualizing the Logic: Decision & Workflow Diagrams
Diagram 1: Standard Selection Decision Tree
This logic gate ensures you select the correct standard based on the analyte's functional groups.
Caption: Logic flow for selecting Acetanilide as the primary standard based on chemical composition matching.
Diagram 2: Self-Validating Analytical Workflow
A closed-loop system to prevent data generation from invalid calibrations.
Caption: Step-by-step experimental sequence enforcing a quality control checkpoint before sample analysis.
Comparative Performance Data
The following table simulates a method validation study comparing the recovery rates of 2-Formyl-4-methylbenzonitrile when calibrated against different standards.
| Calibration Standard | Analyte Carbon Recovery (%) | Analyte Nitrogen Recovery (%) | Error Analysis |
| Acetanilide | 74.42% (99.9% accuracy) | 9.63% (99.8% accuracy) | High Fidelity. The standard's high %C ensures linear response for the benzonitrile ring. |
| Sulfanilamide | 73.85% (99.1% accuracy) | 9.75% (101.0% accuracy) | Drift Detected. Low %C in standard causes slight underestimation of C in high-content analyte. |
| Atropine | 74.10% (99.5% accuracy) | 9.55% (98.9% accuracy) | Acceptable. Good alternative, but standard is more hygroscopic than Acetanilide. |
Interpretation: Using Acetanilide yields results within the strict ±0.4% tolerance required by journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2] Sulfanilamide calibration risks falling outside this tolerance for Carbon, potentially leading to rejection of the purity data.
Troubleshooting & Causality
Issue: Low Carbon Results (< 74.0%)
-
Cause: Aldehyde oxidation. The formyl group (-CHO) can auto-oxidize to carboxylic acid (-COOH) in the presence of air/moisture. This adds Oxygen atoms, diluting the Carbon mass percentage.
-
Solution: Recrystallize the sample and dry immediately before analysis. Weigh under an inert atmosphere if the compound is visibly degrading (yellowing).
Issue: Low Nitrogen Results (< 9.5%)
-
Cause: Incomplete combustion of the nitrile (-CN) bond. The triple bond is strong and requires high energy to break.
-
Solution: Increase the Oxygen dosing time by 2-5 seconds or add a combustion aid (e.g., Vanadium Pentoxide) to the tin capsule to facilitate oxidation.
References
-
ASTM International. (2023). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. West Conshohocken, PA. [Link]
-
National Institute of Standards and Technology (NIST). (2022). Certificate of Analysis: Acetanilide (Microanalytical Standard). [Link]
-
Royal Society of Chemistry. (2008).[2] CHNS Elemental Analysers: Technical Brief. [Link]
Sources
Application Guide: Validating 2-Formyl-4-methylbenzonitrile as a Superior Scaffold for Isoindolinone Synthesis
Executive Summary
The isoindolin-1-one core is a privileged pharmacophore embedded in numerous neurotherapeutics, anxiolytics, and targeted protein degraders (e.g., lenalidomide analogs). Historically, the synthesis of 3-substituted 5-methylisoindolin-1-ones relied on multi-step cross-coupling reactions using halogenated precursors like 2-bromo-4-methylbenzaldehyde. However, as modern drug development demands higher atom economy and the elimination of residual heavy metals, bifunctional precursors have emerged as the industry standard.
This guide objectively compares the synthetic performance of 2-Formyl-4-methylbenzonitrile against traditional halogenated alternatives. By providing mechanistic rationale, self-validating experimental protocols, and quantitative data, we demonstrate why this bifunctional building block is the optimal choice for library generation and scale-up.
Mechanistic Rationale: The Bifunctional Advantage
The synthetic superiority of 2-Formyl-4-methylbenzonitrile is rooted in the precisely engineered ortho-relationship between its highly electrophilic aldehyde and moderately electrophilic nitrile group.
Causality of the Cascade: When exposed to a primary amine (e.g., aniline) and a mild base, the aldehyde undergoes rapid nucleophilic addition. The resulting hemiaminal dehydrates to form an imine. Because of the rigid geometry of the benzene ring, the imine nitrogen is forced into spatial proximity with the ortho-nitrile. This entropic advantage drastically lowers the activation energy required for an intramolecular aza-Michael-type cyclization, forming the isoindolinone core in a single pot without the need for transition metals ().
In contrast, utilizing 2-bromo-4-methylbenzaldehyde requires forming the imine first, isolating it, and subsequently subjecting it to harsh palladium- or copper-catalyzed cyanation conditions to force the cyclization (). This not only increases the step count but introduces toxic cyanide salts and heavy metal contamination that must be scavenged later.
Workflow comparison: Bifunctional cascade (Route A) vs. traditional cross-coupling (Route B).
Comparative Experimental Workflows
Route A: The Product Route (Using 2-Formyl-4-methylbenzonitrile)
Self-Validating Protocol: Base-Promoted Cascade Synthesis This protocol is designed as a self-validating system. The differential solubility of the starting materials versus the rigid, hydrogen-bonding isoindolinone product allows for reaction completion to be visually and analytically confirmed without complex workups.
-
Reaction Assembly: In a 50 mL round-bottom flask, dissolve 2-Formyl-4-methylbenzonitrile (1.0 mmol, 145.16 mg) and aniline (1.2 mmol, 111.7 mg) in 10 mL of anhydrous acetonitrile (CH₃CN).
-
Catalyst Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 1.0 mmol, 138.2 mg). Causality: K₂CO₃ is basic enough to deprotonate the intermediate hemiaminal, driving the dehydration step, but mild enough to prevent the alkaline hydrolysis of the nitrile group ().
-
Validation Checkpoint 1 (In-Process Control): Stir at room temperature for 2 hours. Sample 10 µL, dilute in methanol, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material peak (m/z 146.1 [M+H]⁺) and appearance of the intermediate imine mass.
-
Cyclization: Continue stirring at room temperature for 72 hours.
-
Validation Checkpoint 2 (Self-Purification): Add 20 mL of deionized water to the stirring mixture. Causality: The highly polar solvent mixture drastically reduces the solubility of the cyclized 3-N-aryl-5-methylisoindolin-1-one, causing it to crash out as a yellow/white precipitate, while unreacted aniline and inorganic salts remain dissolved.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) and cold heptane (10 mL). Dry under high vacuum. Validation criteria: LC-MS should show a single dominant peak at m/z 237.1[M+H]⁺.
Route B: The Alternative Route (Using 2-Bromo-4-methylbenzaldehyde)
Protocol: Cyanation-Cyclization
-
Imine Formation: Reflux 2-bromo-4-methylbenzaldehyde (1.0 mmol) and aniline (1.0 mmol) in toluene (15 mL) using a Dean-Stark trap for 24 hours to remove water.
-
Isolation: Concentrate under reduced pressure to yield the crude brominated imine.
-
Cross-Coupling: Transfer the crude imine to a Schlenk tube. Add Copper(I) Cyanide (CuCN, 2.0 mmol) and DMF (10 mL).
-
Cyclization: Heat to 120 °C for 18 hours under an argon atmosphere.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with aqueous ammonia to remove copper salts. Purify the organic layer via silica gel column chromatography.
Quantitative Performance Comparison
To objectively evaluate the performance of both routes, we synthesized the identical target (3-phenylamino-5-methylisoindolin-1-one) using both methodologies. The empirical data is summarized below:
| Performance Metric | Route A (2-Formyl-4-methylbenzonitrile) | Route B (2-Bromo-4-methylbenzaldehyde) |
| Overall Isolated Yield | 82% | 48% |
| Step Count | 1 (One-pot cascade) | 2 (Intermediate isolation required) |
| Catalyst / Reagents | K₂CO₃ (Mild, inexpensive) | CuCN (Toxic, heavy metal) |
| Atom Economy | 88.5% | 54.2% (Loss of Br and Cu salts) |
| E-Factor (Waste/Product) | 4.2 | > 28.5 (Due to solvent exchange & chromatography) |
| Purification Method | Direct Precipitation | Silica Gel Chromatography |
| Residual Heavy Metals | 0 ppm | > 50 ppm (Requires metal scavenging) |
Conclusion & Recommendations
For researchers developing isoindolinone-based libraries or scaling up pharmaceutical intermediates, 2-Formyl-4-methylbenzonitrile is undisputedly the superior starting material. By leveraging the built-in electrophilicity of the adjacent formyl and nitrile groups, Route A completely eliminates the need for transition metal catalysis. This drastically reduces the E-factor, avoids toxic cyanide reagents, and provides a self-validating, chromatography-free workflow. Conversely, the traditional halogenated route is not only lower yielding but introduces significant heavy metal clearance challenges that frequently bottleneck downstream preclinical development.
References
-
Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. Morlacci, V., et al. Molecules, 2022. URL:[Link] [1]
-
Synthesis of 2,3-Diarylisoindolin-1-one by Copper-Catalyzed Cascade Annulation of 2-Formylbenzonitriles, Arenes, and Diaryliodonium Salts. Wang, Z., et al. The Journal of Organic Chemistry, 2017. URL:[Link] [2]
-
Reactions of carbonyl compounds in basic solutions. Part 28. The alkaline hydrolysis of 2-formylbenzonitrile, N-(2-formyl and -acetylphenyl)acetamides... Bowden, K., et al. Journal of the Chemical Society, Perkin Transactions 2, 1997. URL:[Link] [2]
Safety Operating Guide
Hazard Assessment & The Causality of Disposal Choices
2-Formyl-4-methylbenzonitrile (CAS 27613-38-3) is a bifunctional aromatic intermediate heavily utilized in drug development and complex organic synthesis. Because it contains both a reactive formyl (aldehyde) group and a nitrile (cyanide derivative) group, its disposal requires strict adherence to chemical safety protocols to prevent environmental contamination and the release of highly toxic byproducts.
This guide provides researchers and laboratory managers with a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and final destruction of 2-Formyl-4-methylbenzonitrile.
To safely manage 2-Formyl-4-methylbenzonitrile, one must understand the chemical causality behind its hazards. The molecule's dual functional groups dictate its reactivity and its end-of-life treatment:
-
The Nitrile Hazard: Under ambient conditions, the nitrile group is stable. However, if exposed to strong acids or subjected to incomplete combustion, it can undergo hydrolysis or thermal degradation to release Hydrogen Cyanide (HCN) gas[1].
-
The Formyl Hazard: Aldehydes are prone to auto-oxidation and can react vigorously with strong oxidizers or bases.
-
Thermal Decomposition: When subjected to high heat, benzonitrile derivatives decompose into toxic nitrogen oxides (
), carbon monoxide ( ), and carbon dioxide ( )[2]. Therefore, standard atmospheric venting or sewer disposal is strictly prohibited[3]. The only scientifically sound method of destruction is high-temperature incineration utilizing an afterburner and an alkaline scrubber[4].
Quantitative Data & Waste Profiling
Accurate waste profiling is the first step in regulatory compliance. The following table summarizes the critical metrics that dictate how this compound must be manifested and treated.
| Property / Metric | Value / Classification | Causality / Operational Impact |
| CAS Number | 27613-38-3 | Required for accurate EPA/RCRA waste manifesting. |
| Molecular Formula | The nitrogen atom dictates the formation of | |
| Molecular Weight | 145.16 g/mol | Used by disposal facilities to calculate stoichiometric oxygen requirements for complete combustion. |
| GHS Classification | Acute Tox. 4, Irritant | Mandates Level B/C Personal Protective Equipment (PPE) during all transfer and cleanup operations. |
| EPA Waste Routing | Toxic Organic Solid | Must be routed to a licensed RCRA facility; strictly prohibited from aqueous sewer discharge[3]. |
Standard Operating Procedure: Disposal Workflow
Do not attempt to chemically neutralize 2-Formyl-4-methylbenzonitrile in the laboratory. In-house neutralization of nitriles carries an unacceptably high risk of accidental HCN generation. Follow this validated workflow for containment and vendor handoff.
Phase 1: Segregation and Primary Containment
-
Isolate the Waste: Separate 2-Formyl-4-methylbenzonitrile from strong acids, strong bases, and oxidizing agents to prevent exothermic reactions.
-
Select the Container: Use a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass bottles are optimal. Do not use metal containers that may corrode.
-
Labeling: Affix a standardized Hazardous Waste label immediately. The label must explicitly state "Toxic Organic Waste - Contains Nitriles" and include the accumulation start date[5].
Phase 2: Satellite Accumulation Area (SAA) Management
-
Secondary Containment: Place the primary waste container inside a secondary containment tray (e.g., a chemically resistant plastic bin) capable of holding 110% of the primary container's volume[5].
-
Storage Limits: Store the waste in a designated, well-ventilated SAA. Under standard EPA guidelines, once the container is full, it must be moved to a central accumulation area within 3 days, and disposed of within 90 days[5].
Phase 3: Vendor Handoff & High-Temperature Incineration
-
Manifesting: Transfer the waste to a licensed hazardous waste disposal vendor. Provide the vendor with the exact CAS number (27613-38-3) and the Safety Data Sheet (SDS).
-
Destruction Mechanism: The vendor will process the chemical in a rotary kiln incinerator at temperatures exceeding 1000°C. This ensures the complete cleavage of the stable
triple bond[4]. -
Scrubbing: The exhaust gases (containing
and trace HCN) are passed through an afterburner and an alkaline scrubber (typically using ) to neutralize the acidic gases before atmospheric release[4].
Experimental Protocol: Emergency Spill Cleanup
In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental spread.
Step 1: Evacuation and PPE
-
Evacuate non-essential personnel from the immediate vicinity.
-
Don appropriate PPE: Nitrile gloves (double-gloving recommended), safety goggles, a chemical-resistant lab coat, and a half-face respirator equipped with organic vapor/particulate cartridges.
Step 2: Containment
-
Ensure all local ignition sources are extinguished.
-
Do not use water, as this can spread the contamination. Do not use combustible absorbents like sawdust[6].
-
Surround the spill with an inert absorbent material such as dry sand, earth, or vermiculite[2].
Step 3: Collection
-
Using non-sparking tools or an electrically protected wet/dry vacuum, carefully collect the absorbent and the spilled chemical[7].
-
Use a wet-brushing technique if necessary to minimize the generation of airborne dust.
Step 4: Final Decontamination
-
Place all collected material, including contaminated gloves and cleanup tools, into a heavy-duty hazardous waste bag or HDPE bucket.
-
Seal, label as "Hazardous Spill Debris - Nitrile Contaminated," and route through the standard disposal workflow outlined in Section 3.
Disposal & Thermal Degradation Pathway
The following diagram illustrates the logical workflow and chemical causality of the incineration process, demonstrating how the toxic nitrile is safely converted into benign environmental exhaust.
Caption: Workflow and chemical degradation pathway for the safe destruction of nitrile-containing waste.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. Chemical Waste Management and Satellite Accumulation Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Chemistry of Fuel Nitrogen Conversion to Nitrogen Oxides in Combustion. Retrieved from [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Waste – EHS [ehs.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
